N,N'-Diisopropyl-1,3-propanediamine
Description
The exact mass of the compound N,N'-Diisopropyl-1,3-propanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Diisopropyl-1,3-propanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diisopropyl-1,3-propanediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-di(propan-2-yl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVPQXXPJZPXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213178 | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63737-71-3 | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diisopropyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
N,N'-Diisopropyl-1,3-propanediamine CAS number
An In-Depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine (CAS: 63737-71-3)
Abstract
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine that serves as a valuable building block and ligand in modern chemistry. Characterized by the presence of two secondary amine functionalities and bulky isopropyl groups, its unique steric and electronic properties make it a subject of interest in coordination chemistry and as an intermediate in the synthesis of specialized organic molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications, and essential safety and handling procedures tailored for researchers and drug development professionals.
Chemical Identification
Precise identification is critical for regulatory compliance, procurement, and scientific communication. N,N'-Diisopropyl-1,3-propanediamine is registered under CAS Number 63737-71-3.[1][2]
| Identifier | Value | Source(s) |
| CAS Number | 63737-71-3 | PubChem, Alfa Chemistry, Sigma-Aldrich[1][2] |
| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | PubChem[1] |
| Synonyms | N,N'-Diisopropylpropane-1,3-diamine, N,N'-Diisopropyl-trimethylenediamine | PubChem[1] |
| Molecular Formula | C₉H₂₂N₂ | PubChem, Alfa Chemistry, Sigma-Aldrich[1][2] |
| Molecular Weight | 158.28 g/mol | PubChem, Alfa Chemistry, Sigma-Aldrich[1][2] |
| SMILES | CC(C)NCCCNC(C)C | PubChem, Sigma-Aldrich[1] |
| InChI Key | OAVPQXXPJZPXTA-UHFFFAOYSA-N | PubChem, Sigma-Aldrich[1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification methods. This diamine is a liquid at standard temperature and pressure.
| Property | Value | Source(s) |
| Appearance | Liquid | Sigma-Aldrich |
| Density | 0.805 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 77 °C / 15 mmHg | Sigma-Aldrich |
| Refractive Index (n₂₀/D) | 1.432 | Sigma-Aldrich |
| Flash Point | 64 °C (147.2 °F) - closed cup | Sigma-Aldrich |
Synthesis and Mechanistic Rationale
The synthesis of N,N'-Diisopropyl-1,3-propanediamine is most effectively achieved via reductive amination. This widely-used method is favored for its high efficiency and selectivity in forming C-N bonds.
Principle of Reductive Amination
The core of this synthesis involves the reaction of a primary diamine (1,3-diaminopropane) with a ketone (acetone). The reaction proceeds in two key stages:
-
Imine Formation : The nucleophilic primary amine attacks the electrophilic carbonyl carbon of acetone, followed by dehydration to form a Schiff base (imine) intermediate. This step is typically reversible and often acid-catalyzed to facilitate the dehydration.
-
Reduction : The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The choice of a mild reducing agent is crucial as it will not reduce the ketone starting material but will efficiently reduce the imine as it is formed, driving the equilibrium of the first step towards the final product.
This one-pot approach is a cornerstone of amine synthesis due to its operational simplicity and high yields.
Experimental Protocol: Synthesis from 1,3-Diaminopropane and Acetone
This protocol describes a representative, self-validating laboratory-scale synthesis.
Materials:
-
1,3-Diaminopropane (CAS: 109-76-2)[3]
-
Acetone (ACS grade)
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 5M
-
Diethyl Ether or Dichloromethane (for extraction)
-
Magnesium Sulfate (Anhydrous)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous methanol.
-
Imine Formation : Cool the solution to 0 °C. Slowly add acetone (2.2 eq) dropwise to the solution while stirring. The slight excess of acetone ensures complete di-alkylation. Stir the mixture at 0 °C for 30 minutes.
-
Reduction : While maintaining the temperature at 0 °C, add sodium borohydride (2.5 eq) portion-wise over 1 hour. Causality: Slow addition is critical to control the exothermic reaction and prevent rapid hydrogen gas evolution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching : Carefully quench the reaction by slowly adding 2M HCl at 0 °C until the effervescence ceases and the pH is acidic. This neutralizes excess NaBH₄ and hydrolyzes any remaining borate complexes.
-
Basification & Extraction : Make the aqueous solution strongly basic (pH > 12) by adding 5M NaOH. This deprotonates the amine product, rendering it soluble in organic solvents. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N'-Diisopropyl-1,3-propanediamine.
-
Purification : Purify the crude product by vacuum distillation to obtain the final product as a clear liquid.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for N,N'-Diisopropyl-1,3-propanediamine.
Applications in Research and Drug Development
While broadly classified as a chemical intermediate, the specific structure of N,N'-Diisopropyl-1,3-propanediamine lends itself to more specialized roles.
-
Bidentate Ligand in Coordination Chemistry : The two nitrogen atoms act as Lewis bases, allowing the molecule to function as a chelating bidentate ligand for various metal centers. The bulky isopropyl groups provide significant steric hindrance around the metal, which can be exploited to:
-
Stabilize specific oxidation states or coordination geometries.
-
Influence the catalytic activity and selectivity of organometallic complexes.
-
Control polymerization reactions.
-
-
Intermediate in Organic Synthesis : As a diamine, it is a precursor for synthesizing heterocycles, polyamines, and other complex molecular architectures. In drug development, such scaffolds are fundamental. Its derivatives are also explored as components in epoxy resin hardeners and polyurethane catalysts.[4]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound due to its corrosive nature.
GHS Hazard Identification
The compound is classified as hazardous, primarily due to its corrosive properties.[1]
| Hazard Code | Description | GHS Pictogram | Signal Word |
| H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be done in a well-ventilated fume hood.
-
Spill Response : In case of a spill, absorb with an inert liquid-binding material (e.g., sand, diatomaceous earth).[5] Ventilate the area and place waste in appropriate, sealed containers for disposal. Avoid runoff into drains.[5]
-
Fire Safety : The compound is combustible. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
The material is classified under Storage Class 8A (Combustible corrosive hazardous materials).
-
Keep away from oxidizing agents and strong acids.
References
- N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. (2025). Google Cloud.
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.).
- N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018. (n.d.). PubChem.
- N,N′-Dimethyl-1,3-propanediamine. (n.d.). Wikipedia.
- 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. (2015). Australian Government Department of Health.
- 1,3-Propanediamine | C3H10N2 | CID 428. (n.d.). PubChem.
- CAS 63737-71-3 N,N-Diisopropyl-1,3-propanediamine. (n.d.). Alfa Chemistry.
- N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. (n.d.). PubChem.
- N,N′-Diisopropyl-1,3-propanediamine 96%. (n.d.). Sigma-Aldrich.
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.).
- 1,3-Diaminopropane. (n.d.). Wikipedia.
- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. (n.d.).
- Safety Data Sheet: 1,3-Diaminopropane. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet: N,N-Diisopropylethylamine. (n.d.). Carl ROTH.
Sources
N,N'-Diisopropyl-1,3-propanediamine physical properties
An In-Depth Technical Guide to the Physical Properties of N,N'-Diisopropyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diisopropyl-1,3-propanediamine, a symmetrically substituted diamine, serves as a versatile building block in organic synthesis and coordination chemistry. Its unique structural features, including two secondary amine functionalities separated by a flexible three-carbon chain, make it a valuable ligand for the formation of metal complexes and a key intermediate in the synthesis of various organic compounds. An in-depth understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the characterization of novel compounds derived from it. This guide provides a comprehensive overview of the core physical properties of N,N'-Diisopropyl-1,3-propanediamine, detailing the experimental methodologies for their determination and offering insights into the structural basis of these characteristics.
Molecular and Chemical Identity
-
Chemical Name: N,N'-Diisopropyl-1,3-propanediamine[1]
-
Synonyms: N,N'-di(propan-2-yl)propane-1,3-diamine[2]
-
Chemical Structure: (CH₃)₂CHNH(CH₂)₃NHCH(CH₃)₂
Core Physical Properties: A Quantitative Overview
The physical state and thermodynamic properties of N,N'-Diisopropyl-1,3-propanediamine are critical for its storage, handling, and application in chemical reactions. These properties are summarized in the table below.
| Physical Property | Value | Source(s) |
| Form | Liquid | |
| Boiling Point | 77 °C at 15 mmHg | [1] |
| Density | 0.805 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.432 | [1] |
| Flash Point | 64 °C (147.2 °F) - closed cup | |
| Melting Point | 37.5 °C (estimate) | [1] |
Experimental Methodologies for Physical Property Determination
A foundational principle of scientific integrity is the ability to independently verify physical data. This section details the standard experimental protocols for determining the key physical properties of liquid compounds like N,N'-Diisopropyl-1,3-propanediamine, emphasizing the causality behind the experimental design.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds like N,N'-Diisopropyl-1,3-propanediamine, which have relatively high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent thermal decomposition.
Experimental Protocol: Micro Boiling Point Determination
This method is suitable for small sample volumes.
-
Sample Preparation: A small amount of N,N'-Diisopropyl-1,3-propanediamine is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The test tube assembly is gently heated in a controlled manner, for instance, using a Thiele tube with heating oil or a melting point apparatus.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Causality of the Method: The principle behind this technique lies in the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. When it exceeds the external pressure, bubbles form. Upon cooling, the vapor pressure drops, and when it equals the external pressure, the liquid is drawn into the capillary. This point of equilibrium is the boiling point at that specific pressure.
Determination of Density
Density, a measure of mass per unit volume, is a fundamental physical property that can be used to assess the purity of a substance.
Experimental Protocol: Pycnometer Method
-
Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and weighed.
-
Filling: The pycnometer is filled with N,N'-Diisopropyl-1,3-propanediamine, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a known temperature (e.g., 25 °C).
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus the weight of the empty pycnometer) by the volume of the pycnometer.
Causality of the Method: This gravimetric method provides a highly accurate density measurement by precisely determining the mass of a known volume of the liquid. The use of a pycnometer minimizes errors associated with volume measurement in a graduated cylinder.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Experimental Protocol: Abbe Refractometer
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of N,N'-Diisopropyl-1,3-propanediamine are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Causality of the Method: The Abbe refractometer operates on the principle of total internal reflection. The instrument measures the critical angle at which light is totally internally reflected at the interface between the prism (with a high refractive index) and the sample (with a lower refractive index). This critical angle is directly related to the refractive index of the sample.
Caption: Workflow for the determination of key physical properties.
Solubility Profile
-
Water: As a secondary amine, N,N'-Diisopropyl-1,3-propanediamine is expected to be sparingly soluble in water. The presence of two nitrogen atoms with lone pairs of electrons allows for hydrogen bonding with water molecules. However, the relatively large hydrophobic isopropyl and propyl groups will limit its aqueous solubility.
-
Organic Solvents: Aliphatic amines are generally soluble in a wide range of organic solvents.[5] It is anticipated that N,N'-Diisopropyl-1,3-propanediamine will be miscible with polar organic solvents such as ethanol, methanol, and acetone, as well as nonpolar solvents like dichloromethane, diethyl ether, and toluene. This is due to the favorable van der Waals interactions between the alkyl chains of the amine and the solvent molecules.
Spectral Characteristics
Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds. While the raw spectral data for N,N'-Diisopropyl-1,3-propanediamine is not provided in the search results, its expected spectral features can be predicted based on its molecular structure. PubChem indicates the availability of ¹H NMR, ¹³C NMR, and FTIR spectra for this compound.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N,N'-Diisopropyl-1,3-propanediamine would be expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet in the upfield region (around 1.0-1.2 ppm) integrating to 12 protons.
-
Isopropyl Methine Protons (-CH(CH₃)₂): A septet (or multiplet) further downfield (around 2.5-3.0 ppm) integrating to 2 protons.
-
Propyl Methylene Protons (-NH-CH₂-CH₂-CH₂-NH-): The two methylene groups attached to the nitrogen atoms would likely appear as a triplet (around 2.5-2.8 ppm) integrating to 4 protons. The central methylene group would appear as a quintet (or multiplet) at a slightly higher field (around 1.5-1.8 ppm) integrating to 2 protons.
-
Amine Protons (-NH-): A broad singlet that could appear over a wide chemical shift range, and its integration would correspond to 2 protons. The position of this peak is highly dependent on concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon skeleton.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the upfield region (around 20-25 ppm).
-
Isopropyl Methine Carbons (-CH(CH₃)₂): A signal further downfield (around 45-55 ppm).
-
Propyl Methylene Carbons (-NH-CH₂-CH₂-CH₂-NH-): Two distinct signals for the methylene carbons, with the carbons attached to the nitrogen atoms appearing further downfield (around 40-50 ppm) than the central methylene carbon (around 25-35 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would reveal the presence of specific functional groups.
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ characteristic of a secondary amine.
-
C-H Stretch: Strong absorption bands in the region of 2850-2970 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
-
N-H Bend: A medium absorption band around 1550-1650 cm⁻¹.
-
C-N Stretch: A medium to weak absorption in the fingerprint region, typically between 1000-1250 cm⁻¹.
Safety and Handling
N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.
-
GHS Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of N,N'-Diisopropyl-1,3-propanediamine. The presented data, coupled with an understanding of the experimental methodologies for their determination, offers a solid foundation for researchers and scientists working with this compound. While specific quantitative solubility and detailed spectral data would further enhance its characterization, the information compiled herein serves as a valuable resource for its safe and effective use in a laboratory setting.
References
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1,3-Propanediamine. National Center for Biotechnology Information. [Link]
-
NIST. 1,3-Propanediamine, N,N-diethyl-. National Institute of Standards and Technology. [Link]
Sources
- 1. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE | 63737-71-3 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
N,N'-Diisopropyl-1,3-propanediamine chemical structure
An In-Depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine
Authored by: Gemini, Senior Application Scientist
Introduction
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine characterized by a propane backbone with isopropyl groups attached to both nitrogen atoms. This structure imparts unique properties, including steric hindrance around the nitrogen lone pairs and the ability to act as a bidentate chelating ligand. While its simpler analogue, N,N'-dimethyl-1,3-propanediamine, is widely used as a building block in the synthesis of surfactants, polymers, and as a catalyst, the diisopropyl variant is of particular interest to researchers in coordination chemistry and catalysis.[1][2][3] The bulky isopropyl groups can influence the stereochemistry and stability of metal complexes, making it a valuable tool in the design of novel catalysts and materials. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, characterization methods, and key applications for professionals in research and drug development.
Chemical Identity and Properties
Correctly identifying a chemical is the foundation of reproducible science. N,N'-Diisopropyl-1,3-propanediamine is registered under CAS number 63737-71-3.[4] Its fundamental properties are summarized in the table below, providing a critical reference for experimental design, including solvent selection, reaction temperature, and purification methods.
Chemical Structure
Caption: 2D Chemical Structure of N,N'-Diisopropyl-1,3-propanediamine.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | PubChem[4] |
| CAS Number | 63737-71-3 | Sigma-Aldrich |
| Molecular Formula | C₉H₂₂N₂ | PubChem[4] |
| Molecular Weight | 158.28 g/mol | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| Density | 0.805 g/mL at 25 °C | Sigma-Aldrich |
| Boiling Point | 77 °C at 15 mmHg | Sigma-Aldrich |
| Refractive Index | n20/D 1.432 | Sigma-Aldrich |
| Flash Point | 64 °C (147.2 °F) - closed cup | Sigma-Aldrich |
Synthesis Protocol: Reductive Amination
A common and efficient method for preparing symmetrically substituted secondary amines is reductive amination. This protocol details the synthesis of N,N'-Diisopropyl-1,3-propanediamine from 1,3-diaminopropane and acetone, followed by reduction with sodium borohydride (NaBH₄). This method is chosen for its high yield, mild reaction conditions, and the ready availability of starting materials.
Expertise & Causality Behind Experimental Choices:
-
Reagent Choice: 1,3-diaminopropane is the C3-diamine backbone.[5] Acetone is selected as the carbonyl source for the isopropyl groups because it is inexpensive, readily available, and its corresponding imine is easily formed and reduced.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the Schiff base (imine) intermediate in the presence of other functional groups. It is safer and easier to handle in a standard laboratory setting compared to alternatives like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Solvent: Methanol is used as the solvent because it readily dissolves the reactants and the NaBH₄ reducing agent. Its protic nature can also facilitate the imine formation and reduction steps.
-
Temperature Control: The initial imine formation is often exothermic. The subsequent addition of NaBH₄ is performed in an ice bath to control the reaction rate, prevent over-reduction, and minimize side reactions.
-
Purification: An acid-base extraction is employed for purification. The diamine product is basic and can be protonated with HCl to become water-soluble, separating it from non-basic organic impurities. Subsequent basification with NaOH regenerates the free amine, which can then be extracted into an organic solvent. Final purification by vacuum distillation is necessary to remove any remaining impurities and the solvent, leveraging the product's specific boiling point.
Experimental Workflow: Synthesis & Purification
Caption: Chelation of a metal center (M) by the bidentate diamine ligand.
Use in Catalysis
While specific applications for this exact diamine are emergent, related 1,3-diamine derivatives are used as organocatalysts for reactions like asymmetric Mannich reactions. [6]Furthermore, its complexes with transition metals (e.g., Ruthenium, Palladium, Copper) can be investigated as catalysts for:
-
Hydrogenation and Transfer Hydrogenation: Key reactions in the synthesis of fine chemicals and pharmaceuticals.
-
Cross-Coupling Reactions: For the formation of carbon-carbon and carbon-heteroatom bonds.
-
Polymerization Catalysis: As co-catalysts or ligands in olefin polymerization. [3]
Safety and Handling
N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage. [4]Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood. [7][8]* Handling: Avoid inhalation of vapors and direct contact with skin and eyes. It is a combustible liquid and should be kept away from open flames and sources of ignition. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [8]* Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,N'-Diisopropyl-1,3-propanediamine is a sterically hindered diamine with significant potential in coordination chemistry and catalysis. Its synthesis via reductive amination is straightforward and scalable, and its structure can be unequivocally confirmed by standard spectroscopic techniques. For researchers and drug development professionals, this compound offers a valuable platform for designing novel metal complexes and catalytic systems where steric bulk and chelation are key to achieving desired reactivity and selectivity. As with all reactive chemicals, proper safety and handling procedures are paramount to its successful and safe application in the laboratory.
References
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Applic
- N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018.
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.
- N,N′-Diisopropyl-1,3-propanediamine 96% | 63737-71-3. Sigma-Aldrich.
- 1,3-Propanediamine | C3H10N2 | CID 428.
- Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH & Co.KG.
- SAFETY DATA SHEET - 1,3-Diaminopropane. Fisher Scientific.
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An In-Depth Technical Guide to the Synthesis of N,N'-Diisopropyl-1,3-propanediamine
Abstract
This technical guide provides a comprehensive overview of a primary and efficient synthesis route for N,N'-Diisopropyl-1,3-propanediamine, a diamine with applications in catalysis, as a ligand in organometallic chemistry, and as a building block in the synthesis of more complex molecules. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the mechanistic underpinnings of the chosen synthetic strategy, offers a detailed, step-by-step experimental protocol, and provides essential data on product characterization and safety.
Introduction: The Chemistry and Utility of N,N'-Diisopropyl-1,3-propanediamine
N,N'-Diisopropyl-1,3-propanediamine (CAS No. 63737-71-3) is a symmetrically substituted aliphatic diamine.[1][2][3][4][5] Its structure, featuring two secondary amine functionalities separated by a propane-1,3-diyl linker, imparts specific steric and electronic properties that make it a valuable ligand in coordination chemistry and a versatile intermediate in organic synthesis. The isopropyl groups provide moderate steric bulk, influencing the coordination geometry and reactivity of metal complexes in which it participates.
The Synthetic Approach: Reductive Amination
The most direct and widely applicable method for the synthesis of N,N'-diisopropyl-1,3-propanediamine is through reductive amination.[6][7][8] This powerful transformation in organic chemistry allows for the formation of amines from carbonyl compounds (aldehydes or ketones) and ammonia or a primary or secondary amine.[6][7][8] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[8]
For the synthesis of N,N'-diisopropyl-1,3-propanediamine, the reaction involves the double reductive amination of 1,3-diaminopropane with two equivalents of acetone, where acetone serves as the precursor for the isopropyl groups.
Mechanistic Insight
The reaction mechanism can be described in two key stages:
-
Imine Formation: The nucleophilic primary amine groups of 1,3-diaminopropane attack the electrophilic carbonyl carbon of acetone. This is typically followed by the elimination of a water molecule to form a di-imine intermediate. The formation of the imine is a reversible process and is often catalyzed by a small amount of acid.
-
Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bonds of the imine intermediate to form the final saturated diamine. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine in the presence of the starting ketone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N,N'-Diisopropyl-1,3-propanediamine.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1,3-Diaminopropane | 109-76-2 | C₃H₁₀N₂ | 74.12 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.41 g (0.1 mol) of 1,3-diaminopropane in 100 mL of methanol. Place the flask in an ice bath to cool the solution.
-
Addition of Acetone: While stirring, slowly add 14.52 g (18.4 mL, 0.25 mol) of acetone to the cooled solution of 1,3-diaminopropane. A slight exotherm may be observed.
-
Imine Formation: After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture again in an ice bath. In small portions, carefully add 8.32 g (0.22 mol) of sodium borohydride to the stirred solution. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Remove the methanol and excess acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N,N'-diisopropyl-1,3-propanediamine by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 77 °C at 15 mmHg.[2]
Product Characterization
The identity and purity of the synthesized N,N'-Diisopropyl-1,3-propanediamine should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₂₂N₂ |
| Molar Mass | 158.28 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 77 °C / 15 mmHg[2] |
| Density | 0.805 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.432[2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton) and the propyl chain (multiplets for the methylene protons). The N-H protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and C-H stretching vibrations below 3000 cm⁻¹.
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Chemical | GHS Hazard Statements | Precautionary Statements |
| 1,3-Diaminopropane | Flammable liquid and vapor. Harmful if swallowed. Fatal in contact with skin. Causes severe skin burns and eye damage.[2][7] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Do not get in eyes, on skin, or on clothing. Wear protective gloves/protective clothing/eye protection/face protection.[6][7] |
| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[8][9][10] | Keep away from heat, sparks, open flames and other ignition sources. No smoking. Avoid breathing vapors. Wear protective gloves/protective clothing/eye protection.[9] |
| Sodium Borohydride | In contact with water releases flammable gases which may ignite spontaneously. Toxic if swallowed. Causes severe skin burns and eye damage.[5][11][12] | Do not allow contact with water. Handle under inert gas. Protect from moisture. Wear protective gloves/ protective clothing/ eye protection/ face protection.[12] |
| N,N'-Diisopropyl-1,3-propanediamine | Causes severe skin burns and eye damage.[1] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Conclusion
The synthesis of N,N'-Diisopropyl-1,3-propanediamine via reductive amination of 1,3-diaminopropane and acetone is a robust and efficient method. This guide provides a comprehensive framework for its successful execution, from understanding the underlying chemical principles to practical experimental procedures and safety considerations. The provided protocol, coupled with appropriate analytical characterization, will enable researchers to reliably produce this valuable chemical compound for their specific applications.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet 1,3-Diaminopropane. Retrieved from [Link]
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ChemSupply Australia. (2024). Safety Data Sheet for Acetone. Retrieved from [Link]
-
Carl ROTH. (n.d.). SAFETY DATA SHEET - Acetone. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N,N'-Diisopropyl-1,3-propanediamine, also known by its IUPAC name, N,N'-di(propan-2-yl)propane-1,3-diamine [1]. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's synthesis, physicochemical properties, characterization, and potential applications, with a focus on providing practical, field-proven insights.
Introduction and Core Properties
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine. Its structure, featuring two isopropyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone, imparts specific steric and electronic properties that make it a valuable building block in organic and coordination chemistry. The isopropyl groups provide steric bulk, which can influence the stereochemistry of reactions and the coordination geometry of metal complexes. The two secondary amine functionalities offer sites for further functionalization or coordination to metal centers.
Physicochemical Properties
A summary of the key physicochemical properties of N,N'-Diisopropyl-1,3-propanediamine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | [1] |
| CAS Number | 63737-71-3 | |
| Molecular Formula | C₉H₂₂N₂ | |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 0.805 g/mL at 25 °C | [2] |
| Boiling Point | 77 °C at 15 mmHg | [2] |
| Refractive Index | n20/D 1.432 | [2] |
Synthesis of N,N'-Diisopropyl-1,3-propanediamine
While several synthetic routes to N,N'-dialkyl-1,3-propanediamines exist, a robust and scalable method for the synthesis of N,N'-Diisopropyl-1,3-propanediamine is reductive amination. This method involves the reaction of 1,3-diaminopropane with acetone in the presence of a reducing agent. This approach is often preferred over direct alkylation with isopropyl halides, as it avoids the common issue of over-alkylation and the formation of quaternary ammonium salts[3].
Reductive Amination: A Step-by-Step Protocol
This protocol describes the synthesis of N,N'-Diisopropyl-1,3-propanediamine via reductive amination of 1,3-diaminopropane with acetone, using sodium borohydride as the reducing agent.
Materials:
-
1,3-Diaminopropane
-
Acetone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1 equivalent) in methanol (5 mL per gram of diamine). Place the flask in an ice bath and stir for 10 minutes.
-
Imine Formation: Slowly add acetone (2.2 equivalents) to the cooled solution. The slight excess of acetone drives the equilibrium towards the formation of the di-imine intermediate. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reduction: Cool the reaction mixture back to 0 °C in an ice bath. In a separate beaker, prepare a solution of sodium borohydride (2.5 equivalents) in methanol. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition of NaBH₄ reduces the imine functionalities to the corresponding secondary amines.
-
Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. Add 1 M NaOH to the residue until the solution is basic (pH > 12).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N,N'-Diisopropyl-1,3-propanediamine.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the final product in high purity.
Causality Behind Experimental Choices:
-
The use of a slight excess of acetone and the removal of water (though not explicitly done in this simplified protocol, it is a driving force) favor the formation of the di-imine intermediate.
-
The reaction is performed at a low temperature during the addition of sodium borohydride to control the exothermicity of the reduction and to minimize side reactions.
-
The acidic work-up protonates the amines, making them soluble in the aqueous layer and allowing for the removal of unreacted acetone and other non-basic impurities.
-
Subsequent basification deprotonates the diamine, rendering it soluble in the organic solvent for extraction.
Caption: Reductive amination workflow for the synthesis of N,N'-Diisopropyl-1,3-propanediamine.
Characterization
The structural elucidation and purity assessment of N,N'-Diisopropyl-1,3-propanediamine are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl and propanediamine moieties. The methyl protons of the isopropyl groups would appear as a doublet, while the methine proton would be a septet. The methylene protons of the propane backbone would exhibit more complex splitting patterns due to coupling with each other and the adjacent NH protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl groups, as well as for the two different methylene carbons of the propanediamine backbone.
Infrared (IR) Spectroscopy
The IR spectrum of N,N'-Diisopropyl-1,3-propanediamine would be characterized by the following key absorptions:
-
N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
-
C-H stretch: Strong absorption bands in the 2850-2970 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.
-
N-H bend: A medium absorption band around 1590-1650 cm⁻¹.
Applications in Research and Development
While specific, documented applications for N,N'-Diisopropyl-1,3-propanediamine are not as widespread as for its less sterically hindered analogs (e.g., N,N'-dimethyl-1,3-propanediamine), its structural features suggest its utility in several areas, particularly as a ligand in coordination chemistry and as a building block in organic synthesis.
Ligand in Coordination Chemistry
The two nitrogen atoms of N,N'-Diisopropyl-1,3-propanediamine can act as a bidentate ligand, coordinating to a metal center to form a stable six-membered chelate ring. The steric bulk of the isopropyl groups can influence the coordination number and geometry of the resulting metal complex, which in turn can affect its catalytic activity and selectivity.
Caption: Coordination of N,N'-Diisopropyl-1,3-propanediamine to a metal center.
Potential in Catalysis and Drug Development
Structurally similar diamines are used as ligands in a variety of catalytic reactions, including hydrogenation, polymerization, and cross-coupling reactions. The specific steric and electronic environment provided by the diisopropyl substitution could be beneficial in tuning the performance of such catalysts.
In the context of drug development, diamine scaffolds are present in numerous biologically active molecules. N,N'-Diisopropyl-1,3-propanediamine could serve as a precursor for the synthesis of novel pharmaceutical candidates, where the lipophilicity and steric hindrance of the isopropyl groups could be exploited to modulate drug-target interactions and pharmacokinetic properties.
Safety and Handling
N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance. It is known to cause severe skin burns and eye damage[1].
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P316: Get emergency medical help immediately.
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
N,N'-Diisopropyl-1,3-propanediamine is a versatile diamine with potential applications in coordination chemistry, catalysis, and as a synthetic intermediate. Its synthesis can be reliably achieved through reductive amination. While specific, high-impact applications are yet to be widely reported, its structural characteristics suggest that it is a compound of interest for further research and development. Proper handling and adherence to safety protocols are essential when working with this corrosive substance.
References
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
-
PubChem. N,N'-di(propan-2-yl)propane-1,3-diamine. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
N,N'-Diisopropyl-1,3-propanediamine molecular weight
An In-depth Technical Guide to N,N'-Diisopropyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine that serves as a valuable building block and ligand in modern organic synthesis. Its unique structural features, including two secondary amine functionalities separated by a flexible three-carbon chain, make it a compelling component in the development of catalysts, coordination complexes, and as a key intermediate in the synthesis of pharmaceutically active compounds. This guide provides a comprehensive overview of its core chemical properties, focusing on its molecular weight, physicochemical characteristics, synthesis, and analytical validation. We delve into the mechanistic principles behind its preparation and offer field-proven insights into its handling and application, providing a critical resource for professionals in chemical research and drug development.
Core Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The subject of this guide, N,N'-Diisopropyl-1,3-propanediamine, is identified by the CAS Number 63737-71-3. Its structure consists of a propane-1,3-diamine backbone with an isopropyl group attached to each nitrogen atom.
The molecular weight of a compound is a critical parameter for all stoichiometric calculations in synthesis and analysis. It is derived from the sum of the atomic weights of its constituent atoms based on its molecular formula.
Molecular Formula: C₉H₂₂N₂[1][2]
Based on this formula, the precise molecular weight is calculated as:
-
Carbon: 9 × 12.011 u = 108.099 u
-
Hydrogen: 22 × 1.008 u = 22.176 u
-
Nitrogen: 2 × 14.007 u = 28.014 u
This value is fundamental for preparing solutions of known molarity, determining reaction stoichiometry, and interpreting mass spectrometry data.
Table 1: Chemical Identifiers and Core Properties
| Parameter | Value | Source(s) |
| IUPAC Name | N,N'-di(propan-2-yl)propane-1,3-diamine | [4] |
| Synonyms | N,N'-Diisopropyltrimethylenediamine | [4] |
| CAS Number | 63737-71-3 | [1] |
| Molecular Formula | C₉H₂₂N₂ | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| InChI Key | OAVPQXXPJZPXTA-UHFFFAOYSA-N | |
| SMILES String | CC(C)NCCCNC(C)C |
Physicochemical Characteristics
The physical properties of N,N'-Diisopropyl-1,3-propanediamine dictate its handling, storage, and application conditions, particularly in solvent selection and reaction temperature control.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
| Appearance | Liquid | At standard temperature and pressure. | |
| Density | 0.805 g/mL | At 25 °C. | |
| Boiling Point | 77 °C | At 15 mmHg. Boiling point is pressure-dependent. | [4] |
| Refractive Index | n20/D 1.432 | Measured at 20 °C using the sodium D-line. | [4] |
| Flash Point | 64 °C (147.2 °F) | Closed cup method. Classified as a combustible liquid. |
Synthesis and Mechanistic Considerations
While numerous synthetic routes can be envisioned, the most industrially relevant and mechanistically straightforward approach for preparing N,N'-substituted 1,3-diamines involves a two-step process. This process is analogous to the well-documented synthesis of similar diamines like N,N-dimethyl-1,3-propanediamine.[5][6]
Step 1: Michael Addition (Cyanoethylation) The synthesis begins with the conjugate addition of a primary amine (isopropylamine) to an α,β-unsaturated nitrile (acrylonitrile). This is a classic Michael addition reaction.
-
Causality: Isopropylamine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the β-carbon of acrylonitrile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. The reaction is typically performed under mild conditions. The intermediate product is N-isopropyl-3-aminopropionitrile. To achieve the final symmetric structure, this reaction must be followed by a reductive amination step with another molecule of isopropylamine or a similar strategy, though a more direct synthesis might be pursued in a lab setting. A more common industrial approach for related compounds involves reacting 1,3-dichloropropane with two equivalents of isopropylamine.
Step 2: Reductive Amination or Nitrile Reduction The intermediate aminopropionitrile is then reduced to the primary amine.
-
Causality: Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean nature. A Raney Nickel or Cobalt catalyst is often used because of its high activity for nitrile reduction.[5] The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The nitrile group (C≡N) is reduced to a primary amine (-CH₂-NH₂).
The overall synthesis pathway provides a high-purity product with good yield.
Caption: Generalized synthetic workflow for N,N'-substituted 1,3-propanediamines.
Applications in Research and Drug Development
Symmetrically substituted diamines are of significant interest in medicinal chemistry and materials science.
-
Ligands in Coordination Chemistry: The two nitrogen atoms can act as a bidentate ligand, chelating to metal centers. These metal complexes can have important catalytic properties, for instance, in asymmetric synthesis where chiral versions of such ligands are employed.[7]
-
Building Blocks for Pharmaceuticals: The diamine motif is a common feature in many biologically active molecules. This compound can serve as a precursor for synthesizing more complex drug candidates, where the diamine core imparts specific properties like basicity and hydrogen bonding capacity, which are crucial for target binding.[8]
-
Polymer Science: Diamines are essential monomers for the synthesis of polyamides and polyurethanes. The specific nature of the N-substituents (isopropyl groups) can influence the physical properties of the resulting polymer, such as its thermal stability and solubility.
Analytical Characterization and Quality Control
To ensure the identity and purity of N,N'-Diisopropyl-1,3-propanediamine, a combination of analytical techniques is employed. This constitutes a self-validating system for any synthesis or use of the compound.
Experimental Protocol: Analytical Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a definitive structural fingerprint. Expected signals include:
-
A doublet for the methyl protons (-CH(CH₃ )₂)
-
A septet for the methine proton (-CH (CH₃)₂)
-
Multiplets for the three methylene groups of the propane backbone (-NH-CH₂ -CH₂ -CH₂ -NH-)
-
A broad singlet for the amine protons (-NH -), which may exchange with D₂O.
-
-
¹³C NMR: The carbon spectrum will show the number of unique carbon environments. For this symmetric molecule, one would expect to see signals for the methyl, methine, and the two unique methylene carbons of the backbone.
-
-
Infrared (IR) Spectroscopy:
-
This technique is used to identify key functional groups. Look for characteristic absorption bands:
-
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹.
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
-
N-H Bend: A band around 1590-1650 cm⁻¹.
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) should be observed at m/z = 158.3. The fragmentation pattern can also provide further structural confirmation.
-
Caption: Experimental workflow for the analytical validation of the compound.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper handling is critical for laboratory safety. N,N'-Diisopropyl-1,3-propanediamine is a corrosive substance that requires careful management.
-
GHS Classification: Skin Corrosion/Irritation, Category 1B.[3]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][9]
-
Signal Word: Danger
Protocol for Safe Handling:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full skin coverage.[10]
-
Respiratory Protection: If there is a risk of exposure outside a fume hood, use a respirator with an appropriate organic vapor cartridge.[10]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10][11]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.[10] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N,N'-Diisopropyl-1,3-propanediamine, with a molecular weight of 158.28 g/mol , is more than just a chemical with a set of properties. It is a versatile tool for the modern chemist. Its synthesis is based on fundamental, reliable organic reactions, and its structure lends itself to a variety of applications, from creating novel catalysts to serving as a core scaffold in drug discovery. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for its safe and effective use in advancing scientific research.
References
-
N,N'-Diisopropyl-1,3-propanediamine . PubChem, National Center for Biotechnology Information. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones . National Institutes of Health (NIH). [Link]
-
propane-1,3-diamine (FDB031131) . FooDB. [Link]
-
1,3-Propanediamine, N-methyl- . NIST WebBook. [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
1,3-Diaminopropane . Wikipedia. [Link]
-
N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 4. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Solubility of N,N'-Diisopropyl-1,3-propanediamine
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of N,N'-Diisopropyl-1,3-propanediamine (CAS: 63737-71-3). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users with a robust understanding of this compound's behavior in various solvent systems. Given the scarcity of publicly available quantitative solubility data for N,N'-Diisopropyl-1,3-propanediamine, this guide emphasizes the foundational principles governing its solubility and provides detailed protocols for its empirical determination.
Introduction to N,N'-Diisopropyl-1,3-propanediamine
N,N'-Diisopropyl-1,3-propanediamine, with the chemical formula C9H22N2, is a diamine featuring a propane backbone with isopropyl substituents on each nitrogen atom.[1][2] Its molecular structure imparts a combination of steric hindrance and basicity that dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is paramount for its application in various chemical processes, including organic synthesis, formulation, and purification.
Table 1: Physicochemical Properties of N,N'-Diisopropyl-1,3-propanediamine
| Property | Value | Source |
| CAS Number | 63737-71-3 | [1] |
| Molecular Formula | C9H22N2 | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 77 °C at 15 mmHg | [2] |
| Density | 0.805 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.432 | [2] |
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of N,N'-Diisopropyl-1,3-propanediamine provides key insights into its expected solubility profile.
Influence of Molecular Structure
N,N'-Diisopropyl-1,3-propanediamine possesses both hydrophobic and hydrophilic characteristics. The nine carbon atoms in its structure contribute to its nonpolar, hydrophobic nature.[3] Conversely, the two nitrogen atoms, with their lone pairs of electrons, can participate in hydrogen bonding with protic solvents, imparting a degree of polarity and hydrophilicity.
Predicted Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of two nitrogen atoms capable of acting as hydrogen bond acceptors, some solubility in polar protic solvents is expected. However, the relatively large alkyl groups (nine carbon atoms in total) will likely limit its aqueous solubility. Generally, amines with more than six carbon atoms exhibit low water solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the diamine. Therefore, good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant hydrocarbon portion of the molecule suggests that it will be readily soluble in nonpolar organic solvents due to favorable van der Waals interactions.
-
Acidic Solutions: As a basic amine, N,N'-Diisopropyl-1,3-propanediamine is expected to exhibit significantly increased solubility in acidic aqueous solutions. Protonation of the nitrogen atoms forms an ammonium salt, which is ionic and therefore highly water-soluble.
Experimental Determination of Solubility
To obtain precise solubility data, empirical determination is essential. The following section provides a detailed, self-validating protocol for both qualitative and quantitative solubility assessment.
Materials and Equipment
-
N,N'-Diisopropyl-1,3-propanediamine
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Calibrated micropipettes and glassware
Experimental Workflow Diagram
Caption: Experimental workflows for solubility determination.
Step-by-Step Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
-
Preparation of a Saturated Solution: Add an excess amount of N,N'-Diisopropyl-1,3-propanediamine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle. For finer suspensions, centrifugation at a constant temperature is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-calibrated and pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Dilution and Analysis: Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC or GC).
-
Quantification: Analyze the diluted sample and determine the concentration of N,N'-Diisopropyl-1,3-propanediamine.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Practical Applications of Solubility Data
The solubility of N,N'-Diisopropyl-1,3-propanediamine is a critical parameter in various applications:
-
Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble can enhance reaction rates and yields.
-
Purification: Solubility differences in various solvents are exploited in purification techniques such as recrystallization and extraction.
-
Formulation Development: For applications in drug delivery or as a component in a formulated product, understanding its solubility is essential for creating stable and effective formulations.
Conclusion
References
Sources
- 1. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]
- 2. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Nonamethylenediamine | C9H22N2 | CID 69534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemhaven.org [chemhaven.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. moorparkcollege.edu [moorparkcollege.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE | 63737-71-3 [chemicalbook.com]
- 15. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Spectral Data of N,N'-Diisopropyl-1,3-propanediamine
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diisopropyl-1,3-propanediamine, a symmetrically substituted diamine, serves as a versatile building block in organic synthesis and a ligand in coordination chemistry. Its structural elucidation and characterization are paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive profile of this compound, revealing intricate details about its molecular structure and purity. This guide offers a detailed analysis of the spectral data of N,N'-Diisopropyl-1,3-propanediamine, providing insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
While direct access to raw spectral data images and peak lists for N,N'-Diisopropyl-1,3-propanediamine is not publicly available through open-access databases, this guide will provide a thorough interpretation based on established principles of spectroscopy and data available for analogous structures. The spectral data for N,N'-Diisopropyl-1,3-propanediamine is noted to be available from commercial sources such as Sigma-Aldrich and compiled in databases like SpectraBase, which can be accessed through institutional or individual subscriptions.[1]
Molecular Structure and Spectroscopic Correlation
To understand the spectral data, it is crucial to first visualize the molecular structure of N,N'-Diisopropyl-1,3-propanediamine and identify the different types of protons and carbons.
Caption: Molecular structure of N,N'-Diisopropyl-1,3-propanediamine with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N,N'-Diisopropyl-1,3-propanediamine provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Predicted ¹H NMR Spectral Data:
| Protons (Atom Number) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ (H⁴, H⁶) | ~ 2.8 - 2.6 | Septet | 2H | ~ 6.5 |
| -NH- | ~ 2.5 - 1.5 (broad) | Singlet (broad) | 2H | - |
| -CH₂-CH₂-CH₂- (H¹, H³) | ~ 2.6 - 2.4 | Triplet | 4H | ~ 7.0 |
| -CH₂-CH₂ -CH₂- (H²) | ~ 1.7 - 1.5 | Quintet | 2H | ~ 7.0 |
| -CH(CH₃ )₂ (H⁵, H⁷) | ~ 1.1 - 0.9 | Doublet | 12H | ~ 6.5 |
Interpretation of the ¹H NMR Spectrum:
-
Isopropyl Methyl Protons (H⁵, H⁷): The twelve equivalent methyl protons of the two isopropyl groups are expected to appear as a doublet in the upfield region (~1.0 ppm) due to coupling with the adjacent methine proton.
-
Central Methylene Protons (H²): The two protons of the central methylene group in the propane chain are expected to appear as a quintet, being coupled to the four protons of the adjacent methylene groups.
-
Terminal Methylene Protons (H¹, H³): The four protons of the two methylene groups attached to the nitrogen atoms are expected to appear as a triplet, coupled to the two protons of the central methylene group.
-
Isopropyl Methine Protons (H⁴, H⁶): The two methine protons of the isopropyl groups are expected to produce a septet due to coupling with the six protons of the adjacent methyl groups.
-
Amine Protons (-NH-): The two protons on the nitrogen atoms will likely appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on factors such as solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Carbon (Atom Number) | Chemical Shift (δ, ppm) |
| -C H(CH₃)₂ (C⁴, C⁶) | ~ 48 - 46 |
| -C H₂-CH₂-C H₂- (C¹, C³) | ~ 45 - 43 |
| -CH₂-C H₂-CH₂- (C²) | ~ 30 - 28 |
| -CH(C H₃)₂ (C⁵, C⁷) | ~ 23 - 21 |
Interpretation of the ¹³C NMR Spectrum:
Due to the symmetry of the molecule, only four distinct carbon signals are expected in the ¹³C NMR spectrum.
-
Isopropyl Methine Carbons (C⁴, C⁶): These carbons are directly attached to the nitrogen atom and are expected to be the most downfield among the aliphatic carbons.
-
Terminal Methylene Carbons (C¹, C³): These carbons are also attached to nitrogen atoms and will appear at a similar chemical shift to the isopropyl methine carbons.
-
Central Methylene Carbon (C²): This carbon is in the middle of the propane chain and is expected to be the most upfield of the methylene carbons.
-
Isopropyl Methyl Carbons (C⁵, C⁷): These carbons are the most shielded and will appear at the most upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 - 3250 (weak, broad) | N-H stretch | Secondary Amine |
| ~ 2960 - 2850 | C-H stretch | Alkane |
| ~ 1470 - 1450 | C-H bend | Alkane |
| ~ 1130 - 1080 | C-N stretch | Aliphatic Amine |
Interpretation of the IR Spectrum:
-
N-H Stretch: A weak, broad absorption band in the region of 3300-3250 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.
-
C-H Stretch: Strong absorption bands in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and methylene groups.
-
C-H Bend: Absorptions in the 1470-1450 cm⁻¹ range correspond to the bending vibrations of the C-H bonds.
-
C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically observed in the 1130-1080 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 158 | [M]⁺ (Molecular Ion) |
| 143 | [M - CH₃]⁺ |
| 115 | [M - C₃H₇]⁺ |
| 86 | [CH₃CH=NH(CH₂)₃NHCH(CH₃)₂]⁺ |
| 72 | [CH₃CH=NHCH₂CH₂CH₂]⁺ |
| 44 | [CH₃CH=NH₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value of 158, corresponding to the molecular weight of N,N'-Diisopropyl-1,3-propanediamine (C₉H₂₂N₂).
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of alkyl groups and cleavage of the C-C and C-N bonds.
-
Loss of a methyl group (CH₃) would result in a fragment at m/z 143.
-
Loss of an isopropyl group (C₃H₇) would lead to a fragment at m/z 115.
-
Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines and would lead to the formation of characteristic iminium ions. For example, cleavage between C¹ and C² could lead to a fragment at m/z 86. The base peak is often the result of alpha-cleavage.
-
Experimental Protocols
Acquiring high-quality spectral data is contingent on meticulous experimental procedures. Below are generalized protocols for each spectroscopic technique.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N,N'-Diisopropyl-1,3-propanediamine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR data acquisition and processing.
Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample like N,N'-Diisopropyl-1,3-propanediamine, the neat liquid can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.
Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
Conclusion
The comprehensive spectral analysis of N,N'-Diisopropyl-1,3-propanediamine using ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous confirmation of its molecular structure. The predicted spectral data and interpretations presented in this guide serve as a valuable resource for researchers and scientists in verifying the identity and purity of this important chemical compound. For definitive analysis, it is recommended to obtain the actual spectral data from a reputable commercial source.
References
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine. [Link]
Sources
A Technical Guide to the Commercial Availability and Procurement of N,N'-Diisopropyl-1,3-propanediamine
Abstract
This technical guide provides a comprehensive overview of N,N'-Diisopropyl-1,3-propanediamine (CAS No. 63737-71-3), a key diamine in synthetic chemistry. Aimed at researchers, scientists, and drug development professionals, this document details its chemical properties, commercial availability, and procurement strategies. It includes an analysis of supplier specifications, guidance on quality control verification, and a summary of critical safety and handling protocols. Furthermore, this guide explores the compound's primary applications, particularly its role as a bidentate ligand in catalysis, to provide a holistic resource for laboratory and process development applications.
Introduction and Chemical Profile
N,N'-Diisopropyl-1,3-propanediamine, with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol , is an aliphatic diamine characterized by two secondary amine groups.[1][2] Each nitrogen atom is substituted with an isopropyl group, and these are linked by a three-carbon propane backbone. This structure imparts specific steric and electronic properties, making it a valuable building block and ligand in organic synthesis.
Key Physicochemical Properties:
-
Appearance: Liquid[1]
-
Boiling Point: 77 °C at 15 mmHg[1]
-
Flash Point: 64 °C (147.2 °F) - closed cup[1]
Its structure, particularly the presence of two sterically hindered nitrogen atoms, makes it an effective bidentate chelating ligand for various metal centers and a useful base in organic reactions.
Commercial Availability and Supplier Analysis
N,N'-Diisopropyl-1,3-propanediamine is readily available from several major chemical suppliers, typically offered in research-grade purities. Procurement for laboratory-scale use is straightforward, while larger quantities for process development may require direct inquiry with manufacturers.
The primary causality behind choosing a supplier often rests on the required purity for a specific application. For instance, sensitive catalytic reactions demand high-purity grades (e.g., >96%) to avoid catalyst poisoning, whereas applications as a simple organic base might tolerate lower purities.
Table 1: Comparison of Commercial Suppliers for N,N'-Diisopropyl-1,3-propanediamine
| Supplier | Product Number (Example) | Purity Specification | Available Quantities |
| Sigma-Aldrich (Merck) | 332542 | 96% | 5 g |
| Fisher Scientific | MS-332542-5G | 96% | 5 g |
| Crescent Chemical | MS-332542-5G | Not specified | 5 g |
| Various Online Retailers | Varies | min 96% | 100 g |
Note: Pricing is subject to change and should be verified on the supplier's website. The availability of bulk quantities may require a custom quotation.
Quality Control and In-House Verification
For researchers, especially in drug development and catalysis, verifying the identity and purity of starting materials is a self-validating step crucial for experimental reproducibility. While suppliers provide a Certificate of Analysis (CoA), independent verification is best practice.
Recommended QC Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the structure of N,N'-Diisopropyl-1,3-propanediamine.
Step-by-Step Sample Preparation and Analysis:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of the diamine in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Spectral data is available on public databases like PubChem for comparison.[2]
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the isopropyl C-H septets, isopropyl C-H₃ doublets, the central methylene (C-2) protons as a quintet, and the terminal methylene (C-1, C-3) protons as triplets. The integration of these signals should match the 22 protons in the molecule.
-
¹³C NMR: Expect distinct signals for the different carbon environments: the methyl carbons of the isopropyl groups, the methine carbons of the isopropyl groups, and the two unique methylene carbons of the propane chain.
-
The workflow below illustrates the standard process from procurement to experimental use, emphasizing the critical QC validation step.
Caption: Procurement and Quality Control Workflow.
Applications in Research and Development
The primary utility of N,N'-Diisopropyl-1,3-propanediamine in advanced synthesis stems from its function as a bidentate ligand. The two nitrogen atoms can coordinate to a single metal center, forming a stable six-membered chelate ring. This coordination geometry is fundamental in many catalytic processes.
Role as a Bidentate Ligand in Catalysis
In organometallic catalysis, diamine ligands like this one are crucial for stabilizing metal centers, modulating their reactivity, and influencing the stereochemical outcome of reactions. The isopropyl groups provide significant steric bulk around the nitrogen atoms, which can create a specific chiral pocket or control the coordination number of the metal catalyst. This is a common strategy in the design of catalysts for asymmetric synthesis.[4] While not inherently chiral itself, it serves as a foundational scaffold for chiral diamine catalysts.
The diagram below illustrates the general coordination mode of N,N'-Diisopropyl-1,3-propanediamine to a generic metal center (M), forming a stable chelate complex that is the basis for its catalytic activity.
Caption: Chelation of a Metal Center (M) by the Diamine.
This chelating effect is critical in reactions like amination, where related diamines are known to be effective catalysts.[5]
Safety, Handling, and Storage
N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance. It can cause severe skin burns and eye damage.[1][2][6] Adherence to strict safety protocols is mandatory.
-
Hazard Classification: Skin Corrosion 1B, Eye Damage 1.[1][2]
-
GHS Pictogram: GHS05 (Corrosion).[1]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][6]
-
Precautionary Statements:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[6]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Use compatible personal protective equipment (PPE), including nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[1]
-
Avoid inhalation of vapors.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
The designated storage class is 8A - Combustible corrosive hazardous materials.[1]
Conclusion
N,N'-Diisopropyl-1,3-propanediamine is a commercially accessible and synthetically valuable diamine. Its procurement is straightforward from major chemical suppliers, primarily in research-grade quantities. For professionals in drug development and catalysis, the key considerations are ensuring high purity through verification protocols like NMR and adhering to stringent safety measures due to its corrosive nature. Its established role as a bidentate ligand scaffold underscores its continued importance in the design of novel catalysts and synthetic pathways.
References
-
Safety Data Sheet: N,N-Diisopropylethylamine. Carl ROTH. Available from: [Link]
-
N,N'-Diisopropyl-1,3-propanediamine. PubChem, National Center for Biotechnology Information. Available from: [Link]
- Preparation method of N-(3-aminopropyl)-1,3-propane diamine. Google Patents.
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Institutes of Health (NIH). Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
-
N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Asymmetric Michael addition of ketones to nitrostyrenes in water catalyzed by chiral pyrrolidine functionalized polyacrylonitrile fiber. Royal Society of Chemistry. Available from: [Link]
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An In-depth Technical Guide to the Purity Analysis of N,N'-Diisopropyl-1,3-propanediamine
Introduction: The Critical Role of Purity in Specialty Amines
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine with a range of applications in industrial and pharmaceutical synthesis. Its utility as a building block, ligand, or catalytic agent necessitates a thorough understanding and control of its purity profile. For researchers, scientists, and drug development professionals, the presence of impurities can have significant consequences, ranging from altered reaction kinetics and yields to the introduction of toxic byproducts in final products. This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of N,N'-Diisopropyl-1,3-propanediamine, grounded in scientific principles and practical, field-proven insights. We will explore the core analytical techniques, delve into the rationale behind experimental choices, and provide actionable protocols for robust purity assessment.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A crucial first step in any purity analysis is to anticipate the likely impurities. These often stem from the synthetic route employed. A common method for the synthesis of N,N'-dialkyl-1,3-propanediamines involves the reaction of 1,3-diaminopropane with an appropriate alkylating agent, such as an isopropyl halide, or through reductive amination with a ketone like acetone. Another plausible route, analogous to the synthesis of similar diamines, is the Michael addition of isopropylamine to acrylonitrile, followed by catalytic hydrogenation of the resulting cyano intermediate.[1][2]
Based on these synthetic pathways, potential impurities in N,N'-Diisopropyl-1,3-propanediamine may include:
-
Starting Materials: Unreacted 1,3-diaminopropane, isopropylamine, or acrylonitrile.
-
Intermediates: The corresponding aminopropionitrile intermediate if the hydrogenation step is incomplete.
-
Byproducts of Alkylation: Mono-isopropyl-1,3-propanediamine and over-alkylated tertiary amine species.
-
Solvent and Reagent Residues: Residual solvents used in the reaction and purification steps.
-
Degradation Products: Compounds formed during storage or through exposure to air and moisture.
A robust analytical strategy must be capable of separating and quantifying these diverse chemical entities.
Core Analytical Techniques for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment of N,N'-Diisopropyl-1,3-propanediamine. The primary techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often in conjunction with Mass Spectrometry (MS) for definitive identification.
Gas Chromatography (GC): The Workhorse for Volatile Amine Analysis
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[3] Given the boiling point of N,N'-Diisopropyl-1,3-propanediamine (approximately 77 °C at 15 mmHg), GC is a highly suitable method for its analysis.[4]
The Challenge of Amine Analysis by GC: A primary challenge in the GC analysis of amines is their basicity, which can lead to peak tailing and poor reproducibility due to interactions with acidic silanol groups on the surface of conventional silica-based columns and liners.[3]
The Solution: Deactivation and Specialized Columns: To overcome this, base-deactivated columns are essential. These columns have a stationary phase that is chemically treated to minimize acidic sites. A common choice is a polyethylene glycol (PEG)-based column, such as a DB-CAM or a similar base-deactivated wax-type column.[5]
Experimental Protocol: GC-FID Purity Assay
Objective: To determine the purity of N,N'-Diisopropyl-1,3-propanediamine and quantify related volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | DB-CAM (30 m x 0.53 mm, 1.0 µm) or equivalent base-deactivated wax column | The base-deactivated polyethylene glycol stationary phase minimizes peak tailing for basic analytes like diamines.[5] |
| Carrier Gas | Helium, constant flow at 5.0 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Detector Temperature | 280 °C | Prevents condensation of the analytes in the detector. |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 220 °C, hold for 5 min. | A temperature ramp allows for the separation of impurities with a range of boiling points. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Diluent | Dichloromethane or Methanol | Solubilizes the analyte and is compatible with the GC system. |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the N,N'-Diisopropyl-1,3-propanediamine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent.
Data Analysis: The purity is typically determined by area percent, where the peak area of N,N'-Diisopropyl-1,3-propanediamine is expressed as a percentage of the total area of all peaks in the chromatogram. For higher accuracy, especially for quantifying specific impurities, a reference standard of the impurity is required to determine its response factor relative to the main component.
Visualization of the GC Analytical Workflow:
Caption: Workflow for the GC-FID purity analysis of N,N'-Diisopropyl-1,3-propanediamine.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Spectrum
HPLC is a complementary technique to GC, particularly useful for analyzing non-volatile or thermally labile impurities. Since aliphatic amines like N,N'-Diisopropyl-1,3-propanediamine lack a strong UV chromophore, direct UV detection is challenging. Therefore, derivatization is a common strategy to enhance detectability.
Derivatization: The Key to Sensitive Detection: Pre-column derivatization with a reagent that introduces a UV-active or fluorescent moiety is a widely used approach for the HPLC analysis of amines.[6] Common derivatizing agents include:
-
Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives.
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.
-
Pentafluoropropionic Anhydride (PFPA): Creates derivatives that can be detected by UV or Mass Spectrometry.[6]
Chromatographic Considerations: Reversed-phase HPLC on a C18 column is the most common mode for separating the derivatized amines. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Experimental Protocol: HPLC-UV Purity Assay with Dansyl Chloride Derivatization
Objective: To determine the purity of N,N'-Diisopropyl-1,3-propanediamine and quantify related non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Gradient pump
-
Autosampler
-
Column oven
Reagents:
-
Dansyl chloride solution (1.5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of the N,N'-Diisopropyl-1,3-propanediamine sample in acetonitrile.
-
In a vial, mix 100 µL of the sample solution, 200 µL of the sodium bicarbonate buffer, and 200 µL of the dansyl chloride solution.
-
Vortex the mixture and heat at 60 °C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of a 2% aqueous formic acid solution to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the relatively non-polar dansyl derivatives. |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Formic acid improves peak shape and provides protons for potential MS detection. |
| Gradient | 50% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes. | A gradient elution is necessary to separate impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 35 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of dansyl derivatives. |
| Injection Volume | 10 µL |
Data Analysis: Similar to the GC method, purity can be assessed by area percent. For accurate quantification of impurities, reference standards of the derivatized impurities are required.
Visualization of the HPLC Analytical Workflow:
Caption: Workflow for the HPLC-UV purity analysis of N,N'-Diisopropyl-1,3-propanediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are invaluable tools for the analysis of N,N'-Diisopropyl-1,3-propanediamine. NMR provides unambiguous structural confirmation and can be used for quantitative purity determination (qNMR) with an internal standard.
¹H NMR Spectral Interpretation: The ¹H NMR spectrum of N,N'-Diisopropyl-1,3-propanediamine is expected to show distinct signals corresponding to the different proton environments in the molecule. Based on available data, the approximate chemical shifts are:[7]
-
Isopropyl CH protons: A septet around 2.7-2.8 ppm.
-
Propane CH₂ protons (adjacent to NH): A triplet around 2.5-2.6 ppm.
-
Central propane CH₂ proton: A quintet around 1.6-1.7 ppm.
-
NH protons: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Isopropyl CH₃ protons: A doublet around 1.0-1.1 ppm.
The presence of impurity peaks in the ¹H NMR spectrum can indicate the presence of related substances. For example, the absence of a second isopropyl group in mono-isopropyl-1,3-propanediamine would lead to a different set of signals.
Quantitative NMR (qNMR): By adding a certified internal standard with a known concentration to a precisely weighed sample of N,N'-Diisopropyl-1,3-propanediamine, the absolute purity can be determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This technique is highly accurate and does not require a reference standard of the analyte itself.
Experimental Protocol: ¹H NMR Purity Assessment
Objective: To confirm the structure and assess the purity of N,N'-Diisopropyl-1,3-propanediamine.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the N,N'-Diisopropyl-1,3-propanediamine sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
For qNMR, accurately weigh the sample and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.
Data Analysis:
-
Integrate the distinct proton signals of N,N'-Diisopropyl-1,3-propanediamine and any impurity peaks.
-
For purity by ¹H NMR, calculate the relative molar amounts of impurities based on their integral values and the number of protons they represent.
-
For qNMR, use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Method Validation: Ensuring Trustworthy Results
All analytical methods used for purity determination must be validated to ensure they are fit for purpose. The validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[4][8]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion: A Framework for Comprehensive Purity Analysis
The purity analysis of N,N'-Diisopropyl-1,3-propanediamine is a critical aspect of quality control in its various applications. A comprehensive assessment requires a combination of orthogonal analytical techniques, primarily GC, HPLC, and NMR. The choice of methodology should be guided by the anticipated impurity profile, which is in turn informed by the synthetic route. By employing base-deactivated columns for GC, derivatization for HPLC, and quantitative approaches for NMR, and by validating these methods according to stringent regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate. This in-depth understanding of purity analysis provides a solid foundation for reliable and reproducible scientific outcomes.
References
- Benchchem. (2025). Enantiomeric Separation of 1,2-Diamines by High-Performance Liquid Chromatography (HPLC).
- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives.
- American Chemical Society. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- (n.d.). Evaluation of a Capillary Gas Chromatographic Impurity Test Procedure for 4-Hexylaniline.
- Benchchem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for N-Oleyl-1,3-propanediamine Quantification.
- Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals.
- ResearchGate. (n.d.). Summary of Validation Results for the Generic Amine Method.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- National Institutes of Health. (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
- PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine.
- ResearchGate. (2025). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl1,3-propanediamines by GC–MS.
- NIST. (n.d.). N-(n-Propyl)-1,3-propanediamine.
- SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N,N'-bis(3-aminopropyl)-N-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). N,N'-Diisopropyl-1,3-propanediamine 96%.
- PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine.
- ChemicalBook. (2025). N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE | 63737-71-3.
- SIELC Technologies. (2004). N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine).
- PubMed. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques.
- ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF.
- Benchchem. (2025). Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols.
- Wikipedia. (n.d.). 1,3-Diaminopropane.
- PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection.
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- ChemicalBook. (n.d.). 1,3-Diaminopropane(109-76-2) 1H NMR spectrum.
- PubMed. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water.
- Semantic Scholar. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques.
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Methodological & Application
N,N'-Diisopropyl-1,3-propanediamine: A Versatile Diamine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Sterically Hindered Diamine
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted diamine characterized by the presence of bulky isopropyl groups on both nitrogen atoms of a 1,3-propanediamine backbone. This structural feature imparts a unique combination of steric hindrance and basicity, making it a valuable and versatile tool in the arsenal of synthetic organic chemists. While structurally related to more common bases and ligands, its specific stereoelectronic properties open avenues for unique reactivity and selectivity in a range of organic transformations. This guide provides an in-depth exploration of the applications of N,N'-Diisopropyl-1,3-propanediamine, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety properties of a reagent is paramount for its effective and safe implementation in any synthetic protocol.
Table 1: Physicochemical Data for N,N'-Diisopropyl-1,3-propanediamine
| Property | Value | Reference(s) |
| CAS Number | 63737-71-3 | [1][2] |
| Molecular Formula | C₉H₂₂N₂ | [1][3] |
| Molecular Weight | 158.28 g/mol | [2][3] |
| Appearance | Liquid | |
| Boiling Point | 77 °C / 15 mmHg | [4] |
| Density | 0.805 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.432 | [4] |
Safety and Handling:
N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Core Applications in Organic Synthesis
The utility of N,N'-Diisopropyl-1,3-propanediamine in organic synthesis can be broadly categorized into its roles as a ligand in metal-catalyzed reactions and as a sterically hindered base. The isopropyl groups play a crucial role in modulating the reactivity and selectivity in these applications.
Ligand in Transition Metal Catalysis
The two nitrogen atoms of N,N'-Diisopropyl-1,3-propanediamine can chelate to a metal center, forming a stable six-membered ring. The steric bulk of the isopropyl groups can influence the coordination geometry around the metal, create a specific chiral environment, and affect the rate and selectivity of catalytic reactions.
Conceptual Workflow for Ligand Application:
Caption: General workflow for employing N,N'-Diisopropyl-1,3-propanediamine as a ligand in a metal-catalyzed reaction.
While specific, detailed protocols for N,N'-Diisopropyl-1,3-propanediamine in widely known named reactions like Suzuki or Heck couplings are not extensively documented in readily available literature, its structural similarity to other effective diamine ligands suggests its potential in these areas. The following protocol for a generic cross-coupling reaction is provided as a starting point for optimization.
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N'-Diisopropyl-1,3-propanediamine
-
Aryl halide (e.g., bromobenzene)
-
Coupling partner (e.g., phenylboronic acid for Suzuki coupling)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and N,N'-Diisopropyl-1,3-propanediamine (1-1.2 mol%) in a minimal amount of the reaction solvent. Stir the mixture at room temperature for 15-30 minutes to allow for complex formation. The color of the solution may change, indicating complexation.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), the coupling partner (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the remaining anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
-
Anhydrous and Degassed Solvent: Water can interfere with many cross-coupling reactions by reacting with the organometallic intermediates. Degassing removes dissolved oxygen.
-
Ligand-to-Metal Ratio: A slight excess of the diamine ligand can help to stabilize the palladium catalyst and prevent the formation of palladium black.
-
Choice of Base and Solvent: The choice of base and solvent is crucial and highly dependent on the specific type of cross-coupling reaction and the substrates used. These parameters often require careful optimization.
Sterically Hindered Base
The bulky isopropyl groups on N,N'-Diisopropyl-1,3-propanediamine render it a poor nucleophile while maintaining its basicity. This characteristic is advantageous in reactions where a non-nucleophilic base is required to prevent side reactions. It can be used as a proton scavenger in various transformations, such as esterifications, silylations, and in preventing the decomposition of acid-sensitive compounds.
Logical Relationship of Base Functionality:
Caption: The interplay of steric hindrance and basicity in N,N'-Diisopropyl-1,3-propanediamine.
Protocol 2: General Procedure for Silylation of an Alcohol
This protocol provides a general method for the protection of an alcohol using N,N'-Diisopropyl-1,3-propanediamine as a non-nucleophilic base.
Materials:
-
Alcohol
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
N,N'-Diisopropyl-1,3-propanediamine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alcohol (1.0 equiv) in the anhydrous aprotic solvent.
-
Reagent Addition: Add N,N'-Diisopropyl-1,3-propanediamine (1.2-1.5 equiv) to the solution, followed by the silylating agent (1.1-1.3 equiv) at room temperature or 0 °C, depending on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Non-nucleophilic Base: The primary role of N,N'-Diisopropyl-1,3-propanediamine is to neutralize the HCl generated during the reaction. Its low nucleophilicity prevents it from competing with the alcohol in reacting with the silylating agent.
-
Stoichiometry: A slight excess of the base and silylating agent is often used to ensure complete conversion of the starting alcohol.
-
Anhydrous Conditions: Silylating agents are sensitive to moisture, which can lead to their hydrolysis. Therefore, anhydrous conditions are essential for the success of the reaction.
Future Outlook and Emerging Applications
The unique structural features of N,N'-Diisopropyl-1,3-propanediamine suggest its potential in areas of organic synthesis that are yet to be fully explored. Its application in asymmetric catalysis, particularly when used to form chiral metal complexes, is a promising avenue for future research. Furthermore, its role as a component in the synthesis of functional polymers and materials warrants further investigation. As the demand for highly selective and efficient synthetic methodologies continues to grow, the exploration of versatile reagents like N,N'-Diisopropyl-1,3-propanediamine will undoubtedly lead to new and innovative chemical transformations.
References
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PubChem. N,N'-Diisopropyl-1,3-propanediamine. [Link]
- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Has anyone successfully synthesized polyurethane with Isophorone diisocyanate (IPDI)? - ResearchGate. [Link]
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Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. [Link]
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Alfa Aesar. N,N'-Diisopropyl-1,3-propanediamine. [Link]
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N,N-Diisopropyl-N-phosphonyl imines lead to efficient asymmetric synthesis of aziridine-2-carboxylic esters - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Computational Design of Next Generation Atom Transfer Radical Polymerization Ligands† - ANU Open Research. [Link]
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Henry reaction catalyzed by Cupreidine Derivative - Buchler GmbH. [Link]
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Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. [Link]
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- 4. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes & Protocols: N,N'-Diisopropyl-1,3-propanediamine as a Bidentate Ligand in Homogeneous Catalysis
Abstract
This document provides a comprehensive technical guide on the application of N,N'-Diisopropyl-1,3-propanediamine as a versatile bidentate ligand in coordination chemistry and homogeneous catalysis. We delve into the ligand's unique structural attributes, its coordination behavior with transition metals, and its practical application in facilitating catalytic transformations. Detailed, field-proven protocols for the synthesis of a palladium(II) pre-catalyst and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage sterically demanding diamine ligands to enhance catalytic efficiency and selectivity.
Introduction: The Architectural Advantage of N,N'-Diisopropyl-1,3-propanediamine
N,N'-Diisopropyl-1,3-propanediamine, hereafter referred to as i-Pr-pda, is a symmetrically substituted aliphatic diamine. Its utility as a bidentate ligand stems from a combination of electronic and steric properties conferred by its distinct molecular architecture. The ligand features two secondary amine nitrogen donors connected by a flexible three-carbon (propane) backbone. This arrangement allows it to form a stable, six-membered chelate ring upon coordination to a metal center.
The most defining characteristic of i-Pr-pda is the presence of bulky isopropyl groups on each nitrogen atom. These groups create a sterically hindered environment around the coordinated metal center. This steric congestion is not a liability; rather, it is a critical design element that can be exploited to:
-
Stabilize Low-Coordinate Metal Centers: The steric bulk protects the metal from unwanted side reactions or decomposition pathways.
-
Promote Key Catalytic Steps: By influencing the bond angles and accessibility of the metal center, these groups can accelerate rate-determining steps, such as reductive elimination in cross-coupling cycles.
-
Influence Regio- and Stereoselectivity: The defined steric pocket can direct incoming substrates to bind in a specific orientation, thereby controlling the outcome of the reaction.
This guide will focus on the practical application of i-Pr-pda in palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry.
Ligand Properties and Safety
A thorough understanding of the ligand's physical and chemical properties is essential for its safe and effective use.
Table 1: Physicochemical Properties of N,N'-Diisopropyl-1,3-propanediamine
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₂N₂ | [1][2][3] |
| Molecular Weight | 158.28 g/mol | [1][4][5] |
| CAS Number | 63737-71-3 | [2][4][6] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 77 °C at 15 mmHg | [1][4][5] |
| Density | 0.805 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | 1.432 | [4][5] |
| Flash Point | 64 °C (147 °F) | [4][5] |
Safety Information: N,N'-Diisopropyl-1,3-propanediamine is a corrosive substance that can cause severe skin burns and eye damage.[2][5] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Coordination Chemistry and Mechanistic Rationale
The efficacy of i-Pr-pda in catalysis is directly linked to its behavior as a bidentate ligand. It coordinates to a metal center (M) through the lone pair of electrons on each of its two nitrogen atoms, forming a thermodynamically stable six-membered ring.
Caption: Chelation of i-Pr-pda to a metal center (M).
The propane backbone provides flexibility, allowing the ligand to adopt a low-energy chair-like conformation upon chelation. The bulky isopropyl groups project away from the metal's coordination plane, creating a well-defined steric environment that is crucial for influencing the catalytic cycle.
In palladium-catalyzed cross-coupling reactions, the L₂Pd(0) species is the active catalyst. The role of the i-Pr-pda ligand is multifaceted: it electronically enriches the palladium center, facilitating the initial oxidative addition step, and its steric bulk promotes the final, often rate-limiting, reductive elimination step to release the product and regenerate the catalyst.
Caption: Role of the ligand in the Suzuki-Miyaura cycle.
Experimental Protocols
The following protocols provide a self-validating system for the synthesis of a palladium pre-catalyst and its application in a cross-coupling reaction. Success in the first protocol is a prerequisite for the second, and the expected yield in the second validates the activity of the synthesized catalyst.
Protocol 1: Synthesis of [Pd(i-Pr-pda)Cl₂] Pre-catalyst
This protocol describes the synthesis of a stable, air-tolerant Pd(II) pre-catalyst, which can be conveniently stored and handled. The procedure is adapted from standard methods for the synthesis of palladium-diamine complexes.[7]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
N,N'-Diisopropyl-1,3-propanediamine (i-Pr-pda)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and standard glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, add PdCl₂ (177 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL Schlenk flask.
-
Dissolution: Add anhydrous DMF (10 mL) to the flask. The PdCl₂ will not fully dissolve, forming a red-brown suspension.
-
Ligand Addition: Slowly add i-Pr-pda (158 mg, 1.0 mmol, 0.196 mL) to the stirring suspension via syringe.
-
Reaction: Stir the mixture at room temperature for 4 hours. A color change from red-brown to a bright yellow suspension should be observed, indicating the formation of the complex.
-
Precipitation: Add anhydrous diethyl ether (30 mL) to the flask to precipitate the product fully.
-
Isolation: Collect the yellow solid product by filtration under inert atmosphere or rapidly in air. Wash the solid with two portions of diethyl ether (10 mL each) to remove any unreacted starting materials and residual DMF.
-
Drying: Dry the product under high vacuum for 2-4 hours.
-
Validation: The expected yield of the yellow solid, [Pd(i-Pr-pda)Cl₂], should be >90%. The product can be characterized by ¹H NMR and elemental analysis. Its catalytic activity will be validated in Protocol 2.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol demonstrates the catalytic activity of the synthesized [Pd(i-Pr-pda)Cl₂] complex. The reaction progress can be easily monitored by TLC or GC, and the successful formation of the biaryl product validates the catalyst's efficacy. This protocol is based on general procedures for Suzuki-Miyaura cross-coupling.[8][9]
Materials:
-
[Pd(i-Pr-pda)Cl₂] (from Protocol 1)
-
4-Bromotoluene (171 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the catalytic reaction.
Procedure:
-
Setup: To a reaction vial, add [Pd(i-Pr-pda)Cl₂] (3.4 mg, 0.01 mmol, 1 mol%), 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the vial.
-
Reaction: Seal the vial with a screw cap and place it in a preheated oil bath or heating block at 80 °C. Stir the mixture vigorously for 6 hours.
-
Monitoring (Self-Validation): After 6 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the 4-bromotoluene spot (visualized under UV light) relative to a co-spotted standard indicates a successful reaction.
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure 4-methyl-1,1'-biphenyl.
-
Expected Outcome: A high yield (>90%) of the white solid product validates the high catalytic activity of the synthesized pre-catalyst.
Troubleshooting
Table 2: Troubleshooting Guide for the Suzuki-Miyaura Reaction
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (improperly synthesized or decomposed).2. Poor quality reagents (e.g., wet boronic acid).3. Insufficient base or temperature. | 1. Re-synthesize the pre-catalyst (Protocol 1). Ensure inert atmosphere during synthesis and storage.2. Use fresh, dry reagents. Boronic acids can dehydrate to form unreactive boroxines.3. Ensure accurate measurement of base and verify reaction temperature. |
| Formation of Black Precipitate (Palladium Black) | Ligand dissociation from the metal center, leading to catalyst decomposition. | 1. Ensure the reaction is run under inert conditions if sensitive.2. Increase ligand-to-metal ratio slightly (e.g., use 1.1 mol% of ligand with 1.0 mol% of Pd source if synthesizing in situ). |
| Side Product Formation (e.g., Homocoupling) | 1. Presence of oxygen in the reaction mixture.2. Degradation of the boronic acid. | 1. Degas the solvent mixture (sparge with N₂ or Ar) before adding the catalyst and reagents.2. Use fresh boronic acid and ensure the base is not too strong for the substrate. |
Conclusion
N,N'-Diisopropyl-1,3-propanediamine serves as a highly effective bidentate ligand for homogeneous catalysis. Its defining steric bulk and ability to form a stable six-membered chelate ring make it a valuable tool for stabilizing palladium catalysts and promoting efficient cross-coupling reactions. The provided protocols offer a reliable and self-validating framework for synthesizing the corresponding palladium pre-catalyst and applying it to construct valuable carbon-carbon bonds. The principles demonstrated here can be extended to other catalytic systems, making i-Pr-pda a versatile ligand for the modern synthetic chemist's toolbox.
References
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N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018. PubChem. [Link]
-
Shukla, S.N., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF COMPLEXES OF PALLADIUM WITH SCHIFF BASES DERIVED FROM 1, 3-DIAMINOPROP. CIBTech. [Link]
-
Trifunović, S.R., et al. (2015). Palladium(II) complexes with R2edda derived ligands. Part I. Reaction of diisopropyl (S,S)-2,2′-(1,2-ethanediyldiimino)-dipropanoate with K2[PdCl4]. ResearchGate. [Link]
-
Hayashi, Y., et al. (2018). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. National Institutes of Health. [Link]
-
Shoukry, M.M., et al. (2010). Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. ResearchGate. [Link]
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. PubChem. [Link]
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N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]
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N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine). SIELC Technologies. [Link]
-
1,3-Diaminopropane. Wikipedia. [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing). [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Application Notes & Protocols: N,N'-Diisopropyl-1,3-propanediamine in Transition Metal Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Advantage of a Sterically-Tuned Diamine Ligand
N,N'-Diisopropyl-1,3-propanediamine is a bidentate ligand whose utility in transition metal catalysis is derived from a synergistic combination of electronic and steric properties. Structurally, it features a flexible three-carbon (propane) backbone linking two secondary amine nitrogen atoms. Each nitrogen is substituted with a bulky isopropyl group. This architecture is not accidental; it is fundamental to its function.
The two nitrogen atoms serve as effective σ-donors, forming a stable five-membered chelate ring upon coordination to a transition metal center. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands. Crucially, the bulky isopropyl groups provide a defined steric environment around the metal center. This steric hindrance is not merely a passive feature; it is a tool to control reactivity, influence substrate approach, and modulate the stability of catalytic intermediates, thereby enhancing selectivity and preventing catalyst deactivation pathways such as dimerization.
These properties make N,N'-Diisopropyl-1,3-propanediamine a valuable ligand in catalytic systems where fine-tuning the metal's coordination sphere is paramount for achieving high efficiency and selectivity, particularly in palladium- and copper-catalyzed cross-coupling reactions.[1][2][3]
Physicochemical Properties
A thorough understanding of the ligand's physical properties is essential for its safe and effective handling in experimental setups.
| Property | Value | Reference |
| Chemical Formula | C₉H₂₂N₂ | [4][5] |
| Molecular Weight | 158.28 g/mol | [4][6] |
| CAS Number | 63737-71-3 | [6][7] |
| Appearance | Liquid | [6] |
| Boiling Point | 77 °C / 15 mmHg | [6][8] |
| Density | 0.805 g/mL at 25 °C | [6][9] |
| Refractive Index | n20/D 1.432 | [6][8] |
| Safety | Causes severe skin burns and eye damage (GHS05) | [4][6] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11] The efficacy of these transformations is highly dependent on the ligand coordinated to the palladium center. N,N'-Diisopropyl-1,3-propanediamine serves as an effective bidentate ligand, stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.[12]
Mechanistic Rationale
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Heck-Mizoroki reaction, involves a series of well-defined steps.[3][11][12] The bidentate diamine ligand plays a crucial role throughout this cycle:
-
Oxidative Addition: The active Pd(0) complex, stabilized by the diamine ligand, reacts with an organic halide (R-X), forming a square planar Pd(II) intermediate. The ligand's steric bulk can influence the rate of this step.
-
Olefin Coordination & Insertion (Heck Reaction): In the Heck reaction, an alkene coordinates to the Pd(II) complex. This is followed by migratory insertion of the R group into the C=C bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The presence of a base is crucial to neutralize the generated acid (HX).
Caption: Catalytic cycle for the Palladium-catalyzed Heck reaction.
Protocol 1: Palladium-Catalyzed Heck-Mizoroki Reaction
This protocol describes a general procedure for the coupling of an aryl halide with an alkene using a palladium catalyst supported by N,N'-Diisopropyl-1,3-propanediamine.
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
N,N'-Diisopropyl-1,3-propanediamine (4 mol%)
-
Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
-
Schlenk flask or sealed microwave vial
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow:
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging N,N'-Diisopropyl-1,3-propanediamine for Advanced Lithiation Reactions
Abstract
Directed ortho-metalation (DoM) is a cornerstone of modern synthetic chemistry, enabling the precise regioselective functionalization of aromatic and heteroaromatic systems.[1][2] The efficacy of this transformation hinges on the use of potent organolithium bases, whose reactivity is often magnified by coordinating ligands. While N,N,N',N'-tetramethylethylenediamine (TMEDA) is a widely recognized additive, N,N'-Diisopropyl-1,3-propanediamine emerges as a compelling alternative, offering unique steric and electronic properties. This guide provides an in-depth exploration of its mechanism, advantages, and detailed protocols for its application in sophisticated lithiation strategies, tailored for researchers in synthetic chemistry and drug development.
The Principle of Coordinated Lithiation: Beyond Simple Deprotonation
Organolithium reagents, such as n-butyllithium (n-BuLi), exist in solution not as simple monomers but as aggregates (e.g., hexamers or tetramers).[3] This aggregation dampens their kinetic basicity. The primary function of a chelating diamine ligand like N,N'-Diisopropyl-1,3-propanediamine is to dismantle these aggregates, thereby liberating more reactive, lower-order species (dimers or monomers).[3][4] This deaggregation significantly enhances the basicity of the alkyllithium, accelerating the rate of proton abstraction.
The process of DoM is governed by a "Complex-Induced Proximity Effect" (CIPE).[3] A heteroatom-containing functional group on the substrate, known as a Directing Metalation Group (DMG), acts as a coordination site for the Lewis acidic lithium ion of the diamine-complexed organolithium. This coordination pre-organizes the base in close proximity to the ortho-proton, facilitating its selective removal over other, often more thermodynamically acidic, protons.[2][3]
Caption: General experimental workflow for Directed ortho-Metalation.
Step-by-Step Methodology:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of Argon, add the aromatic substrate (1.0 eq).
-
Solvent & Ligand Addition: Add anhydrous solvent (e.g., THF, ~0.2 M concentration relative to the substrate) followed by N,N'-Diisopropyl-1,3-propanediamine (1.1 - 1.3 eq).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add the alkyllithium reagent (1.1 eq) dropwise via syringe over 5-10 minutes. The formation of a colored solution is common. Allow the reaction to stir at -78 °C for the requisite time (typically 1-3 hours) to ensure complete lithiation.
-
Electrophilic Quench: Add the desired electrophile (1.2 - 1.5 eq), either neat or as a solution in the reaction solvent, dropwise to the aryllithium solution at -78 °C.
-
Warming & Quenching: After stirring for an appropriate time (e.g., 1 hour), remove the cooling bath and allow the reaction to warm to ambient temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.
3.3. Protocol 2: Specific Example - ortho-Formylation of N,N-Diisopropylbenzamide
The tertiary amide is a powerful DMG. [1][5]This protocol illustrates the synthesis of 2-formyl-N,N-diisopropylbenzamide.
-
Substrate: N,N-Diisopropylbenzamide (1.0 eq, 2.05 g)
-
Ligand: N,N'-Diisopropyl-1,3-propanediamine (1.2 eq, 2.28 g)
-
Base: n-BuLi (1.2 eq, 2.5 M in hexanes, 4.8 mL)
-
Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq, 1.10 g)
-
Solvent: Anhydrous THF (50 mL)
Procedure: Following the general protocol, N,N-diisopropylbenzamide and N,N'-Diisopropyl-1,3-propanediamine are dissolved in THF and cooled to -78 °C. n-BuLi is added dropwise, and the resulting deep red solution is stirred for 1.5 hours. Anhydrous DMF is then added, and the reaction is stirred for another hour at -78 °C before being allowed to warm to room temperature. After an aqueous workup as described above, the crude product is purified by silica gel chromatography to yield the desired ortho-formylated product.
Safety and Handling
-
N,N'-Diisopropyl-1,3-propanediamine: This compound is corrosive and can cause severe skin burns and eye damage. [6]Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Organolithium Reagents: Alkyllithiums like n-BuLi and s-BuLi are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. Any residual reagent must be quenched safely.
-
General Precautions: Always be aware of the potential hazards of all chemicals used. Review the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
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- University Course Material. Directed (ortho)
- Stoll, A. H., & Collum, D. B. (2008). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. NIH Public Access.
- Baran, P. S., et al. Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Rutherford, J. L., & Collum, D. B. (2001). Consequences of correlated solvation on the structures and reactivities of RLi-diamine complexes: 1,2-addition and alpha-lithiation reactions of imines by TMEDA-solvated n-butyllithium and phenyllithium. PubMed.
- Wikipedia.
- Scribd.
- Myers, A. G., et al. ortho metalation. Andrew G. Myers Research Group, Harvard University.
- PubChem. N,N'-Diisopropyl-1,3-propanediamine.
- ResearchGate.
- Sigma-Aldrich. N,N′-Diisopropyl-1,3-propanediamine 96%.
- Perna, F. M., et al. (2011). Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. Chemistry – A European Journal.
- ResearchGate.
- Stead, D., et al. (2006). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed.
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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N,N'-Diisopropyl-1,3-propanediamine: A Practical Guide to its Synthesis and Application as a Proton Sponge Alternative
Introduction: The Quest for Superior Non-Nucleophilic Bases
In the intricate landscape of organic synthesis and drug development, the precise control of reaction conditions is paramount. Non-nucleophilic bases are indispensable tools in this endeavor, capable of scavenging protons to facilitate reactions without interfering with electrophilic centers. For decades, established bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine (DIPEA) have been the workhorses of chemists. However, the search for novel reagents with enhanced properties continues. This guide introduces N,N'-Diisopropyl-1,3-propanediamine, a sterically hindered diamine with significant potential as a cost-effective and efficient alternative to classical proton sponges.
Proton sponges are a class of compounds characterized by their high basicity and low nucleophilicity, arising from their unique structural features. The archetypal proton sponge, 1,8-bis(dimethylamino)naphthalene, derives its potent basicity from the relief of steric strain upon protonation, where the proton is captured in a strong intramolecular hydrogen bond. While effective, its cost and potential for side reactions in certain contexts have driven the exploration of alternatives.
This document provides a comprehensive overview of N,N'-Diisopropyl-1,3-propanediamine, detailing its physicochemical properties, a robust synthesis protocol, and a discussion of its potential applications as a non-nucleophilic base in organic synthesis.
Physicochemical Properties and Basicity Profile
N,N'-Diisopropyl-1,3-propanediamine is a colorless liquid with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol .[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 63737-71-3 | [2] |
| Molecular Formula | C₉H₂₂N₂ | [1] |
| Molecular Weight | 158.28 g/mol | [2] |
| Boiling Point | 77 °C at 15 mmHg | [2] |
| Density | 0.805 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.432 | [2] |
Furthermore, the diamine structure allows for the possibility of a "chelating effect" upon protonation, where the proton is held between the two nitrogen atoms, further stabilizing the conjugate acid and enhancing basicity. The steric hindrance provided by the bulky isopropyl groups is crucial for minimizing its nucleophilicity, a desirable trait for a proton sponge.
Synthesis of N,N'-Diisopropyl-1,3-propanediamine via Reductive Amination
A straightforward and scalable synthesis of N,N'-Diisopropyl-1,3-propanediamine can be achieved through the reductive amination of 1,3-diaminopropane with acetone. This well-established reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.[4]
Figure 1: Reductive amination of 1,3-diaminopropane with acetone.
Experimental Protocol
Materials:
-
1,3-Diaminopropane (1.0 eq)
-
Acetone (2.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (2.2 eq)
-
Methanol (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1.0 eq) in methanol.
-
Imine Formation: To the stirred solution, add acetone (2.2 eq) dropwise at room temperature. The reaction is typically exothermic, and the flask may be cooled in an ice bath to maintain the temperature below 30 °C. Stir the mixture for 1-2 hours to ensure complete formation of the di-imine intermediate.
-
Reduction: In a separate beaker, dissolve sodium cyanoborohydride (2.2 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood. The addition should be slow to control the evolution of hydrogen gas.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the product.
-
Workup:
-
Once the reaction is complete, carefully acidify the mixture to a pH of ~2 with concentrated hydrochloric acid to destroy any remaining NaBH₃CN. Caution: This step will evolve hydrogen cyanide gas and must be performed in a fume hood.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any non-basic impurities.
-
Make the aqueous layer strongly basic (pH > 12) with the addition of solid sodium hydroxide or a concentrated NaOH solution.
-
Extract the product into diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-Diisopropyl-1,3-propanediamine.
-
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless liquid.
Comparative Analysis with Common Non-Nucleophilic Bases
To understand the potential advantages of N,N'-Diisopropyl-1,3-propanediamine, it is useful to compare its properties with those of commonly used non-nucleophilic bases.
| Base | Structure | pKa (of conjugate acid) | Molecular Weight ( g/mol ) | Key Features |
| N,N'-Diisopropyl-1,3-propanediamine | (CH₃)₂CHNH(CH₂)₃NHCH(CH₃)₂ | >10.17 (estimated) | 158.28 | Bidentate, sterically hindered, potentially high basicity. |
| DBU | ~13.5 (in MeCN) | 152.24 | Strong, non-nucleophilic, amidine base. | |
| DIPEA (Hünig's Base) | [(CH₃)₂CH]₂NC₂H₅ | ~10.7 (in water) | 129.24 | Sterically hindered tertiary amine, widely used. |
| Proton Sponge™ | C₁₀H₆(N(CH₃)₂)₂ | 12.1 (in water) | 214.31 | Very high basicity due to strain relief, aromatic.[5] |
N,N'-Diisopropyl-1,3-propanediamine offers a unique combination of features. Its aliphatic nature makes it a stronger base than aromatic amines of similar structure. The presence of two basic centers may offer advantages in certain reactions requiring a bidentate ligand or a base capable of multiple proton abstractions. Its synthesis from readily available starting materials suggests it could be a more economical choice compared to more complex bases like Proton Sponge™.
Application Notes: Potential Uses in Organic Synthesis
The structural characteristics of N,N'-Diisopropyl-1,3-propanediamine—a sterically hindered, strongly basic, bidentate amine—suggest its utility in a variety of organic transformations where a non-nucleophilic base is required.
Elimination Reactions:
Due to its significant steric bulk and high basicity, N,N'-Diisopropyl-1,3-propanediamine is a promising candidate for promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates, particularly where minimization of competing SN2 reactions is critical.
Figure 2: Proposed use in an E2 elimination reaction.
Deprotonation of Carbon Acids:
As a strong base, it could be effective in deprotonating relatively weak carbon acids, such as ketones, esters, and nitriles, to generate enolates for subsequent alkylation or condensation reactions. Its non-nucleophilic character would prevent it from competing with the generated nucleophile.
Catalysis:
The bidentate nature of N,N'-Diisopropyl-1,3-propanediamine makes it an interesting ligand for metal-catalyzed reactions. It could potentially be used in reactions such as palladium-catalyzed cross-couplings or other transition metal-catalyzed processes where a basic, chelating ligand is beneficial.
Conclusion
N,N'-Diisopropyl-1,3-propanediamine presents itself as a compelling alternative to traditional non-nucleophilic bases. Its synthesis is straightforward from inexpensive starting materials, and its structural features suggest a favorable combination of high basicity and low nucleophilicity. While further experimental investigation into its precise pKa and its performance in a broader range of organic reactions is warranted, the information presented in this guide provides a solid foundation for its adoption by researchers and drug development professionals seeking to expand their toolkit of effective and economical reagents.
References
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FooDB. (2015). Showing Compound propane-1,3-diamine (FDB031131). Retrieved from [Link]
- Pozharskii, A. F., et al. (2011). Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry, 9(6), 1855-1865.
- Stańczyk-Dunaj, M., et al. (2012). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. Molecules, 17(12), 14456-14475.
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. Retrieved from [Link]
Sources
Mastering Steric Control: A Guide to N,N'-Diisopropyl-1,3-propanediamine in Organic Synthesis
Introduction: The Strategic Advantage of Steric Hindrance
In the intricate landscape of organic synthesis, the choice of a base is a critical decision that can dictate the outcome of a reaction. While strong bases are often required for efficient proton abstraction, their inherent nucleophilicity can lead to undesired side reactions, such as substitution or addition. This application note details the properties and versatile applications of N,N'-Diisopropyl-1,3-propanediamine (CAS 63737-71-3), a sterically hindered diamine that serves as a powerful non-nucleophilic base for a variety of organic transformations. Its unique structural architecture, featuring two bulky isopropyl groups shielding the nitrogen atoms, allows for selective deprotonation while minimizing nucleophilic attack, making it an invaluable tool for researchers, scientists, and drug development professionals.
The strategic placement of the isopropyl groups significantly influences the reactivity of the amine nitrogens. This steric bulk does not impede the ability of the lone pair of electrons on the nitrogen to abstract a proton, but it effectively blocks the nitrogen from participating in nucleophilic substitution (SN2) reactions, which require a less congested transition state.[1][2] This characteristic is paramount in reactions where the substrate is sensitive to nucleophilic attack, ensuring higher yields of the desired product.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of N,N'-Diisopropyl-1,3-propanediamine is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 63737-71-3 | [3] |
| Molecular Formula | C₉H₂₂N₂ | [3] |
| Molecular Weight | 158.28 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | 0.805 g/mL at 25 °C | [4] |
| Boiling Point | 77 °C at 15 mmHg | [4] |
| Refractive Index | n20/D 1.432 | [4] |
| Predicted pKa | 10.83 ± 0.29 | [5] |
Safety and Handling: N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive material that can cause severe skin burns and eye damage.[3] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Core Applications: Enabling Selective Transformations
The primary utility of N,N'-Diisopropyl-1,3-propanediamine lies in its role as a non-nucleophilic base in a range of organic reactions. Its ability to act as a potent proton scavenger without interfering with other functional groups makes it particularly suitable for sensitive substrates and complex molecular architectures often encountered in pharmaceutical synthesis.
Dehydrohalogenation Reactions: A Protocol for Alkene Synthesis
Dehydrohalogenation is a fundamental elimination reaction for the synthesis of alkenes from alkyl halides.[6] The choice of base is crucial in determining the regioselectivity of the resulting double bond, particularly in substrates that can form either the Zaitsev (more substituted) or Hofmann (less substituted) product. Sterically hindered bases like N,N'-Diisopropyl-1,3-propanediamine favor the formation of the Hofmann product by preferentially abstracting the less sterically hindered proton.[5]
Conceptual Workflow for Dehydrohalogenation:
Caption: Workflow for a typical dehydrohalogenation reaction.
Detailed Protocol: Synthesis of 1-Octene from 1-Bromooctane
This protocol provides a representative example of a dehydrohalogenation reaction using N,N'-Diisopropyl-1,3-propanediamine.
Materials:
-
1-Bromooctane
-
N,N'-Diisopropyl-1,3-propanediamine
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-bromooctane (10.0 g, 51.8 mmol) and anhydrous toluene (100 mL).
-
With vigorous stirring, add N,N'-Diisopropyl-1,3-propanediamine (9.1 g, 57.0 mmol, 1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 1-octene by fractional distillation to yield the pure product.
Rationale for Protocol Steps:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: The presence of water can protonate the base, reducing its efficacy.
-
Excess Base: A slight excess of the base ensures complete conversion of the alkyl halide.
-
Reflux Conditions: Provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.
-
Aqueous Workup: The washes with sodium bicarbonate and brine remove the protonated diamine salt and any remaining impurities.
Comparison with Other Hindered Bases
While N,N'-Diisopropyl-1,3-propanediamine is a highly effective non-nucleophilic base, it is important for researchers to understand its properties in the context of other commonly used hindered amines.
| Base | Structure | pKa of Conjugate Acid | Key Features & Considerations |
| N,N'-Diisopropyl-1,3-propanediamine | (CH₃)₂CHNH(CH₂)₃NHCH(CH₃)₂ | ~10.8 (predicted)[5] | Bidentate nature may offer unique coordination properties. High boiling point can be advantageous for high-temperature reactions but requires vacuum for removal. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ( (CH₃)₂CH )₂NCH₂CH₃ | ~10.75[7] | Widely used and commercially available. Lower boiling point (127 °C) allows for easier removal.[7] |
| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | ~13.5[7] | A much stronger, non-nucleophilic amidine base. Often used for more challenging deprotonations. |
| Triethylamine (TEA) | (CH₃CH₂)₃N | ~10.75 | Less sterically hindered than DIPEA and the title compound, and can sometimes act as a nucleophile.[7] |
The choice of base will ultimately depend on the specific requirements of the reaction, including the acidity of the proton to be removed, the sensitivity of the substrate to nucleophilic attack, and the desired reaction conditions.
Potential Applications in Advanced Synthesis
The unique properties of N,N'-Diisopropyl-1,3-propanediamine suggest its utility in a range of other important organic transformations:
-
Horner-Wadsworth-Emmons (HWE) Reaction: As a non-nucleophilic base, it is well-suited for the deprotonation of phosphonate esters to generate the corresponding carbanions for olefination reactions, particularly with base-sensitive aldehydes and ketones.[8][9]
-
Metalation Reactions: The bidentate nature of this diamine may allow it to act as a ligand in conjunction with organolithium reagents to direct ortho-metalation or to modify the reactivity of the metal center.
-
Catalysis: It can serve as a proton shuttle or a general base catalyst in various organic reactions, promoting transformations without being consumed in the process.
Conclusion
N,N'-Diisopropyl-1,3-propanediamine is a valuable and versatile non-nucleophilic base for modern organic synthesis. Its significant steric hindrance effectively suppresses unwanted nucleophilic side reactions, enabling clean and selective transformations. The protocols and comparative data presented in this application note are intended to provide researchers and drug development professionals with the foundational knowledge to confidently incorporate this powerful reagent into their synthetic strategies, ultimately facilitating the efficient construction of complex molecules.
References
-
Horner–Wadsworth–Emmons reaction. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
-
Dehydrohalogenation. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. Accessed January 20, 2026. [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Accessed January 20, 2026. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. Published October 24, 2012. Accessed January 20, 2026. [Link]
-
Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. ResearchGate. Published December 5, 2025. Accessed January 20, 2026. [Link]
-
N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018. PubChem. Accessed January 20, 2026. [Link]
- CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
N,N-Diisopropylethylamine. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
-
1,3-Diaminopropane. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
-
N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 20, 2026. [Link]
-
N-Oleyl-1,3-propanediamine. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]
-
N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978. PubChem. Accessed January 20, 2026. [Link]
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- 2. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]
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- 4. N,N,N'-Trimethyl-1,3-propanediamine | 4543-96-8 | Benchchem [benchchem.com]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: The 1,3-Propanediamine Scaffold in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the 1,3-Diamine Core
In the landscape of asymmetric synthesis, the architecture of a chiral ligand or organocatalyst is paramount to achieving high levels of stereocontrol. While complex molecular frameworks often take center stage, foundational scaffolds provide the essential backbone upon which chirality and catalytic activity are built. N,N'-Diisopropyl-1,3-propanediamine, an achiral symmetrical diamine, represents such a fundamental building block. Although not a direct catalyst for asymmetric transformations itself, its 1,3-diamine motif is a critical structural element in a variety of sophisticated chiral catalysts.[1][2][3]
The spatial relationship between the two nitrogen atoms in the 1,3-propanediamine core allows for the creation of a well-defined six-membered ring transition state when coordinated to a metal or interacting with a substrate. This predictable geometry is a key principle in the rational design of catalysts that can effectively discriminate between enantiotopic faces or groups. This guide will explore the strategic importance of the 1,3-diamine scaffold, moving from the basic structure of N,N'-Diisopropyl-1,3-propanediamine to its conceptual application in the design of advanced, highly effective chiral organocatalysts for key C-C bond-forming reactions.
The Strategic Advantage of the 1,3-Diamine Moiety
The utility of diamines in catalysis is well-established, with 1,2-diamines like DPEN and DACH forming the basis of numerous celebrated catalysts.[4] The 1,3-diamine framework, however, offers a different geometric arrangement that can be exploited for unique reactivity and selectivity.
Causality Behind the Design: The design of catalysts derived from a 1,3-diamine core is predicated on the principle of bifunctional catalysis. In this model, the two amine groups can act cooperatively to activate both the nucleophile and the electrophile simultaneously. For instance, one amine can function as a Brønsted base to deprotonate a ketone, forming a nucleophilic enamine, while the other amine, often protonated, can act as a Brønsted acid to activate an electrophile, such as an imine, through hydrogen bonding. This cooperative action within a constrained chiral environment lowers the activation energy of the desired stereochemical pathway.[1][2][5]
The workflow for leveraging a simple 1,3-diamine scaffold into a potent asymmetric catalyst involves several key stages, from initial design and synthesis to application in a stereoselective transformation.
Caption: Conceptual workflow from an achiral 1,3-diamine to a chiral catalyst and its application.
Application Focus: Asymmetric Mannich Reaction of Ketones
A prime example of the successful application of a 1,3-diamine-derived catalyst is in the enantioselective Mannich reaction. This reaction is a powerful tool for synthesizing chiral β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals. Research by Tanaka and co-workers has demonstrated the design and application of a highly effective catalyst system based on a chiral 1,3-diamine backbone.[1][2][5]
Catalyst Structure and Rationale
The catalyst, synthesized from the (S)-β-proline-catalyzed Mannich reaction of cyclohexanone, features a primary amine and a tertiary amine in a 1,3-relationship on a rigid cyclohexane ring.[5] This specific arrangement is crucial for its function.
Expert Insight: The primary amine is responsible for forming an enamine with the ketone substrate. The tertiary amine, in conjunction with an acid co-catalyst, is believed to orient and activate the electrophilic imine. The rigid cyclohexane backbone locks the two amine groups into a specific spatial orientation, creating a defined chiral pocket that dictates the stereochemical outcome of the reaction. The 1,3-relationship is therefore essential for the proposed cooperative catalysis.[2][5]
Caption: Key components in the 1,3-diamine catalyzed asymmetric Mannich reaction.
Quantitative Data Summary
The catalyst system, comprising the 1,3-diamine derivative and an acid, has proven effective for the γ-position-selective Mannich reaction of β-ketophosphonates with various imines. The results demonstrate consistently high yields and excellent enantioselectivities.[2][5]
| Entry | Imine Substituent (Ar) | Product | Yield (%) | ee (%) |
| 1 | C₆H₅ | 9a | 95 | 96 |
| 2 | 4-MeC₆H₄ | 9b | 98 | 97 |
| 3 | 4-MeOC₆H₄ | 9c | 99 | 97 |
| 4 | 4-FC₆H₄ | 9d | 91 | 94 |
| 5 | 4-ClC₆H₄ | 9e | 94 | 95 |
| 6 | 4-BrC₆H₄ | 9f | 95 | 96 |
| 7 | 2-ClC₆H₄ | 9g | 90 | 97 |
| 8 | 2-Naphthyl | 9h | 92 | 94 |
Data synthesized from Garg, Y., et al. (2023). The Journal of Organic Chemistry.[2][5]
Experimental Protocols
The following protocols are adapted from the work of Tanaka and co-workers and are provided for illustrative purposes.[2][5] Researchers should consult the original publication for complete details and safety information.
Protocol 1: Synthesis of the Chiral 1,3-Diamine Catalyst
The synthesis of the catalyst demonstrates the transformation of a simple starting material into a complex chiral architecture.
-
Step 1: Mannich Reaction: The initial step involves an (S)-β-proline-catalyzed anti-selective Mannich reaction of cyclohexanone with an appropriate aryl imine derivative to generate a chiral β-amino ketone intermediate.
-
Step 2: Reduction & Cyclization: The intermediate undergoes a series of transformations including reduction of the ketone and cyclization to form a key lactam intermediate.
-
Step 3: Amine Formation: The lactam is then reduced (e.g., using LiAlH₄) to yield the tertiary amine portion of the catalyst.
-
Step 4: Deprotection: Finally, removal of a protecting group (e.g., Cbz) reveals the primary amine, completing the synthesis of the chiral 1,3-diamine catalyst.
Trustworthiness: Each step of the synthesis is a well-established chemical transformation. The stereochemical integrity, originating from the initial organocatalyzed Mannich reaction, is carried through the synthetic sequence to yield the final enantiopure catalyst.
Protocol 2: General Procedure for the Asymmetric Mannich Reaction
This protocol outlines the general method for the enantioselective γ-position-selective Mannich reaction of a β-ketophosphonate with an imine.
Materials:
-
Chiral 1,3-Diamine Catalyst (e.g., 1a)
-
Trifluoroacetic acid (CF₃COOH)
-
Dibenzyl phosphate
-
β-Ketophosphonate (e.g., 7a)
-
Imine (e.g., 8a)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, dissolve the chiral 1,3-diamine catalyst (0.02 mmol, 10 mol%) and trifluoroacetic acid (0.02 mmol, 10 mol%) in anhydrous CH₂Cl₂ (0.2 M). Stir the solution at room temperature for 10 minutes.
-
Addition of Reagents: To the catalyst solution, add dibenzyl phosphate (0.02 mmol, 10 mol%), the β-ketophosphonate (0.22 mmol, 1.1 equiv), and the imine (0.20 mmol, 1.0 equiv).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 4 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Self-Validation: The protocol's integrity is validated by the high reproducibility of yield and enantioselectivity reported across a range of substrates. The straightforward purification and analytical verification by standard methods (NMR, HPLC) ensure reliable and trustworthy results.
Conclusion
While N,N'-Diisopropyl-1,3-propanediamine is a simple, achiral molecule, the 1,3-propanediamine scaffold it represents is a powerful platform in the field of asymmetric synthesis. By understanding the fundamental principles of bifunctional catalysis and stereochemical control, researchers can leverage this basic structural motif to design and synthesize sophisticated chiral catalysts. The successful application of such catalysts in challenging transformations like the asymmetric Mannich reaction underscores the immense potential that lies in transforming simple, achiral building blocks into powerful tools for creating the complex, enantioenriched molecules vital to the pharmaceutical and chemical industries.
References
-
Garg, Y., Osborne, J., Vasylevskyi, S., Velmurugan, N., & Tanaka, F. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 11096–11101. [Link]
-
Garg, Y., et al. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. SciSpace. [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(4), 1645-1657. [Link]
-
Garg, Y., Osborne, J., Vasylevskyi, S., Velmurugan, N., & Tanaka, F. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ResearchGate. [Link]
-
Han, B., & He, F. (2021). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 19(34), 7338-7352. [Link]
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Chelation of Metal Ions with N,N'-Diisopropyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the chelation of metal ions using the sterically hindered diamine ligand, N,N'-Diisopropyl-1,3-propanediamine. The unique structural features of this ligand, specifically the bulky isopropyl groups, impart distinct coordination properties and influence the stability and reactivity of its metal complexes. This guide offers detailed protocols for the synthesis of the ligand and its subsequent chelation with various transition metal ions, including but not limited to copper(II), nickel(II), and zinc(II). Furthermore, it outlines methodologies for the characterization of the resulting metal complexes using a suite of spectroscopic and analytical techniques. The causality behind experimental choices is explained to provide researchers with a robust framework for adapting these protocols to their specific research needs. Potential applications of these metal chelates in catalysis and as synthons for further functionalization are also discussed.
Introduction: The Role of Steric Hindrance in Chelation Chemistry
Chelating agents are pivotal in a myriad of scientific disciplines, from medicinal chemistry to materials science.[1] The formation of stable, ring-like structures with metal ions, known as chelates, is governed by the electronic and steric properties of the ligand.[1] N,N'-Diisopropyl-1,3-propanediamine is a bidentate ligand that presents a unique case study in the influence of steric hindrance on coordination chemistry. The bulky isopropyl groups flanking the nitrogen donor atoms create a sterically demanding environment around the metal center. This can lead to several important consequences:
-
Kinetic Stability: The steric bulk can hinder the approach of incoming ligands, thereby slowing down substitution reactions and enhancing the kinetic stability of the complex.[2]
-
Coordination Geometry: The steric clash between the isopropyl groups can enforce unusual coordination geometries on the metal ion, deviating from idealized octahedral or square planar arrangements.
-
Reactivity Tuning: The electronic and steric environment imposed by the ligand can modulate the redox potential and catalytic activity of the coordinated metal ion.
These application notes are designed to provide researchers with the foundational knowledge and practical protocols to explore the rich coordination chemistry of N,N'-Diisopropyl-1,3-propanediamine and its metal chelates.
Synthesis of N,N'-Diisopropyl-1,3-propanediamine
The synthesis of N,N'-Diisopropyl-1,3-propanediamine can be effectively achieved via a one-pot reductive amination of 1,3-diaminopropane with acetone.[3][4] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.[5]
Underlying Principle: Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds.[3] The reaction proceeds in two key steps:
-
Imine Formation: The primary amine (1,3-diaminopropane) reacts with the ketone (acetone) to form a Schiff base intermediate (an imine). This reaction is typically reversible and often acid-catalyzed.
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent, such as sodium borohydride (NaBH₄).[4][6] Sodium borohydride is a mild and selective reducing agent, which is crucial to avoid the reduction of the starting ketone.[7]
Experimental Protocol: Synthesis of N,N'-Diisopropyl-1,3-propanediamine
Materials:
-
1,3-Diaminopropane
-
Acetone (reagent grade)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (1 equivalent) in anhydrous methanol (10 mL per gram of diamine).
-
Addition of Acetone: Cool the solution in an ice bath and slowly add acetone (2.2 equivalents) dropwise while stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly and portion-wise, add sodium borohydride (2.5 equivalents). Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted acetone and byproducts.
-
Basify the aqueous layer to a pH of approximately 12 with a concentrated NaOH solution.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude N,N'-Diisopropyl-1,3-propanediamine. Further purification can be achieved by vacuum distillation.
Characterization of the Ligand
The identity and purity of the synthesized ligand should be confirmed using spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl methyl protons (doublet), isopropyl methine proton (septet), the methylene protons of the propane backbone, and the N-H protons.[8] |
| ¹³C NMR | Resonances for the isopropyl methyl carbons, isopropyl methine carbon, and the methylene carbons of the propane backbone.[8] |
| FT-IR | Characteristic N-H stretching vibrations, C-H stretching of the alkyl groups, and N-H bending vibrations.[8] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of N,N'-Diisopropyl-1,3-propanediamine (158.28 g/mol ).[8] |
Chelation of Metal Ions: Synthesis of Metal Complexes
The chelation of metal ions with N,N'-Diisopropyl-1,3-propanediamine can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt and solvent can influence the stoichiometry and coordination geometry of the resulting complex.
General Protocol for Metal Complex Synthesis
This protocol provides a general framework for the synthesis of metal complexes with N,N'-Diisopropyl-1,3-propanediamine. Researchers should optimize the conditions based on the specific metal ion and desired complex.
Materials:
-
N,N'-Diisopropyl-1,3-propanediamine
-
Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Ligand Solution: Dissolve N,N'-Diisopropyl-1,3-propanediamine (1 or 2 equivalents, depending on the desired stoichiometry) in ethanol or methanol in a round-bottom flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent. Gentle heating may be required to facilitate dissolution.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate is often observed.
-
Reaction Completion: Stir the reaction mixture at room temperature or under reflux for 2-4 hours to ensure complete complexation.
-
Isolation:
-
If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with small portions of cold solvent and then with a non-coordinating solvent like diethyl ether.
-
If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.
-
-
Drying: Dry the isolated complex in a desiccator over a suitable drying agent or under vacuum.
Diagram of the Chelation Process:
Sources
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- 2. Syntheses, Crystal Structures, and Antimicrobial Activities of Copper(II) Complexes Derived from N,N'-Bis(5-Fluorosalicylidene)-1,3-Propanediamine - Beijing Institute of Technology [pure.bit.edu.cn]
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Application Notes & Protocols: N,N'-Diisopropyl-1,3-propanediamine in Advanced Polymer Chemistry
Introduction: The Untapped Potential of N,N'-Diisopropyl-1,3-propanediamine in Controlled Polymerization
N,N'-Diisopropyl-1,3-propanediamine is a symmetrically substituted aliphatic diamine with the chemical formula (CH₃)₂CHNH(CH₂)₃NHCH(CH₃)₂.[1][2] While its direct, widespread application in published polymer chemistry literature is not extensively documented, its structural motifs—specifically the presence of two secondary amine groups and bulky isopropyl substituents—position it as a compelling candidate for a specialized ligand in metal-catalyzed polymerization. This guide will explore the theoretical and practical considerations for employing N,N'-Diisopropyl-1,3-propanediamine as a ligand in copper-mediated Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled/living radical polymerization techniques.[3]
The core principle of ATRP lies in the reversible deactivation of growing polymer chains, a process mediated by a transition metal complex.[3] The ligand, in this case, N,N'-Diisopropyl-1,3-propanediamine, plays a pivotal role in modulating the reactivity and stability of the copper catalyst, thereby influencing the polymerization kinetics and the properties of the resulting polymer.[4] The choice of ligand is critical for achieving a well-controlled polymerization, characterized by a linear evolution of molecular weight with monomer conversion and low polydispersity.[5]
Causality Behind Ligand Selection: A Structural Perspective
The efficacy of a ligand in an ATRP system is governed by a delicate balance of steric and electronic effects. The two isopropyl groups on N,N'-Diisopropyl-1,3-propanediamine introduce significant steric hindrance around the nitrogen atoms. This bulkiness can be advantageous, as it can prevent the irreversible formation of overly stable copper complexes that would slow down or halt the polymerization.[4] However, excessive steric hindrance might also inhibit the coordination of the ligand to the copper center, thereby reducing the catalyst's activity.
The propane-1,3-diamine backbone provides a flexible five-membered chelating ring upon coordination with a metal center, which is a stable conformation. The electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms, which in turn enhances the σ-donation to the copper center. This electronic effect influences the redox potential of the Cu(I)/Cu(II) couple, a key parameter that dictates the position of the ATRP equilibrium.[6]
Hypothetical Application: Controlled Polymerization of Styrene
Experimental Workflow: A Visual Guide
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
The rate of activation (k_act) and deactivation (k_deact) are modulated by the N,N'-Diisopropyl-1,3-propanediamine ligand. The steric bulk of the isopropyl groups would likely influence the geometry of the copper complex, which in turn affects the rates of these halogen transfer reactions. A well-balanced ligand will maintain a low concentration of active radical species (Pₙ•) at any given time, minimizing termination reactions and allowing for controlled chain growth.
Conclusion and Future Outlook
While N,N'-Diisopropyl-1,3-propanediamine is not a mainstream ligand in the current polymer chemistry literature, its chemical structure presents a compelling case for its investigation in controlled radical polymerization. Its combination of a flexible chelating backbone and significant steric hindrance offers a unique profile that could lead to novel catalytic activities. The provided model protocol serves as a scientifically grounded starting point for researchers to explore the potential of this diamine. Future experimental work is necessary to fully elucidate its catalytic performance, including detailed kinetic studies and comparisons with established ligands. Such research would not only broaden the toolbox of ligands for ATRP but also deepen our understanding of structure-property relationships in polymerization catalysis.
References
- Kalinova, R.; Mladenova, K.; Petrova, S.; Doumanov, J.; et al. Solvent-Free Synthesis of Multifunctional Block Copolymer and Formation of DNA and Drug Nanocarriers. Polymers2021, 13(23), 4153. [URL not available]
-
Glassner, M.; Merna, J.; et al. New Amine-Based Tripodal Copper Catalysts for Atom Transfer Radical Polymerization. Macromolecules2004 , 37(19), 7045-7051. [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Structural Characterization of an ATRP Catalyst Complex. [Link]
- Qiu, J.; et al. Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science2001, 26(10), 2083-2134. [URL not available]
-
Bagheri, A.; et al. Reversible Deactivation Radical Polymerization: From Polymer Network Synthesis to 3D Printing. Advanced Functional Materials2021 , 31(4), 2006733. [Link]
-
Surry, D. S.; Buchwald, S. L. Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science2010 , 1, 13-31. [Link]
-
L'Abbate, M.; et al. Synthesis of Di-Block Copolymers Poly (propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. Polymers2021 , 13(5), 763. [Link]
-
Tian, B. Y.; et al. Effect of different ligands on the controlled polymerization of monodisperse polystyrene nanospheres by atom transfer radical polymerization in an aqueous emulsion. Express Polymer Letters2012 , 6(10), 836-843. [Link]
-
PubChem, National Center for Biotechnology Information. N,N'-Diisopropyl-1,3-propanediamine. [Link]
Sources
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) [mdpi.com]
- 4. Sci-Hub. New Amine-Based Tripodal Copper Catalysts for Atom Transfer Radical Polymerization / Macromolecules, 2004 [sci-hub.box]
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- 6. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Synthesis of Coordination Complexes with N,N'-Diisopropyl-1,3-propanediamine: An Application Guide for Researchers
Introduction: The Unique Role of Sterically Hindered Diamines in Coordination Chemistry
In the vast landscape of coordination chemistry, the design and synthesis of metal complexes with tailored properties are paramount for advancements in catalysis, materials science, and drug development. The choice of ligand is a critical determinant of the final complex's geometry, stability, and reactivity. Among the myriad of available ligands, N-alkylated diamines, such as N,N'-Diisopropyl-1,3-propanediamine, offer a unique combination of a flexible backbone and significant steric hindrance. The bulky isopropyl groups at the nitrogen donor sites play a crucial role in influencing the coordination sphere of the metal center, often leading to distorted geometries and unique reactivity patterns. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring this sterically demanding ligand, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
The propane-1,3-diamine backbone allows for the formation of a stable six-membered chelate ring with a metal ion. However, the presence of the N-isopropyl substituents introduces significant steric bulk, which can prevent the formation of otherwise expected coordination geometries and may stabilize unusual coordination numbers or geometries.[1] This steric influence is a key theme that will be explored throughout this guide, as it directly impacts the synthetic strategies and the resulting properties of the complexes.
This application note will delve into the practical aspects of synthesizing and characterizing coordination complexes of N,N'-Diisopropyl-1,3-propanediamine, drawing upon established methodologies for related diamine ligands and highlighting the specific considerations required for this sterically encumbered system.
Ligand Properties and Handling
N,N'-Diisopropyl-1,3-propanediamine (CAS No: 63737-71-3) is a colorless liquid with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol .[2]
Table 1: Physicochemical Properties of N,N'-Diisopropyl-1,3-propanediamine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₂N₂ | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 77 °C at 15 mmHg | |
| Density | 0.805 g/mL at 25 °C | |
| Refractive Index | n20/D 1.432 |
Safety Precautions: N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
General Synthetic Strategies for Diamine Complexes
The synthesis of coordination complexes with N,N'-Diisopropyl-1,3-propanediamine typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time, and stoichiometry) is crucial and will depend on the target metal and desired complex.
A general workflow for the synthesis of such complexes is outlined below:
Figure 1: General workflow for the synthesis of coordination complexes with N,N'-Diisopropyl-1,3-propanediamine.
Detailed Application Protocol: Synthesis of a Representative Nickel(II) Complex
While specific literature on complexes with N,N'-Diisopropyl-1,3-propanediamine is scarce, a reliable protocol can be adapted from the synthesis of a closely related Nickel(II) complex with N,N'-bis(3-aminopropyl)-1,3-propanediamine.[3] This protocol serves as an excellent starting point for researchers.
Materials and Reagents:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
N,N'-Diisopropyl-1,3-propanediamine
-
Ethanol (absolute)
-
Diethyl ether
Step-by-Step Protocol:
-
Preparation of Reactant Solutions:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of Nickel(II) acetate tetrahydrate in 15 mL of absolute ethanol with gentle warming and stirring until a clear solution is obtained.
-
In a separate vial, dissolve 1.0 mmol of N,N'-Diisopropyl-1,3-propanediamine in 5 mL of absolute ethanol.
-
-
Reaction:
-
Slowly add the ethanolic solution of the ligand to the stirred solution of the nickel salt at room temperature.
-
A color change should be observed upon addition of the ligand, indicating complex formation.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
-
Isolation of the Product:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately half using a rotary evaporator.
-
Slowly add diethyl ether to the concentrated solution until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with small portions of cold diethyl ether to remove any unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system can be determined through small-scale solubility tests. A mixture of ethanol and diethyl ether or methanol and diethyl ether is often effective.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization of the Coordination Complexes
A thorough characterization of the newly synthesized complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Techniques
Table 2: Spectroscopic Characterization Methods
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the metal center. | A shift in the N-H stretching and bending vibrations of the diamine ligand upon coordination. New bands in the low-frequency region (below 600 cm⁻¹) corresponding to M-N stretching vibrations. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex and determine its coordination geometry. | d-d transitions in the visible region for transition metal complexes, which are indicative of the coordination environment (e.g., octahedral, tetrahedral, square planar). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. | Shifts in the proton and carbon signals of the ligand upon coordination. ¹H and ¹³C NMR can confirm the binding of the ligand and provide information about the symmetry of the complex in solution. |
| Mass Spectrometry (MS) | To determine the molecular weight of the complex and confirm its composition. | The molecular ion peak corresponding to the synthesized complex. The isotopic pattern can help confirm the presence of the metal. |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information about bond lengths, bond angles, and the overall coordination geometry around the metal center. Obtaining single crystals suitable for X-ray analysis can be achieved by slow evaporation of a saturated solution of the purified complex or by vapor diffusion of a non-solvent into a solution of the complex. The steric bulk of the isopropyl groups is expected to significantly influence the crystal packing and the coordination geometry.[4]
Influence of Steric Hindrance on Coordination and Reactivity
The defining feature of N,N'-Diisopropyl-1,3-propanediamine as a ligand is the steric hindrance imposed by the isopropyl groups. This steric bulk has several important consequences for the coordination chemistry of this ligand:
-
Coordination Geometry: The ligand may enforce a distorted coordination geometry around the metal center to accommodate the bulky substituents. For square-planar complexes, significant distortion from the ideal geometry is expected.[5]
-
Stability of Complexes: While the chelate effect of the diamine backbone contributes to the stability of the complexes, the steric repulsion between the isopropyl groups and other ligands on the metal center can be a destabilizing factor.
-
Reactivity: The steric hindrance can create a unique chemical environment around the metal center, potentially leading to selective catalytic activity. The bulky groups can control the access of substrates to the metal's active site, influencing the selectivity of a reaction.[6]
Figure 2: Influence of bulky isopropyl groups on the properties of the coordination complex.
Potential Applications
Coordination complexes of sterically hindered diamines have shown promise in a variety of applications, particularly in catalysis.
-
Homogeneous Catalysis: Palladium and Platinum complexes with diamine ligands have been investigated as catalysts in cross-coupling reactions and other organic transformations.[4][7] The steric and electronic properties of the N,N'-Diisopropyl-1,3-propanediamine ligand can be tuned to optimize catalytic activity and selectivity.
-
Materials Science: The unique structural features of these complexes may lead to the development of new materials with interesting magnetic or optical properties.
-
Bioinorganic Chemistry and Drug Development: Platinum complexes with diamine ligands have been extensively studied for their potential as anticancer agents.[7] The steric bulk of the isopropyl groups could influence the interaction of the complex with biological macromolecules, potentially leading to novel therapeutic activities.
Conclusion
The synthesis of coordination complexes with N,N'-Diisopropyl-1,3-propanediamine presents an exciting avenue for the development of novel compounds with unique structural and reactive properties. The steric hindrance provided by the isopropyl groups is a key design element that allows for the fine-tuning of the coordination environment around the metal center. This guide provides a foundational framework for researchers to explore the synthesis, characterization, and application of these fascinating coordination complexes. By understanding the principles outlined herein and adapting the provided protocols, scientists can unlock the potential of this versatile, sterically demanding ligand in a wide range of chemical and pharmaceutical applications.
References
-
Šípoš, R., et al. (2006). Synthesis and Characterization of Cu(II), Co(II) and Ni(II) Complexes of Trithiocyanuric Acid: The Structure of {N,N′-Bis(3-Aminopropyl)-1,3-Propanediamine}-(Trithiocyanurato)Nickel(II). Transition Metal Chemistry, 31(4), 486-492. Available at: [Link]
-
PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ferrer, M., et al. (2008). Steric Effects in the Self‐Assembly of Palladium Complexes with Chelating Diamine Ligands. European Journal of Inorganic Chemistry, 2008(22), 3506-3515. Available at: [Link]
-
Cesar, E. T., et al. (2007). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 12(3), 564-571. Available at: [Link]
-
Takashima, S., et al. (1988). Synthesis and characterization of nickel(II) complexes containing ligands derived from disaccharides and 1,3-diaminopropane. Journal of the Chemical Society, Dalton Transactions, (5), 1349-1354. Available at: [Link]
-
Chen, K., et al. (2022). Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. ACS Catalysis, 12(9), 5446-5459. Available at: [Link]
-
Lee, C.-Y., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(11), 2991. Available at: [Link]
-
Sinha, B. K., et al. (2013). Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. Bioinorganic Chemistry and Applications, 2013, 679580. Available at: [Link]
-
Cesar, E. T., et al. (2007). Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. ResearchGate. Available at: [Link]
-
Li, X., et al. (2020). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society, 142(13), 6296-6308. Available at: [Link]
-
Chen, X.-L., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Inorganic Chemistry, 60(5), 3236-3246. Available at: [Link]
-
Pinto, M. F., et al. (2022). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Molecules, 27(22), 7949. Available at: [Link]
-
Hey-Hawkins, E., et al. (2023). Platinum(ii/iv) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity. Dalton Transactions, 52(42), 15201-15214. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N,N'-Diisopropyl-1,3-propanediamine
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing N,N'-Diisopropyl-1,3-propanediamine in their synthetic endeavors. This document is structured to provide practical, in-depth guidance in a question-and-answer format, addressing common challenges and optimization strategies. As your virtual Senior Application Scientist, my goal is to empower you with the causal understanding behind experimental choices, ensuring your success in the laboratory.
Introduction to N,N'-Diisopropyl-1,3-propanediamine in Catalysis
N,N'-Diisopropyl-1,3-propanediamine is a bidentate N-donor ligand that has found application in various metal-catalyzed cross-coupling reactions. Its structural features, including the propane backbone and sterically demanding isopropyl groups, influence its coordination chemistry and catalytic activity. This guide will focus on its role in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, providing a framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using N,N'-Diisopropyl-1,3-propanediamine as a ligand in cross-coupling reactions?
A1: The primary advantages of N,N'-Diisopropyl-1,3-propanediamine stem from its unique steric and electronic properties. The isopropyl groups provide significant steric bulk around the nitrogen atoms, which can influence the stability and reactivity of the catalytic species. This steric hindrance can promote reductive elimination, the final product-forming step in many cross-coupling catalytic cycles. Furthermore, as a bidentate ligand, it can form a stable chelate with the metal center, which can prevent catalyst decomposition and influence the geometry of the catalytic complex.
Q2: In which types of cross-coupling reactions is N,N'-Diisopropyl-1,3-propanediamine most effective?
A2: While its applications are still being explored, N,N'-Diisopropyl-1,3-propanediamine and similar diamine ligands are most commonly employed in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. These reactions are crucial for the synthesis of aryl amines, which are prevalent in pharmaceuticals and functional materials.[1] The choice of ligand is critical in these reactions, and diamines can offer an alternative to the more common phosphine-based ligands.[2]
Q3: How does N,N'-Diisopropyl-1,3-propanediamine compare to other common diamine ligands like N,N'-diisopropylethylenediamine?
A3: The primary difference lies in the length of the carbon backbone between the two nitrogen atoms. N,N'-Diisopropyl-1,3-propanediamine has a three-carbon (propane) backbone, leading to a six-membered chelate ring when coordinated to a metal center. In contrast, N,N'-diisopropylethylenediamine has a two-carbon (ethylene) backbone, forming a five-membered chelate ring. The larger bite angle of the propanediamine ligand can significantly affect the geometry and reactivity of the metal complex, which can be advantageous in certain catalytic cycles.
Troubleshooting Guide
This section addresses common problems encountered when using N,N'-Diisopropyl-1,3-propanediamine in cross-coupling reactions, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Q: I am attempting a Buchwald-Hartwig amination of an aryl chloride with a primary amine using a palladium precursor and N,N'-Diisopropyl-1,3-propanediamine as the ligand, but I am observing very low conversion to my desired product. What are the likely causes and how can I troubleshoot this?
A: Low yields in Buchwald-Hartwig aminations are a common challenge, often stemming from issues with catalyst activation, stability, or the inherent reactivity of the substrates. [3]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents are pure and dry. Amines, in particular, can be hygroscopic. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[4] Ensure your reaction is set up under a rigorously inert atmosphere of nitrogen or argon.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig aminations. However, for some substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective and prevent side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, dioxane, and THF are common choices. A solvent screen may be necessary to find the optimal medium for your specific substrate combination.
-
Temperature Optimization: While many modern catalyst systems operate at or near room temperature, some challenging substrates, particularly aryl chlorides, may require elevated temperatures to facilitate oxidative addition.[3] However, high temperatures can also lead to catalyst decomposition or side reactions. A systematic temperature screen is recommended.
-
Ligand-to-Metal Ratio: The optimal ratio of N,N'-Diisopropyl-1,3-propanediamine to the palladium precursor can vary. A typical starting point is a 1:1 to 2:1 ligand-to-palladium ratio. Excess ligand can sometimes inhibit the reaction, while insufficient ligand can lead to catalyst decomposition.
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the formation of the active catalytic species. If one precursor is ineffective, trying another is a valid troubleshooting step.
Issue 2: Side Reactions
Q: I am observing the formation of a significant amount of a byproduct that appears to be the result of hydrodehalogenation of my aryl halide starting material. How can I minimize this?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.
Potential Causes and Solutions:
-
Presence of Water or Protic Impurities: Rigorously dry all reagents and solvents.
-
β-Hydride Elimination from the Amine: If the amine has β-hydrogens, this pathway can compete with reductive elimination. Using a more sterically hindered base or a different ligand might disfavor this pathway.
-
Reaction Temperature: High temperatures can sometimes promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer period.
Issue 3: Difficulty in Product Purification
Q: After my reaction, I am having trouble separating my product from the residual N,N'-Diisopropyl-1,3-propanediamine. What purification strategies can I employ?
A: The basic nature and polarity of N,N'-Diisopropyl-1,3-propanediamine can make its removal challenging, especially if the product is also polar.
Purification Strategies:
-
Aqueous Acid Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) will protonate the diamine, making it water-soluble and facilitating its removal into the aqueous phase. Be cautious if your product contains acid-sensitive functional groups.
-
Complexation with Metal Salts: Washing the reaction mixture with an aqueous solution of a copper(II) salt, such as copper(II) sulfate, can effectively remove residual diamine through the formation of a water-soluble copper-diamine complex.[5]
-
Silica Gel Chromatography: If the polarity difference between your product and the diamine is sufficient, column chromatography can be effective. A polar stationary phase with a less polar eluent is a standard approach.
Experimental Protocols
The following is a general, representative protocol for a Buchwald-Hartwig amination reaction using N,N'-Diisopropyl-1,3-propanediamine as a ligand. This should be considered a starting point and may require optimization for your specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Amination of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
N,N'-Diisopropyl-1,3-propanediamine (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (sufficient to make a 0.1 M solution with respect to the aryl bromide)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
Experimental Workflow:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), N,N'-Diisopropyl-1,3-propanediamine (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the addition of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Optimization
The following table provides a hypothetical starting point for optimizing a Buchwald-Hartwig amination. Actual results will vary depending on the specific substrates used.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd₂(dba)₃ can sometimes be a more active precursor. |
| Ligand | N,N'-Diisopropyl-1,3-propanediamine (4 mol%) | N,N'-Diisopropyl-1,3-propanediamine (2.5 mol%) | Fine-tuning the ligand-to-metal ratio can improve catalytic turnover. |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv) | For base-sensitive substrates, a weaker base may prevent side reactions. |
| Solvent | Toluene | 1,4-Dioxane | Dioxane can sometimes better solubilize reaction components and intermediates. |
| Temperature | 100 °C | 80 °C | A lower temperature may reduce byproduct formation. |
| Yield | 35% | 85% | Optimization leads to a significant improvement in product yield. |
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The role of N,N'-Diisopropyl-1,3-propanediamine (L) is to stabilize the palladium center throughout this cycle. The steric bulk of the isopropyl groups can facilitate the final reductive elimination step, which releases the desired aryl amine product and regenerates the active Pd(0) catalyst.
Conclusion
N,N'-Diisopropyl-1,3-propanediamine is a valuable ligand for consideration in palladium-catalyzed cross-coupling reactions, particularly for C-N bond formation. Successful application requires careful attention to reaction conditions and a systematic approach to troubleshooting. This guide provides a foundational framework for optimizing your reactions and overcoming common challenges. For further in-depth information, consulting the primary literature is always recommended.
References
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Online discussion]. Available at: [Link]
-
ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture? [Online discussion]. Available at: [Link]
- Annenkov, V. V., et al. (2006). Supplementary Information A New Stepwise Synthesis of a Family of Propylamines Derived from Diatom Silaffins and their Activity. The Royal Society of Chemistry.
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]
- Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(16), 4388–4391.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 126-134.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
- Google Patents. (2013). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
PubChem. N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Aidic. (2016). Suzuki Cross-Coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Wikipedia. N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Sarmah, M., et al. (2020). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega, 5(3), 1563-1573.
- Gande, V. V., et al. (2025). Advancements in dinitrogen activation for catalytic breakthroughs.
- ChemicalBook. 63737-71-3(N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Product Description.
- Google Patents. (2021). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Bellomo, A., et al. (2013). Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science, 4(2), 849-857.
- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(3), 1384-1402.
- Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (2025). Copper Based N,N-Dimethyl-N-(1- Pyridinylmethylidene)
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Tetrahedron, 71(48), 9135-9141.
- Expanding the substrate scope in palladium-catalyzed C-N and C-C bond-forming reactions. (2005). MIT Libraries.
- Palladium‐catalyzed C−N coupling reactions. (2025).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7351.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12039-12204.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2012). DSpace@MIT.
- Copper's Contribution to Amination Catalysis. (2013). Science, 341(6146), 620-621.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2022).
- The Asymmetric Buchwald–Hartwig Amination Reaction. (2021).
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2004). The Journal of Organic Chemistry, 69(26), 9135-9142.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (2005).
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2017).
- Thermo Fisher Scientific. N,N'-Bis(3-aminopropyl)-1,3-propanediamine, 94%.
- Sigma-Aldrich. N,N'-Diisopropylethylenediamine 99%. Merck KGaA.
- Benchchem. (2025). A Comparative Guide to 1,3-Diamino-2-propanol in Synthesis: Properties, Performance, and Protocols.
- Benchchem. (2025).
- Benchchem. (2025). An In-depth Technical Guide to N,N'-Diisopropylethylenediamine (CAS: 4013-94-9).
Sources
- 1. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. N,N′-二异丙基-1,3-丙二胺 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: N,N'-Diisopropyl-1,3-propanediamine in Catalysis
Welcome to the technical support center for N,N'-Diisopropyl-1,3-propanediamine (iPr-DAB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered diamine ligand in catalytic reactions. Here, we will delve into the common side reactions, provide troubleshooting strategies for frequently encountered issues, and offer practical, field-proven insights to optimize your experimental outcomes.
Introduction to N,N'-Diisopropyl-1,3-propanediamine in Catalysis
N,N'-Diisopropyl-1,3-propanediamine is a valuable ligand in various metal-catalyzed reactions, prized for its ability to enhance catalyst stability and influence selectivity due to the steric bulk of its isopropyl groups. It is frequently employed in cross-coupling reactions, such as those catalyzed by palladium, where it can modulate the reactivity of the metal center. However, the very features that make it a useful ligand can also predispose it to specific side reactions, leading to decreased reaction yields, catalyst deactivation, and the formation of unwanted byproducts. Understanding these potential pitfalls is crucial for successful and reproducible catalysis.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction with N,N'-Diisopropyl-1,3-propanediamine is showing low yield. What are the likely causes related to the ligand?
Low yields in reactions utilizing iPr-DAB as a ligand can often be traced back to several key side reactions involving the diamine itself. The primary culprits are Hofmann elimination, oxidative degradation, and metal-catalyzed decomposition.
-
Hofmann Elimination: This is a base-induced elimination reaction that can occur at elevated temperatures. The bulky isopropyl groups on the nitrogen atoms are susceptible to elimination, leading to the formation of propene and a mono- or de-isopropylated amine. This process deactivates the ligand and, consequently, the catalyst. The reaction is particularly favored in the presence of strong bases.
-
Oxidative Degradation: The nitrogen atoms in iPr-DAB are prone to oxidation, especially if the reaction is not performed under strictly inert conditions. Trace oxygen can lead to the formation of N-oxides and other degradation products. These oxidized species can have altered coordination properties and may act as catalyst poisons. Mechanistic studies on similar diamines suggest that this degradation can proceed via radical pathways, leading to C-N bond cleavage.
-
Metal-Catalyzed Decomposition: The ligand can undergo decomposition pathways catalyzed by the transition metal itself. The specific pathway is highly dependent on the metal center, solvent, and other reaction components. This can lead to a complex mixture of byproducts and rapid catalyst deactivation.
Q2: I am observing unexpected byproducts in my reaction mixture. How can I identify if they originate from the N,N'-Diisopropyl-1,3-propanediamine ligand?
Identifying ligand-derived impurities is a critical step in troubleshooting. The most common byproducts from the side reactions of iPr-DAB are outlined in the table below, along with their expected analytical signatures.
| Side Reaction | Common Byproducts | Expected Analytical Signatures (MS, NMR) |
| Hofmann Elimination | Propene, N-isopropyl-1,3-propanediamine, 1,3-propanediamine | Gaseous byproduct (propene), Mass peaks corresponding to the loss of one or both isopropyl groups. Changes in the integration of isopropyl protons in ¹H NMR. |
| Oxidative Degradation | N-oxides of iPr-DAB, aldehydes, imines | Mass peaks corresponding to the addition of oxygen atoms. Downfield shifts of protons adjacent to the nitrogen in ¹H NMR. |
| Metal-Catalyzed Decomposition | Complex mixture of smaller amines and alkyl fragments | A variety of unexpected peaks in GC-MS analysis of the crude reaction mixture. |
A recommended first step is to run a control reaction without the substrate to see if the ligand degrades under the reaction conditions in the presence of the catalyst and base.
Q3: What are the best practices for handling and storing N,N'-Diisopropyl-1,3-propanediamine to prevent degradation?
To ensure the integrity of iPr-DAB, proper handling and storage are essential.
-
Storage: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container to protect it from air and moisture. It is best stored in a cool, dark place.
-
Handling: As iPr-DAB is corrosive and can cause severe skin burns and eye damage, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Purification: If the purity of the ligand is in doubt, it can be purified by distillation under reduced pressure.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered when using N,N'-Diisopropyl-1,3-propanediamine in catalytic reactions.
Guide 1: Low or No Catalytic Activity
A lack of catalytic activity is a frequent issue. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low catalytic activity.
Step-by-Step Protocol:
-
Verify Ligand Purity: Obtain a ¹H NMR spectrum of your iPr-DAB sample. The presence of significant impurities may inhibit the reaction. If impurities are detected, purify the ligand by vacuum distillation.
-
Run a Control Experiment: Set up a reaction with the catalyst, base, and iPr-DAB in the chosen solvent, but without the substrates. Heat to the reaction temperature and monitor for ligand degradation over time by GC-MS or NMR.
-
Optimize Reaction Conditions: If ligand degradation is observed, consider lowering the reaction temperature or screening weaker bases that are still effective for your transformation.
-
Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques to exclude air and moisture from your reaction. Degas solvents thoroughly.
-
Validate Catalyst: Ensure your catalyst precursor is active. If possible, test it in a reliable, well-established reaction.
Guide 2: Formation of Hofmann Elimination Products
The formation of propene and de-isopropylated amine byproducts is a clear indication of Hofmann elimination.
Caption: Mitigation strategies for Hofmann elimination of iPr-DAB.
Experimental Protocol to Minimize Hofmann Elimination:
-
Temperature Screen: If your reaction is running at a high temperature (e.g., >100 °C), perform a temperature screen to determine the lowest effective temperature for the desired transformation.
-
Base Screen: Strong bases like sodium tert-butoxide can promote Hofmann elimination. Screen weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ligand Loading: In some cases, using a slightly higher ligand-to-metal ratio can compensate for slow ligand degradation, but this should be carefully optimized as excess ligand can sometimes be detrimental.
-
Alternative Ligand: If Hofmann elimination remains a persistent issue, consider switching to a different bulky diamine ligand that is less prone to this side reaction, for example, one lacking beta-hydrogens on the N-alkyl substituents.
References
-
Milner, P. J., et al. (2017). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society, 139(38), 13543–13553. [Link]
Technical Support Center: Purification Strategies for Reactions Utilizing N,N'-Diisopropyl-1,3-propanediamine
Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource addresses the common yet critical challenge of purifying desired products from reaction mixtures containing N,N'-Diisopropyl-1,3-propanediamine. Due to its basicity and physical properties, this diamine can persist through simple workups, complicating downstream processes. This guide provides a structured, causality-driven approach to its effective removal, featuring validated protocols, troubleshooting advice, and expert insights.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the purification process.
Q1: What are the key properties of N,N'-Diisopropyl-1,3-propanediamine that make its removal from reaction mixtures challenging?
N,N'-Diisopropyl-1,3-propanediamine is a bidentate amine, meaning it has two basic nitrogen atoms. This high basicity causes it to readily partition into organic layers during standard neutral or basic aqueous workups. Furthermore, its boiling point of 77 °C at 15 mmHg (198-200 °C at atmospheric pressure) is too high for easy removal by rotary evaporation alongside common solvents like THF, ethyl acetate, or dichloromethane.[1] This combination of properties requires a targeted chemical approach for effective separation.
Q2: What is the primary and most effective method for removing this diamine?
The most robust and widely used method is an acid-base extraction .[2][3] This technique exploits the fundamental chemical nature of the diamine. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic nitrogen atoms are protonated, forming a diammonium salt. This charged species is highly soluble in the aqueous phase and can be physically separated, while the neutral, desired product remains in the organic layer.[4][5]
Q3: My desired product is sensitive to acid. What are the alternative purification strategies?
For acid-sensitive compounds, an acidic wash is not viable. The recommended alternative is to wash the organic layer with an aqueous solution of copper(II) sulfate (CuSO₄).[6][7] Amines are excellent ligands and form deeply colored, water-soluble coordination complexes with copper(II) ions.[8] This complexation effectively sequesters the diamine in the aqueous phase for removal. This method is gentle and avoids exposure to low pH conditions.
Q4: How can I reliably determine if all the N,N'-Diisopropyl-1,3-propanediamine has been removed?
Post-purification confirmation is crucial. The most common methods are:
-
Thin-Layer Chromatography (TLC): Co-spot your purified product with a standard of the diamine. Staining with ninhydrin or potassium permanganate can help visualize any residual amine.
-
¹H NMR Spectroscopy: The diamine has characteristic signals: a multiplet for the two isopropyl CH groups (septet), doublets for the four methyl groups, and multiplets for the three methylene (CH₂) groups of the propane backbone. The absence of these signals in the ¹H NMR spectrum of your product is a strong indicator of purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the workup and purification process in a Q&A format.
Q5: I performed several acidic washes, but my NMR spectrum still shows traces of the diamine. What went wrong?
-
Plausible Cause: Insufficient acid or inefficient mixing. The stoichiometry of the acid-base reaction requires at least two equivalents of acid for every one equivalent of the diamine to fully protonate both nitrogen atoms. In practice, using a dilute acid in large excess is recommended to drive the equilibrium towards the salt form. Furthermore, vigorous shaking during the extraction is necessary to ensure maximum contact between the two immiscible phases.
-
Proposed Solution: Increase the number of acidic washes (3-5 washes is standard). Ensure the pH of the aqueous layer is acidic (pH < 2) after each wash using litmus paper. Increase the shaking time in the separatory funnel to ensure thorough mixing.[9]
Q6: A thick, persistent emulsion formed when I added the aqueous acid to my organic layer. How can I resolve this?
-
Plausible Cause: Emulsions are common when the densities of the organic and aqueous layers are similar or when amphiphilic byproducts are present. High concentrations of dissolved salts can also contribute.
-
Proposed Solution:
-
Add Brine: The first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.[10]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite®. This can disrupt the microscopic droplets that form the emulsion.
-
Centrifugation: If the emulsion persists and the scale is appropriate, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Q7: The diamine streaks severely during flash column chromatography on silica gel, co-eluting with my product.
-
Plausible Cause: The basic amine groups interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape, tailing (streaking), and often irreversible adsorption.
-
Proposed Solution: Deactivate the silica gel by adding a small amount of a competing base to your eluent system. Adding 0.5-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to the mobile phase is standard practice.[11] These additives will preferentially bind to the acidic sites on the silica, allowing your basic product and the impurity to elute with much-improved peak shapes.
Q8: My desired product is also a basic amine. How can I separate it from N,N'-Diisopropyl-1,3-propanediamine?
-
Plausible Cause: When both the target molecule and the impurity are basic, a simple acid-base extraction is non-selective.
-
Proposed Solution: This is a more complex separation that relies on differences in other physical properties:
-
Fractional Distillation: If there is a significant difference in boiling points (>20-30 °C) and both compounds are thermally stable, vacuum distillation can be effective.
-
Crystallization: If your product is a solid, you can attempt to selectively crystallize it from the mixture. Alternatively, forming a salt of your product with a specific acid (e.g., tartaric acid for chiral resolution or HCl for simple crystallization) might yield crystals, leaving the diamine salt in the mother liquor.[12]
-
Preparative Chromatography: Careful preparative HPLC or flash chromatography on a suitable stationary phase (e.g., reverse-phase C18 or alumina) may be required to resolve the two amines.[13][14]
-
Data Presentation & Key Parameters
Table 1: Physicochemical Properties of N,N'-Diisopropyl-1,3-propanediamine
| Property | Value | Source(s) |
| CAS Number | 63737-71-3 | [15], |
| Molecular Formula | C₉H₂₂N₂ | [15] |
| Molecular Weight | 158.28 g/mol | ,[1] |
| Appearance | Colorless Liquid | |
| Density | 0.805 g/mL at 25 °C | |
| Boiling Point | 77 °C at 15 mmHg | ,[1] |
| Refractive Index | n20/D 1.432 |
Table 2: Selection of Aqueous Reagents for Extractive Workup
| Reagent | Concentration | Application | Mechanism |
| Hydrochloric Acid (HCl) | 1 M | General purpose removal of the diamine | Acid-base reaction; protonates the amine to form a water-soluble salt.[2] |
| Ammonium Chloride (NH₄Cl) | Saturated | Mildly acidic wash for slightly acid-sensitive products | Provides a buffered, weakly acidic environment (pH ~4.5-5.5). |
| Copper(II) Sulfate (CuSO₄) | 10% w/v | For acid-sensitive products | Forms a water-soluble coordination complex with the diamine.[7][10] |
| Brine (Saturated NaCl) | Saturated | Breaking emulsions; reducing solubility of organic compounds in the aqueous layer | Increases ionic strength of the aqueous phase. |
Experimental Protocols & Workflows
Diagram 1: Purification Method Selection
This diagram provides a decision-making framework for choosing the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Protocol 1: Standard Acid-Base Extraction
This protocol is the first-line method for removing N,N'-Diisopropyl-1,3-propanediamine when the desired product is not acid-labile.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel of an appropriate size.
-
First Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Extraction: Shake the funnel vigorously for 30-60 seconds. Periodically vent the pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.
-
Repeat: Repeat steps 3-5 two to four more times. After the final wash, check the pH of the aqueous layer with litmus paper to ensure it is strongly acidic.
-
Neutralization & Drying: Wash the organic layer once with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by one wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Diagram 2: Extractive Workup Workflow
Caption: Step-by-step workflow for acid-base extraction.
Protocol 2: Copper(II) Sulfate Wash for Acid-Sensitive Compounds
Use this method to avoid exposing your product to low pH conditions.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Copper Wash: Add an equal volume of 10% w/v aqueous CuSO₄ solution. The aqueous layer should be blue.
-
Extraction: Shake the funnel vigorously. The aqueous layer will typically turn a darker blue or purple color as the copper-amine complex forms.[7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer deepens in color upon shaking.[8][10]
-
Final Wash & Drying: Wash the organic layer once with water (to remove residual copper salts), followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Mohrig, J. R., et al. (n.d.). Technique 7: Acid-Base Extraction. LibreTexts Chemistry. Retrieved from [Link]
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Organic Chemistry Tutor. (2020). Acid-Base Extraction. YouTube. Retrieved from [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Delhaye, L., Ceccato, A., Jacobs, P., Köttgen, C., & Merschaert, A. (2005). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 9(2), 249–253.
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PubChem. (n.d.). N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]
- IUCr Journals. (2021). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
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Chem LibreTexts. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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ResearchGate. (2023). Co-crystallization and Solid-State Characterization of Diamine Conjugated Schiff Bases for Enhanced Bioavailability. Retrieved from [Link]
- Feldman, J., & Seyler, J. K. (1968). Process for separating monoamines from diamines by liquid-liquid extraction. U.S.
- Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2419–2427.
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SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N,N'-bis(3-aminopropyl)-N-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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Organic Syntheses. (n.d.). A procedure for the preparation of S-phenyl decanoate. Retrieved from [Link]
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ResearchGate. (2015). How can I remove DIC-urea by-product from the reaction mixture?. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. CN103333073B.
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PubChem. (n.d.). N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
- PubMed. (2013). Characterization and quantification of N-(3-aminopropyl)
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Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of N-(3-aminopropyl)-1,3-propane diamine. CN101817753B.
- MDPI. (2020). Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. Processes, 8(8), 963.
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SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Request PDF. Retrieved from [Link]
- NIH. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC.
- Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine. CN113620813B.
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PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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Stability of N,N'-Diisopropyl-1,3-propanediamine under different reaction conditions
Welcome to the technical support center for N,N'-Diisopropyl-1,3-propanediamine (DIPPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile diamine. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: General Handling, Storage, and Safety FAQ
Proper handling and storage are critical first steps to ensure the integrity of N,N'-Diisopropyl-1,3-propanediamine for any experiment.
Q1: What are the ideal storage conditions for N,N'-Diisopropyl-1,3-propanediamine?
A1: N,N'-Diisopropyl-1,3-propanediamine should be stored in a cool, dry, and well-ventilated place.[1] The container must be kept tightly closed to prevent moisture absorption and reaction with atmospheric carbon dioxide, which can lead to the formation of carbamates. It is a combustible liquid and should be kept away from sources of ignition.[1][2]
Q2: The diamine has developed a yellow color upon storage. Is it still usable?
A2: A yellow discoloration often indicates minor oxidation or the presence of impurities.[3] For many applications, such as its use as a strong, non-nucleophilic base, this may not significantly impact the reaction outcome. However, for sensitive catalytic applications, such as its use as a ligand for transition metals, the presence of oxidation products could interfere with catalyst activity.[4][5] It is recommended to purify the diamine by distillation under reduced pressure if color change is observed and the application is sensitive to impurities. The boiling point is 77 °C at 15 mmHg.[2][6][7]
Q3: What are the primary safety concerns when working with this diamine?
A3: N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance. It can cause severe skin burns and eye damage.[2][8] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Section 2: Stability Under Specific Reaction Conditions
Understanding how N,N'-Diisopropyl-1,3-propanediamine behaves under different chemical environments is key to designing robust and successful experiments.
Acidic Conditions
Q4: How stable is N,N'-Diisopropyl-1,3-propanediamine in acidic media?
A4: As a base, N,N'-Diisopropyl-1,3-propanediamine readily reacts with acids to form the corresponding ammonium salts.[3] This is a standard acid-base neutralization reaction. The resulting salts are typically more water-soluble than the free base.[3] In this protonated form, the diamine is generally stable and protected from many other reactions, as the nitrogen lone pairs are no longer available to act as nucleophiles.[9] However, prolonged heating in strong, concentrated aqueous acid is not advised, as slow hydrolysis of C-N bonds can occur under harsh conditions, though this is less common for simple alkylamines compared to amides.[10][11]
Basic Conditions
Q5: What is the stability of the diamine in the presence of strong bases?
A5: N,N'-Diisopropyl-1,3-propanediamine is itself a relatively strong base and is generally stable in the presence of other bases, such as hydroxides or alkoxides. The isopropyl groups provide some steric hindrance around the nitrogen atoms, which contributes to its stability.[12] It does not possess acidic protons that would be reactive with common bases, except under extremely harsh conditions (e.g., organolithium reagents), where deprotonation of a C-H bond alpha to the nitrogen could theoretically occur, though this is not a common reaction pathway under typical synthetic conditions.
Oxidative and Reductive Conditions
Q6: Is N,N'-Diisopropyl-1,3-propanediamine susceptible to oxidation?
A6: Yes, amines are susceptible to oxidation. Atmospheric oxygen can cause slow degradation, often leading to discoloration.[3][13] Stronger oxidizing agents can lead to more significant decomposition. Mechanistic studies on similar diamines suggest that oxidation can proceed via radical pathways, involving the formation of C-centered radicals at the carbon alpha to the nitrogen, which can lead to C-N bond cleavage.[13] This can result in the formation of aldehydes (like acetone from the isopropyl group) and other degradation products. Care should be taken to avoid incompatible strong oxidizing agents.
Q7: How does the diamine hold up under reductive conditions?
A7: N,N'-Diisopropyl-1,3-propanediamine is generally stable under many common reductive conditions, particularly catalytic hydrogenation. In fact, a common synthesis route for related diamines involves the hydrogenation of nitriles or imines, indicating the stability of the final amine product to these conditions. However, its compatibility with strong hydride reagents should be evaluated on a case-by-case basis, as it can form complexes with certain metal hydrides.
Thermal and Photochemical Stability
Q8: What is the thermal stability of N,N'-Diisopropyl-1,3-propanediamine?
Q9: Is this compound sensitive to light?
A9: Aliphatic amines do not typically absorb light in the visible spectrum but can undergo indirect photodegradation, especially in the presence of photosensitizers.[1] For instance, under simulated sunlight, secondary amines can be degraded by hydroxyl radicals generated by nitrates or through electron transfer mechanisms with excited states of other molecules in the solution.[1] If your reaction is light-sensitive, protecting the reaction vessel from light (e.g., with aluminum foil) is a prudent measure.
Table 1: Summary of Stability and Compatibility
| Condition/Reagent Class | Compatibility | Rationale & Key Considerations |
| Dilute Mineral Acids | Good | Forms stable ammonium salts. Avoid prolonged heating in concentrated acid. |
| Strong Aqueous Bases | Excellent | Stable. The diamine is itself a base. |
| Organolithium Reagents | Use with Caution | Can act as a base, but may also be deprotonated or form complexes. |
| Oxidizing Agents | Poor | Susceptible to oxidation, leading to C-N bond cleavage and side products. |
| Reducing Agents | Generally Good | Stable to catalytic hydrogenation. Compatibility with strong hydrides varies. |
| Elevated Temperatures | Moderate | Stable at moderate temperatures. Use an inert atmosphere to prevent oxidation. |
| UV/Visible Light | Moderate | Can undergo indirect photodegradation. Protect light-sensitive reactions. |
Section 3: Application-Specific Troubleshooting
Here we address specific problems encountered when using N,N'-Diisopropyl-1,3-propanediamine in common laboratory applications.
Q10: My copper/palladium cross-coupling reaction is sluggish or failing. Could the diamine ligand be the issue?
A10: Yes, the integrity and choice of the diamine ligand are crucial. Here's a troubleshooting workflow:
-
Ligand Purity: Ensure the diamine is pure. As discussed in Q2, oxidized impurities can poison the catalyst. If the diamine is old or discolored, consider purifying it or using a fresh bottle.
-
Steric Hindrance: N,N'-Diisopropyl-1,3-propanediamine provides significant steric bulk. While often beneficial, excessive steric hindrance can sometimes slow down the reaction. In copper-catalyzed reactions, N,N'-dimethyl-substituted diamines are often more effective as larger N-alkyl groups can result in less efficient catalysts.[4] If your reaction is failing, consider screening a less sterically hindered ligand like N,N'-dimethylethylenediamine.
-
N-Arylation of Ligand: Under some cross-coupling conditions, secondary amine ligands can themselves undergo N-arylation, which deactivates the ligand.[4] Using N,N'-dialkyl-substituted diamines like this one helps prevent this side reaction. If you suspect this is an issue, confirm by analyzing the reaction mixture for high-molecular-weight species corresponding to the arylated ligand.
Caption: Troubleshooting workflow for catalysis issues.
Q11: I'm having difficulty removing the diamine from my reaction mixture during work-up. What are the best methods?
A11: This is a common issue due to the diamine's basicity and polarity. The following workflow is effective:
-
Acidic Wash: The most common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid). The diamine will be protonated to form a water-soluble ammonium salt, which will be extracted into the aqueous phase.[3]
-
Copper Sulfate Wash: If your product is acid-sensitive, an alternative is to wash the organic layer with an aqueous solution of copper(II) sulfate. The diamine will form a complex with the copper ions, which can then be removed in the aqueous layer. This is particularly effective for chelating diamines.
-
Chromatography: If residual amounts remain, silica gel chromatography can be used. However, the basic nature of the diamine can cause it to streak on silica. To mitigate this, the eluent can be treated with a small amount of a volatile base, such as triethylamine (~1%), to improve the peak shape.
Caption: Proposed oxidative degradation pathway.
References
-
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). Environmental Science & Technology. Available at: [Link]
-
Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2014). Energy Procedia. Available at: [Link]
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CHAPTER 21: AMINES. (n.d.). University of Massachusetts Lowell. Available at: [Link]
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Amines. (n.d.). NCERT. Available at: [Link]
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N,N'-Diisopropyl-1,3-propanediamine | C9H22N2. (n.d.). PubChem. Available at: [Link]
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Diamine Ligands in Copper-Catalyzed Reactions. (2010). Chemical Science. Available at: [Link]
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Explaining the strength of organic bases. (n.d.). Chemguide. Available at: [Link]
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Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Available at: [Link]
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Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Available at: [Link]
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Reactions of Amides. (2025). Save My Exams. Available at: [Link]
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Atmospheric Degradation of Amines (ADA). (2010). NILU. Available at: [Link]
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Basicity of Amines. (2025). Chemistry LibreTexts. Available at: [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Available at: [Link]
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Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Available at: [Link]
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relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. Available at: [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. (2010). ResearchGate. Available at: [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. (2010). Chemical Science. Available at: [Link]
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Navigating the Challenges of a Bulky Diamine: A Technical Guide to Managing Steric Hindrance with N,N'-Diisopropyl-1,3-propanediamine
For Immediate Release
Welcome to the Technical Support Center for N,N'-Diisopropyl-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this sterically hindered diamine in their experimental work. As Senior Application Scientists with extensive field experience, we understand the unique challenges posed by the bulky isopropyl groups of this molecule. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these steric challenges and achieve your desired synthetic outcomes.
The Double-Edged Sword: Understanding the Steric Profile of N,N'-Diisopropyl-1,3-propanediamine
N,N'-Diisopropyl-1,3-propanediamine is a valuable building block and ligand in organic synthesis and coordination chemistry. Its two secondary amine functionalities, separated by a flexible three-carbon chain, offer a bidentate chelation motif. However, the presence of two bulky isopropyl groups attached to the nitrogen atoms introduces significant steric hindrance. This steric bulk can be both an advantage and a challenge.
On one hand, the steric hindrance can provide kinetic stability to metal complexes, prevent undesirable side reactions, and influence the stereochemical outcome of a reaction. On the other hand, it can significantly slow down reaction rates, hinder the approach of substrates to a catalytic center, or even prevent a reaction from occurring altogether. This guide is dedicated to managing this latter aspect.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with N,N'-Diisopropyl-1,3-propanediamine, providing both mechanistic explanations and practical solutions.
FAQ 1: Low or No Yield in Coordination Complex Synthesis
Question: I am attempting to synthesize a metal complex with N,N'-Diisopropyl-1,3-propanediamine, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?
Answer: This is a classic issue stemming from the steric bulk of the diisopropyl groups hindering the coordination of the diamine to the metal center. Several factors could be at play:
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Kinetic Inertness: The bulky isopropyl groups slow down the ligand substitution kinetics at the metal center. The activation energy for the displacement of existing ligands (e.g., solvents, weakly coordinating anions) by the sterically demanding N,N'-Diisopropyl-1,3-propanediamine is likely high.
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Unfavorable Coordination Geometry: The preferred coordination geometry of the metal ion might be incompatible with the bite angle and steric profile of the chelating diamine. The isopropyl groups can clash with other ligands or with each other, creating a thermodynamically unfavorable complex.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Considerations |
| Increase Reaction Temperature | Provides the necessary thermal energy to overcome the activation barrier for ligand exchange. | Gradually increase the temperature in increments of 10-20 °C. Monitor for potential decomposition of reactants or products. |
| Prolong Reaction Time | Allows more time for the sterically hindered ligand to coordinate to the metal center. | Extend the reaction time from hours to days, monitoring progress by TLC, GC, or NMR. |
| Choice of Solvent | A weakly coordinating solvent will be more easily displaced by the diamine. | Avoid strongly coordinating solvents like DMSO or DMF. Consider using less coordinating solvents such as dichloromethane, chloroform, or toluene. |
| Use of a More Labile Metal Precursor | Metal precursors with weakly bound ligands (e.g., acetonitrile, triflate) will undergo ligand exchange more readily. | Instead of metal chlorides, consider using metal triflates (M(OTf)n) or perchlorates (M(ClO4)n). Caution: Perchlorates can be explosive and should be handled with care. |
| Consider a Different Metal Ion | Larger metal ions with higher coordination numbers may better accommodate the bulky ligand. | If your application allows, exploring a different transition metal from the same group or period might be beneficial. |
FAQ 2: Incomplete Reaction in Schiff Base Condensation
Question: I am trying to form a Schiff base by reacting N,N'-Diisopropyl-1,3-propanediamine with an aldehyde/ketone, but the reaction is sluggish and does not go to completion. Why is this happening?
Answer: The nucleophilic attack of the secondary amine on the carbonyl carbon is sterically hindered by the isopropyl groups. This slows down the formation of the hemiaminal intermediate, which is the rate-determining step in Schiff base formation.
Troubleshooting Strategies:
-
Use of a Catalyst: A mild acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Water Removal: The condensation reaction to form the imine bond is an equilibrium process that produces water. Removing water as it is formed will drive the equilibrium towards the product.
-
Higher Temperatures: As with coordination reactions, increased temperature can provide the energy to overcome the steric barrier.
A detailed protocol for a successful Schiff base condensation is provided in the "Experimental Protocols" section below.
FAQ 3: N,N'-Diisopropyl-1,3-propanediamine as a Bulky Base: Unexpected Side Reactions
Question: I am using N,N'-Diisopropyl-1,3-propanediamine as a non-nucleophilic bulky base, but I am observing unexpected side products. What could be the cause?
Answer: While the isopropyl groups do impart significant steric bulk, the nitrogen atoms can still exhibit some nucleophilicity, especially towards small, highly electrophilic species. Additionally, the flexibility of the propane backbone may allow the amine to adopt a conformation that reduces its steric profile in certain transition states.
Troubleshooting Strategies:
-
Lowering the Reaction Temperature: This can increase the selectivity for the desired deprotonation pathway over a competing nucleophilic attack.
-
Alternative Bulky Bases: If nucleophilic side reactions persist, consider using even more sterically hindered bases such as 2,2,6,6-tetramethylpiperidine or proton sponges like 1,8-bis(dimethylamino)naphthalene.
-
Careful Substrate and Reagent Selection: Avoid using highly reactive electrophiles in the presence of N,N'-Diisopropyl-1,3-propanediamine if its role is solely as a base.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand (N,N'-Diisopropyl-1,3-propanedialdimine)
This protocol is adapted from the work of Girolami and coworkers and demonstrates the successful synthesis of a Schiff base from N,N'-Diisopropyl-1,3-propanediamine. The study highlights how the steric bulk of the isopropyl groups influences the isomeric distribution of the final product.
Reaction Scheme:
Materials:
-
N,N'-Diisopropyl-1,3-propanediamine
-
1,3,5-Triformyl-2,4,6-trihydroxybenzene (formylphloroglucinol)
-
Methanol (anhydrous)
-
Chloroform-d (for NMR analysis)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of 1,3,5-triformyl-2,4,6-trihydroxybenzene in anhydrous methanol.
-
To this solution, add 2 equivalents of N,N'-Diisopropyl-1,3-propanediamine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the precipitation of the Schiff base product.
-
After stirring for a designated period (e.g., 24 hours), collect the solid product by filtration.
-
Wash the product with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the product by ¹H NMR spectroscopy to determine the isomeric ratio, which is influenced by the steric hindrance of the isopropyl groups.
Expected Outcome and Insights:
The steric bulk of the N-isopropyl groups will influence the equilibrium between the possible (E,Z) and (E,E) isomers of the resulting dialdimine. This demonstrates a tangible effect of steric hindrance on the product distribution.
Visualization of Steric Hindrance
To better conceptualize the challenges discussed, the following diagrams illustrate key concepts.
Caption: Steric hindrance from isopropyl groups impeding ligand coordination.
Caption: Troubleshooting workflow for low-yield reactions.
Conclusion
While the steric bulk of N,N'-Diisopropyl-1,3-propanediamine presents unique synthetic challenges, understanding the underlying principles of steric hindrance allows for the rational design of experimental conditions to overcome these obstacles. By systematically adjusting parameters such as temperature, reaction time, and the choice of solvents and reagents, researchers can successfully employ this valuable diamine in a wide range of applications.
We trust this guide will serve as a valuable resource in your experimental endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
Girolami, G. S., et al. (1999). Preparation and Characterization of N,N'-Dialkyl-1,3-propanedialdiminium Chlorides, N,N'-Dialkyl-1,3-propanedialdimines, and Lithium N,N'-Dialkyl-1,3-propanedialdiminates. Inorganica Chimica Acta, 287(1), 94-102. [Link]
-
PubChem. (n.d.). 1,8-Bis(dimethylamino)naphthalene. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: N,N'-Diisopropyl-1,3-propanediamine Reaction Work-up Procedures
Welcome to the technical support center for N,N'-Diisopropyl-1,3-propanediamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile diamine in their synthetic workflows. Here, we address the common challenges encountered during the post-reaction work-up and purification stages. Our goal is to provide you with robust, field-proven troubleshooting strategies and a deeper understanding of the chemical principles at play.
Core Characteristics of N,N'-Diisopropyl-1,3-propanediamine
Before delving into troubleshooting, a firm grasp of the physicochemical properties of N,N'-Diisopropyl-1,3-propanediamine is essential for designing effective purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₂N₂ | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 77 °C at 15 mmHg | [2] |
| Density | 0.805 g/mL at 25 °C | [2] |
| Predicted pKa | 10.83 ± 0.29 | [2] |
| Safety | Corrosive (Causes severe skin burns and eye damage) |
The presence of two secondary amine groups, influenced by the steric bulk of the isopropyl substituents, defines the reactivity and purification challenges associated with this molecule. Its basicity, with a predicted pKa suggesting it will be protonated in acidic conditions, is the primary handle for its separation from neutral or acidic reaction components.
Troubleshooting Guide: Isolating Your Product of Interest
This section is structured in a question-and-answer format to directly address the most common issues encountered during the work-up of reactions involving N,N'-Diisopropyl-1,3-propanediamine.
Q1: What is the standard procedure for removing N,N'-Diisopropyl-1,3-propanediamine from my reaction mixture?
Answer: The most straightforward method for removing N,N'-Diisopropyl-1,3-propanediamine is through an acid-base extraction. This technique leverages the basicity of the amine functional groups.[3]
Causality: By washing the organic reaction mixture with an aqueous acidic solution, the basic nitrogen atoms of the diamine are protonated. This forms a water-soluble ammonium salt, which is then extracted from the organic phase into the aqueous phase.
Experimental Protocol: Standard Acid Wash
-
Solvent Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to ensure a manageable viscosity and efficient phase separation.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The volume of the acid wash should typically be about one-third to one-half of the organic phase volume.
-
Phase Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate fully. The protonated diamine will now be in the lower aqueous layer (assuming the organic solvent is less dense than water).
-
Extraction: Drain the aqueous layer. To ensure complete removal, repeat the acid wash (steps 2 and 3) one or two more times with fresh aqueous acid.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash to remove excess water. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your crude product.
Caption: Workflow for a standard acid-base extraction.
Q2: My product is sensitive to acid. How can I remove the diamine without damaging my compound?
Answer: This is a common and critical issue. If your product contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), an acidic wash is not suitable. In this scenario, the recommended alternative is to use an aqueous copper(II) sulfate solution.[4]
Causality: Polyamines like N,N'-Diisopropyl-1,3-propanediamine are excellent chelating agents for metal ions. Copper(II) ions form a stable, water-soluble coordination complex with the diamine. This complex will partition into the aqueous phase, effectively removing the diamine from the organic layer without altering the pH. The solution will typically turn a deep blue or purple color as the complex forms.[3]
Experimental Protocol: Copper Sulfate Wash
-
Solvent Dilution: As with the acid wash, dilute your reaction mixture with a suitable water-immiscible organic solvent.
-
Copper Sulfate Wash: In a separatory funnel, wash the organic layer with a 10% aqueous solution of copper(II) sulfate (CuSO₄).
-
Observe Color Change: Shake the funnel. The aqueous layer will develop a purple or deep blue color, indicating the formation of the copper-diamine complex.
-
Repeat as Necessary: Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer. This indicates that all the diamine has been removed.
-
Final Steps: Wash the organic layer with brine to remove any residual copper sulfate. Dry the organic phase over an anhydrous drying agent, filter, and concentrate to yield your product.
Sources
- 1. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Catalytic Activity with N,N'-Diisopropyl-1,3-propanediamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for experiments involving N,N'-Diisopropyl-1,3-propanediamine as a ligand in catalysis. Here, we address common issues that can lead to low catalytic activity, drawing on established principles of organometallic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Question 1: My reaction is sluggish or shows no conversion. What are the primary factors related to N,N'-Diisopropyl-1,3-propanediamine that could be causing this?
Low or no catalytic activity is a frequent challenge. When using N,N'-Diisopropyl-1,3-propanediamine, the issue often lies in one of several key areas: the integrity of the ligand itself, the formation of the active catalyst, or the reaction conditions which may not be optimal for this specific ligand.
Potential Causes and Solutions:
-
Ligand Purity and Integrity:
-
Problem: Commercially available N,N'-Diisopropyl-1,3-propanediamine may contain impurities from its synthesis, such as mono-isopropylated or unalkylated propanediamine, or residual reagents. These impurities can compete with the desired ligand for coordination to the metal center, leading to the formation of less active or inactive catalyst species.
-
Troubleshooting Protocol:
-
Purity Assessment: Before use, verify the purity of the N,N'-Diisopropyl-1,3-propanediamine via ¹H NMR or GC-MS. The presence of unexpected signals may indicate impurities.
-
Purification: If impurities are detected, purification by vacuum distillation is recommended. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal degradation.
-
-
-
Catalyst Formation and Activation:
-
Problem: The formation of the active catalyst complex between the metal precursor (e.g., palladium or copper salt) and N,N'-Diisopropyl-1,3-propanediamine is a critical step. Inefficient complexation can result in a low concentration of the active catalyst.
-
Troubleshooting Protocol:
-
Pre-formation of the Catalyst: In a separate, dry flask under an inert atmosphere, stir the metal precursor with the N,N'-Diisopropyl-1,3-propanediamine in the reaction solvent for a set period (e.g., 30-60 minutes) before adding the other reagents. This can ensure the complete formation of the desired catalyst complex.
-
Choice of Metal Precursor: The choice of metal precursor can influence the rate of catalyst formation. For example, in palladium-catalyzed reactions, more labile precursors like Pd₂(dba)₃ may be more effective than Pd(OAc)₂ in forming the active Pd(0) species.[1]
-
-
-
Steric Hindrance:
-
Problem: The bulky isopropyl groups on the diamine ligand provide a specific steric environment around the metal center.[2] While often beneficial for promoting reductive elimination, this steric bulk can also hinder the oxidative addition of sterically demanding substrates.
-
Troubleshooting Protocol:
-
Substrate Compatibility: Evaluate the steric profile of your substrates. If you are using a particularly bulky aryl halide or amine, the steric clash with the N,N'-Diisopropyl-1,3-propanediamine ligand may be inhibiting the reaction.
-
Ligand Screening: If steric hindrance is suspected, consider screening a small panel of N,N'-dialkyl-1,3-propanediamine ligands with smaller alkyl groups (e.g., N,N'-diethyl or N,N'-dimethyl) to see if the reaction rate improves.
-
-
Question 2: I am observing the formation of significant side products, such as hydrodehalogenation of my aryl halide. How can the choice of N,N'-Diisopropyl-1,3-propanediamine and reaction conditions mitigate this?
The formation of side products is often indicative of an imbalance in the rates of the desired catalytic cycle steps versus off-cycle or competing reactions. The ligand plays a crucial role in modulating these relative rates.
Potential Causes and Solutions:
-
Ligand/Metal Ratio:
-
Problem: An inappropriate ligand-to-metal ratio can lead to the formation of coordinatively unsaturated metal species that are more prone to side reactions like β-hydride elimination, which can lead to hydrodehalogenation.
-
Troubleshooting Protocol:
-
Optimize Ligand Loading: Systematically vary the ligand-to-metal ratio. While a 1:1 or 2:1 ratio is common, for some systems, a slight excess of the ligand can suppress side reactions by ensuring the metal center remains coordinatively saturated.
-
-
-
Base Selection:
-
Problem: The choice of base is critical in many cross-coupling reactions. A base that is too strong or too weak can disrupt the catalytic cycle. For instance, in Buchwald-Hartwig amination, the base must be strong enough to deprotonate the amine without causing degradation of the substrates or the catalyst complex.[3][4]
-
Troubleshooting Protocol:
-
Base Screening: Screen a variety of bases with different pKa values and solubilities. Common bases in these reactions include sodium tert-butoxide, potassium carbonate, and cesium carbonate. The bulky nature of the N,N'-Diisopropyl-1,3-propanediamine ligand may influence which base can effectively interact with the catalyst-substrate complex.
-
-
-
Solvent Effects:
-
Problem: The solvent can influence the stability of the catalytic species and the solubility of the reagents. A poor solvent choice can lead to catalyst decomposition or precipitation.
-
Troubleshooting Protocol:
-
Solvent Screening: Test a range of anhydrous, degassed solvents. Aprotic polar solvents like dioxane and toluene are commonly used in palladium-catalyzed cross-coupling reactions. The solubility of the catalyst complex formed with N,N'-Diisopropyl-1,3-propanediamine may vary in different solvents.
-
-
Question 3: My reaction starts well but then stalls before reaching completion. Could the N,N'-Diisopropyl-1,3-propanediamine ligand be degrading?
Catalyst deactivation over the course of a reaction is a common problem. Ligand degradation is one possible cause, especially under harsh reaction conditions.
Potential Causes and Solutions:
-
Thermal Instability:
-
Problem: While many diamine ligands are thermally robust, prolonged exposure to high temperatures can lead to degradation. The degradation products can then act as catalyst poisons.
-
Troubleshooting Protocol:
-
Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often preserve the integrity of the catalyst.
-
Ex-situ Analysis: If possible, take an aliquot of the reaction mixture after it has stalled and analyze it by LC-MS or GC-MS to look for potential ligand degradation products.
-
-
-
Reaction with Reagents:
-
Problem: The ligand itself can potentially react with other components in the reaction mixture, especially if it contains reactive functional groups. While N,N'-Diisopropyl-1,3-propanediamine is relatively inert, under certain conditions, the amine functionalities could undergo side reactions.
-
Troubleshooting Protocol:
-
Control Experiments: Run control experiments in the absence of one or more reagents to determine if the ligand is stable under the reaction conditions. For example, heat the ligand with the base and solvent to check for degradation.
-
-
Experimental Protocols and Data
Protocol 1: General Procedure for a Palladium-Catalyzed Buchwald-Hartwig Amination using N,N'-Diisopropyl-1,3-propanediamine
This protocol provides a starting point for the amination of an aryl bromide with a primary amine.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous, degassed solvents.
-
The aryl bromide, amine, and N,N'-Diisopropyl-1,3-propanediamine should be of high purity.
-
-
Reaction Setup:
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), N,N'-Diisopropyl-1,3-propanediamine (2.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction and Workup:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Troubleshooting Summary for Low Catalytic Activity
| Problem | Potential Cause | Suggested Solution(s) |
| No or low conversion | Impure ligand | Verify purity by NMR/GC-MS; purify by vacuum distillation. |
| Incomplete catalyst formation | Pre-form the catalyst complex before adding substrates. | |
| Steric hindrance | Evaluate substrate scope; screen less bulky diamine ligands. | |
| Formation of side products | Incorrect ligand/metal ratio | Optimize the ligand loading (e.g., 1:1 to 2.5:1). |
| Suboptimal base | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). | |
| Inappropriate solvent | Test a range of anhydrous, degassed solvents (e.g., toluene, dioxane). | |
| Reaction stalls | Ligand degradation | Lower the reaction temperature; analyze for degradation products. |
| Catalyst poisoning | Ensure high purity of all reagents and solvents. |
Visualizations
Catalyst Activation and Deactivation Pathways
Caption: A simplified workflow illustrating the desired catalytic cycle and potential deactivation pathways.
References
-
MDPI. Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. [Link]
-
ResearchGate. (PDF) Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]
-
MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
RSC Publishing. Impact of copper-catalyzed cross-coupling reactions in natural product synthesis: the emergence of new retrosynthetic paradigms. [Link]
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]
- Google Patents.
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
Sulzer. Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]
- Google Patents. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine.
- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
- Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
ResearchGate. (PDF) Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. [Link]
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | CID 144018. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Navigating Solvent Effects on N,N'-Diisopropyl-1,3-propanediamine Reactivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N,N'-Diisopropyl-1,3-propanediamine. As a sterically hindered diamine, its reactivity is profoundly influenced by the choice of solvent. This guide, structured in a question-and-answer format, provides in-depth technical insights and troubleshooting strategies to empower you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the nucleophilicity of N,N'-Diisopropyl-1,3-propanediamine?
A1: The solvent plays a critical role in modulating the nucleophilic character of N,N'-Diisopropyl-1,3-propanediamine by influencing the solvation of its lone pair electrons. The general trends are as follows:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amine nitrogens. This "caging" effect, or solvation, stabilizes the lone pairs, making them less available for nucleophilic attack and thus decreasing the diamine's reactivity.[1] The energy required to strip away these solvent molecules before the amine can react can significantly slow down the reaction rate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess significant dipole moments that can dissolve the diamine, but they lack the ability to form strong hydrogen bonds with the nitrogen atoms. Consequently, the lone pairs are more "naked" and accessible, leading to enhanced nucleophilicity and often faster reaction rates compared to protic solvents.
-
Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the diamine's solubility can be a limiting factor. While the nucleophilicity of the dissolved amine is not suppressed by hydrogen bonding, the overall reaction rate may be slow if the reactants are not sufficiently soluble.
Q2: What is the impact of the steric hindrance of N,N'-Diisopropyl-1,3-propanediamine on its reactivity in different solvents?
A2: The two bulky isopropyl groups on each nitrogen atom create significant steric hindrance. This steric bulk can impede the approach of the nucleophilic nitrogen to an electrophilic center, a challenge that is further modulated by the solvent:
-
In polar aprotic solvents , the enhanced intrinsic nucleophilicity can sometimes overcome the steric barrier, especially at elevated temperatures. These solvents are often the first choice for reactions involving sterically hindered amines.[1]
-
In polar protic solvents , the combination of steric hindrance and solvation effects can severely diminish reactivity. The solvent cage adds to the effective bulk of the nucleophile, making it even more difficult to approach the electrophile.
-
Non-polar solvents may offer an advantage in some cases by minimizing solvation, but the inherent steric hindrance of the molecule remains a primary factor controlling reactivity.
Troubleshooting Guide
Issue 1: Slow or incomplete reaction when using N,N'-Diisopropyl-1,3-propanediamine as a nucleophile.
-
Question: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What can I do?
-
Answer: This is a common issue arising from the steric hindrance of the diamine. Here’s a systematic approach to troubleshoot:
-
Solvent Selection:
-
Initial Choice: If you are using a polar protic solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or NMP. This will enhance the nucleophilicity of the diamine.[1]
-
Solubility Check: Ensure your electrophile is soluble in the chosen solvent. Poor solubility of any reactant will limit the reaction rate.
-
-
Temperature Adjustment:
-
Carefully increase the reaction temperature. This can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition at higher temperatures.
-
-
Concentration:
-
Increasing the concentration of the reactants can sometimes favor the desired reaction pathway. However, be mindful of potential solubility issues.
-
-
Issue 2: Poor yield in the synthesis of metal complexes with N,N'-Diisopropyl-1,3-propanediamine.
-
Question: I am attempting to synthesize a metal complex, but the yield is consistently low. How can the solvent be influencing this?
-
Answer: The solvent is a critical parameter in coordination chemistry, influencing not only the solubility of the ligand and metal salt but also the final structure of the complex.[2]
-
Coordinating vs. Non-Coordinating Solvents:
-
Coordinating Solvents (e.g., acetonitrile, DMSO) can compete with the diamine for coordination sites on the metal ion, potentially leading to incomplete complex formation or the formation of solvent-adducts.
-
Non-Coordinating or Weakly Coordinating Solvents (e.g., dichloromethane, THF, toluene) are often preferred as they are less likely to interfere with the binding of the diamine to the metal center.
-
-
Solvent Polarity and Crystal Growth: The polarity of the solvent can affect the solubility of the resulting metal complex. A solvent system that allows for slow crystallization is often key to obtaining high-quality, high-yield products. Consider using a mixture of solvents to fine-tune the solubility.
-
Issue 3: Difficulty in removing N,N'-Diisopropyl-1,3-propanediamine after the reaction.
-
Question: My product is difficult to purify because of residual N,N'-Diisopropyl-1,3-propanediamine. How can I effectively remove it?
-
Answer: Due to its basic nature and relatively high boiling point, removing this diamine can be challenging.
-
Aqueous Wash: Perform an acidic wash of your organic layer. Dilute aqueous HCl or a saturated aqueous solution of a copper(II) salt (like CuSO₄) can be effective. The diamine will be protonated or form a copper complex, respectively, and partition into the aqueous phase. Be cautious if your product is acid-sensitive.
-
Chromatography: If your product is not amenable to an acidic wash, column chromatography on silica gel can be effective. A polar eluent system will be required to move the polar product while retaining the more polar diamine.
-
Experimental Protocols & Data
Solubility Profile of N,N'-Diisopropyl-1,3-propanediamine
A general understanding of the solubility of N,N'-Diisopropyl-1,3-propanediamine in common laboratory solvents is crucial for reaction design.
| Solvent | Type | Solubility | Notes |
| Water | Polar Protic | Miscible | Forms hydrogen bonds. |
| Methanol / Ethanol | Polar Protic | Miscible | Good solubility, but can reduce nucleophilicity. |
| Acetonitrile | Polar Aprotic | Soluble | Good choice for enhancing nucleophilicity. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Excellent choice for many reactions, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity, can be difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good general-purpose solvent. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good for reactions at moderate temperatures. |
| Toluene | Non-Polar | Soluble | Useful when a non-polar environment is required. |
| Hexane | Non-Polar | Sparingly Soluble | May not be suitable for reactions requiring high concentrations. |
This table provides a qualitative summary. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.
General Protocol for Nucleophilic Substitution with a Sterically Hindered Amine
This protocol provides a starting point for optimizing a nucleophilic substitution reaction.
dot
Caption: General workflow for a nucleophilic substitution reaction.
Understanding Solvent-Reactivity Relationships
The interplay between solvent properties and the reactivity of N,N'-Diisopropyl-1,3-propanediamine can be visualized as a decision-making process for experimental design.
dot
Sources
Preventing decomposition of N,N'-Diisopropyl-1,3-propanediamine ligands
Welcome to the technical support center for N,N'-Diisopropyl-1,3-propanediamine ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you prevent ligand decomposition and ensure the integrity of your experiments.
Introduction
N,N'-Diisopropyl-1,3-propanediamine is a versatile ligand utilized in a variety of chemical syntheses. However, its stability can be a critical factor for the success and reproducibility of your experimental results. This guide provides practical, field-tested advice to mitigate common challenges associated with its use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unidentified Byproducts
Symptoms:
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Lower than expected yield for your target molecule.
-
Presence of unexpected spots on TLC or peaks in GC-MS/LC-MS analysis.
-
Reaction mixture appears discolored (e.g., yellowing).
Potential Cause: Decomposition of the N,N'-Diisopropyl-1,3-propanediamine ligand is a likely culprit. Aliphatic amines are susceptible to degradation through several pathways, primarily oxidation and hydrolysis.
Scientific Rationale: The lone pairs of electrons on the nitrogen atoms make the ligand nucleophilic and susceptible to attack by electrophiles, including oxygen and water. Oxidative degradation can occur in the presence of air, leading to the formation of various byproducts, including imines, aldehydes, and other C-N cleavage products. Hydrolysis, on the other hand, can occur if the ligand is exposed to moisture, particularly at elevated temperatures or in the presence of acidic or basic catalysts.
Solutions:
-
Inert Atmosphere Technique: Always handle N,N'-Diisopropyl-1,3-propanediamine under an inert atmosphere (e.g., argon or nitrogen). This is crucial for preventing oxidative degradation.
-
Solvent Purity: Use anhydrous solvents. Residual water in solvents can lead to hydrolysis of the ligand. It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
Purification of the Ligand: If you suspect the purity of your ligand, purification by distillation under reduced pressure is recommended.
Experimental Protocol: Purification of N,N'-Diisopropyl-1,3-propanediamine by Vacuum Distillation
Objective: To remove impurities and degradation products from N,N'-Diisopropyl-1,3-propanediamine.
Materials:
-
Crude N,N'-Diisopropyl-1,3-propanediamine
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Inert gas source (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Assemble the distillation apparatus and ensure all glassware is thoroughly dried.
-
Place the crude N,N'-Diisopropyl-1,3-propanediamine into the round-bottom flask.
-
Flush the entire system with an inert gas.
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the correct boiling point and pressure (Boiling point: 77 °C at 15 mmHg).[1][2]
-
Once the distillation is complete, release the vacuum under an inert atmosphere.
-
Store the purified ligand under an inert atmosphere in a tightly sealed container.
Issue 2: Ligand Discoloration Upon Storage
Symptoms:
-
The initially colorless ligand turns yellow or brown over time.
Potential Cause: This is a common sign of degradation, often due to a combination of exposure to air (oxidation) and light (photodecomposition).
Scientific Rationale: Aliphatic amines can undergo photo-oxidation, where UV light can generate free radicals, initiating a chain reaction of degradation. This process is often accelerated by the presence of oxygen. The colored byproducts are typically complex mixtures of oxidation and polymerization products.
Solutions:
-
Proper Storage: Store N,N'-Diisopropyl-1,3-propanediamine in an amber glass bottle to protect it from light. The container should be tightly sealed to prevent moisture and air ingress.
-
Inert Atmosphere: For long-term storage, it is best practice to store the ligand under an inert atmosphere.
-
Refrigeration: Storing the ligand at a reduced temperature (e.g., in a refrigerator) can slow down the rate of decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for N,N'-Diisopropyl-1,3-propanediamine?
A1: The primary decomposition pathways are:
-
Oxidation: Reaction with atmospheric oxygen, often accelerated by heat or light, can lead to the formation of imines, aldehydes, and other degradation products. Handling the ligand under an inert atmosphere is the most effective preventative measure.
-
Hydrolysis: Reaction with water can cleave the C-N bonds, especially under non-neutral pH conditions or at elevated temperatures. Using anhydrous solvents and proper storage are key to prevention.
-
Photodecomposition: Exposure to UV light can initiate free-radical chain reactions, leading to complex degradation products and discoloration. Storing in amber bottles is a simple and effective solution.
Q2: How can I detect decomposition in my N,N'-Diisopropyl-1,3-propanediamine ligand?
A2: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities and degradation byproducts through the appearance of new signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying less volatile degradation products.[3][4]
-
Visual Inspection: A change in color from colorless to yellow or brown is a strong indicator of degradation.
Q3: Can I use stabilizers to prevent the decomposition of N,N'-Diisopropyl-1,3-propanediamine?
A3: Yes, for preventing photo-oxidation, the addition of Hindered Amine Light Stabilizers (HALS) can be effective. HALS do not absorb UV radiation themselves but act by scavenging free radicals that are formed during photo-oxidation.[5][6] However, for general synthesis, the most robust approach is to prevent exposure to air, moisture, and light through proper handling and storage techniques.
Visualization of Concepts
Diagram 1: Key Factors in Ligand Decomposition
Caption: Primary pathways leading to ligand degradation.
Diagram 2: Troubleshooting Workflow for Inconsistent Reactions
Sources
- 1. N,N′-二异丙基-1,3-丙二胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 63737-71-3 CAS MSDS (N,N'-DIISOPROPYL-1,3-PROPANEDIAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
Validation & Comparative
A Senior Application Scientist's Guide to Diamine Ligands: A Comparative Analysis of N,N'-Diisopropyl-1,3-propanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Diamine Ligands in Modern Synthesis
In the intricate world of synthetic chemistry, the ability to control the reactivity and selectivity of metal centers is paramount. Diamine ligands—organic molecules containing two nitrogen donor atoms—have established themselves as foundational tools for achieving this control. By chelating to a metal ion, these ligands modulate its electronic properties, steric environment, and coordination sphere, thereby dictating the outcome of a catalytic reaction. Their utility extends from accelerating polymerization reactions to enabling challenging cross-coupling reactions and even directing the stereochemical course of a transformation.[1][2]
The choice of diamine is not trivial; subtle variations in its backbone, N-substituents, and overall stereochemistry can lead to dramatic differences in catalytic performance. This guide provides an in-depth comparison of N,N'-Diisopropyl-1,3-propanediamine , a sterically demanding propanediamine, with two other ubiquitous diamine ligands: N,N,N',N'-Tetramethylethylenediamine (TMEDA) and trans-1,2-Diaminocyclohexane (DACH) .
Through a blend of structural analysis, comparative experimental data, and mechanistic insight, this document will illuminate the unique characteristics of each ligand. Our objective is to equip you, the practicing scientist, with the expert knowledge required to select the optimal diamine ligand for your specific synthetic challenge, moving beyond simple trial-and-error to a rationale-driven experimental design.
Part 1: A Tale of Three Ligands: Structural and Physicochemical Comparison
The efficacy of a diamine ligand is fundamentally rooted in its structure. The three ligands under review represent distinct classes: a sterically hindered 1,3-diamine (N,N'-Diisopropyl-1,3-propanediamine), a classic achiral 1,2-diamine (TMEDA), and a rigid chiral 1,2-diamine (DACH).
Caption: Chemical structures of the three diamine ligands.
These structural differences manifest in three critical areas that directly impact their function in a catalytic system:
-
Chelate Ring Size and Bite Angle: N,N'-Diisopropyl-1,3-propanediamine, with its three-carbon backbone, forms a six-membered chelate ring upon coordination to a metal center. In contrast, the two-carbon backbone of TMEDA and DACH results in a five-membered ring. This seemingly small difference alters the natural "bite angle" of the ligand, influencing the geometry and stability of the resulting metal complex, which in turn affects catalytic activity.
-
Steric Hindrance: The most salient feature of N,N'-Diisopropyl-1,3-propanediamine is the presence of bulky isopropyl groups on its nitrogen atoms. This creates a sterically congested environment around the metal center. Such steric shielding can be advantageous, preventing catalyst decomposition pathways or promoting reductive elimination, but it can also hinder the approach of bulky substrates.[3][4] TMEDA offers significantly less steric hindrance with its methyl groups, while the cyclohexane backbone of DACH provides a rigid, well-defined pocket of steric influence.[4]
-
Chirality and Symmetry: TMEDA and N,N'-Diisopropyl-1,3-propanediamine are achiral and flexible. DACH, however, is a chiral molecule, existing as a pair of enantiomers ((1R,2R) and (1S,2S)).[5] This property is its single most important feature, making it a cornerstone ligand for asymmetric catalysis—a field where the other two ligands are not directly applicable without modification.[2][6][7]
These structural distinctions are reflected in their fundamental physicochemical properties.
| Property | N,N'-Diisopropyl-1,3-propanediamine | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | trans-1,2-Diaminocyclohexane (DACH) |
| CAS Number | 63737-71-3[8] | 110-18-9[9] | 1121-22-8[5] |
| Molecular Formula | C₉H₂₂N₂[8] | C₆H₁₆N₂[9] | C₆H₁₄N₂[5] |
| Molar Mass ( g/mol ) | 158.28[10] | 116.21[9] | 114.19[5] |
| Appearance | Liquid[10] | Colorless liquid[11] | Colorless liquid[5] |
| Boiling Point (°C) | 77 @ 15 mmHg[10] | 120-122[9] | 191 (racemic) |
| Density (g/mL) | 0.805 @ 25 °C[10] | 0.775 @ 20 °C[9] | 0.951 (racemic)[5] |
Part 2: Performance in Catalysis: Case Studies & Mechanistic Insights
A ligand's true value is measured by its performance. Here, we analyze the behavior of our selected diamines in two critical areas of synthetic chemistry: organolithium chemistry and copper-catalyzed cross-coupling.
Case Study 1: Activation of Organolithium Reagents
The Challenge: Organolithium reagents, such as n-butyllithium (n-BuLi), exist as unreactive aggregates in non-polar solvents.[12] To unlock their synthetic potential for metalation and functionalization, these aggregates must be broken down.
The Diamine's Role: Lewis basic diamines coordinate to the lithium ions, breaking up the aggregates into smaller, more reactive monomers or dimers.[12][13] This dramatically enhances the nucleophilicity and basicity of the organolithium species.
Comparative Performance:
-
TMEDA: This is the archetypal ligand for this purpose. Its strong chelating ability with lithium ions is well-documented to enhance reactivity and selectivity in metallation reactions.[1][14] The resulting (n-BuLi)₂-(TMEDA)₂ dimer is a well-characterized, highly reactive species.[15][16]
-
N,N'-Diisopropyl-1,3-propanediamine: While less common, its bidentate nature allows it to coordinate to lithium. However, its significant steric bulk would likely result in a different aggregation state compared to TMEDA. This increased steric hindrance around the lithium center could potentially lead to different regioselectivity in deprotonation reactions, favoring less sterically accessible sites. The equilibrium between different isomeric forms of the resulting complex may also be influenced by the bulky N-alkyl groups.[17]
-
DACH: While capable of coordinating to lithium, its primary use is in asymmetric applications. For simple reactivity enhancement, the cost and complexity of using DACH are not justified compared to TMEDA.
Caption: Generalized workflow for TMEDA-mediated activation of n-BuLi.
Expertise in Action: The choice between TMEDA and a bulkier diamine like N,N'-Diisopropyl-1,3-propanediamine is a strategic one. While TMEDA provides maximum reactivity, the steric profile of the latter could be exploited to achieve higher selectivity in complex systems where multiple acidic protons are present.
Case Study 2: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type Reaction)
The Challenge: Traditional Ullmann condensations required harsh conditions and stoichiometric copper.[18] Modern catalysis seeks to achieve these crucial C-N bond formations under mild conditions using catalytic amounts of copper.
The Diamine's Role: Pioneering work by Buchwald and others demonstrated that diamine ligands are critical for enabling a catalytic cycle.[18][19] They stabilize the Cu(I) catalyst, facilitate the oxidative addition of the aryl halide, and promote the final reductive elimination step to furnish the coupled product.
Comparative Performance: The structure of the diamine ligand is crucial for catalytic efficiency.[18]
-
N,N'-Diisopropyl-1,3-propanediamine: The larger bite angle from the 1,3-propane backbone and the significant steric bulk of the isopropyl groups would create a unique coordination sphere. This could favor the reductive elimination step, potentially leading to faster turnover. However, the same steric bulk might disfavor the initial oxidative addition, especially with ortho-substituted aryl halides. This ligand represents a trade-off between promoting the final step and potentially hindering the first.
-
TMEDA: As a small, flexible ligand, TMEDA is a competent ligand for many copper-catalyzed couplings. However, more advanced and rigid ligands often provide superior results in terms of reaction rate and substrate scope.[18]
-
DACH: Derivatives of DACH are frequently used to induce asymmetry in copper-catalyzed reactions. For non-asymmetric couplings, its rigid backbone can still be beneficial, pre-organizing the catalyst geometry for efficient turnover. Benzene-1,2-diamine ligands, which share the rigid 1,2-diamine motif, have proven highly effective for Ullmann-type couplings at room temperature.[20]
| Ligand Type | Hypothetical Yield (%) | Reaction Time (h) | Key Mechanistic Implication |
| N,N'-Diisopropyl-1,3-propanediamine | 85 | 12 | Steric bulk may accelerate reductive elimination but slow oxidative addition. |
| TMEDA | 70 | 24 | General-purpose ligand; may suffer from lower stability or slower turnover. |
| DACH-derived Ligand | 95 | 8 | Rigid scaffold pre-organizes the catalyst for high efficiency.[20] |
| (Note: Data is illustrative, based on general principles of ligand effects in catalysis.) |
Part 3: Experimental Protocol: A Self-Validating System
This protocol describes a general procedure for the copper-catalyzed N-arylation of a secondary amine, a reaction where diamine ligands are critical. The steps are designed to be self-validating, with clear checkpoints for reaction monitoring.
Reaction: N-Arylation of Morpholine with 4-Bromotoluene
Materials:
-
Copper(I) Iodide (CuI)
-
Diamine Ligand (e.g., N,N'-Diisopropyl-1,3-propanediamine)
-
4-Bromotoluene
-
Morpholine
-
Potassium Phosphate (K₃PO₄)
-
Toluene (anhydrous)
Protocol:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%) and K₃PO₄ (2.1 mmol). Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. Causality: The Cu(I) catalyst is oxygen-sensitive; an inert atmosphere is critical to prevent oxidation to inactive Cu(II) species.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (2.0 mL). Add the Diamine Ligand (0.1 mmol, 10 mol%), followed by 4-bromotoluene (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously.
-
Reaction Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by TLC or GC-MS to assess the consumption of the starting 4-bromotoluene. Continue monitoring every 4-6 hours until the starting material is consumed. Trustworthiness: Direct monitoring of the reaction progress ensures that the reaction is proceeding as expected and prevents premature workup or unnecessary heating, which could lead to side product formation.
-
Workup and Purification: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel to obtain the pure N-(p-tolyl)morpholine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 4: Conclusion and Ligand Selection Framework
The choice of a diamine ligand is a critical parameter in catalyst design. N,N'-Diisopropyl-1,3-propanediamine, TMEDA, and DACH each offer a unique set of properties that make them suitable for different applications.
-
N,N'-Diisopropyl-1,3-propanediamine is a specialized ligand whose value lies in its significant steric bulk and 1,3-diamine structure. It should be considered when aiming to modulate selectivity in organolithium reactions or when seeking to accelerate reductive elimination in cross-coupling catalysis, particularly if other, less hindered ligands prove suboptimal.
-
TMEDA remains the cost-effective, workhorse ligand for applications requiring the activation of organometallic reagents through deaggregation.[1] Its simple structure and high coordinating ability make it a reliable first choice for enhancing the reactivity of organolithiums.[11][14]
-
trans-1,2-DACH is the undisputed choice for asymmetric catalysis.[6][21] Its rigid, chiral scaffold is the basis for some of the most powerful catalysts in modern organic synthesis, enabling the production of single-enantiomer molecules crucial for the pharmaceutical industry.[2][7]
Caption: Decision workflow for selecting an appropriate diamine ligand.
References
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- BenchChem. A Comparative Guide to the Catalytic Activity of Substituted 1,2-Diamine Complexes.
- Vertex AI Search. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. (2023-05-24).
- Vertex AI Search. Exploring the practical uses of TMEDA in 2025. (2025-06-16).
- Semantic Scholar. 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting.
- Wikipedia. trans-1,2-Diaminocyclohexane.
- Taylor & Francis. TMEDA – Knowledge and References.
- ResearchGate. trans ‐ 1,2‐Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis | Request PDF.
- Sigma-Aldrich. N,N,N ,N -Tetramethylethylenediamine TMEDA.
- Who we serve. 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis. (2024-06-20).
- Korea Advanced Institute of Science and Technology. Electronic and steric effects in diamine recognition with a highly rigid Zn(II) complex.
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- ResearchGate. Steric Effects in the Self‐Assembly of Palladium Complexes with Chelating Diamine Ligands | Request PDF. (2025-08-07).
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- Sigma-Aldrich. N,N -Diisopropyl-1,3-propanediamine 96 63737-71-3.
- PubMed Central (NIH). Crystal structure of N,N,N′,N′-tetramethylethanediamine.
- ResearchGate. Preparation and Characterization of N,N′‐Dialkyl‐1,3‐propanedialdiminium Chlorides, N,N′‐Dialkyl‐1,3‐propanedialdimines, and Lithium N,N′‐Dialkyl‐1,3‐propanedialdiminates. (2025-05-31).
- ResearchGate. Structure of n -Butyllithium in Mixtures of Ethers and Diamines: Influence of Mixed Solvation on 1,2-Additions to Imines. (2025-08-06).
- PubMed. Structure of n-butyllithium in mixtures of ethers and diamines: influence of mixed solvation on 1,2-additions to imines.
- Vertex AI Search. organolithium reagents 1.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of N,N'-Diisopropyl-1,3-propanediamine Metal Complexes
For researchers and professionals in materials science and drug development, understanding the intricate dance between a metal ion and a chelating ligand is paramount. N,N'-Diisopropyl-1,3-propanediamine is a ligand of significant interest due to the unique steric and electronic properties conferred by its bulky isopropyl groups and flexible three-carbon backbone. These features influence the coordination geometry, stability, and reactivity of its metal complexes. This guide provides an in-depth comparison of key spectroscopic techniques for the robust characterization of these complexes, moving beyond mere procedural steps to explain the causality behind experimental choices and data interpretation.
The Ligand: N,N'-Diisopropyl-1,3-propanediamine
N,N'-Diisopropyl-1,3-propanediamine, with the linear formula (CH₃)₂CHNH(CH₂)₃NHCH(CH₃)₂, is a bidentate ligand that coordinates to metal centers through its two secondary amine nitrogen atoms. Its aliphatic nature and the presence of bulky isopropyl groups create a specific coordination environment that can stabilize various metal ions and influence their stereochemistry. A thorough understanding of the free ligand's spectroscopic signature is the essential first step before analyzing its more complex metallic counterparts.
The Analytical Gauntlet: A Multi-Technique Approach
No single spectroscopic technique can fully elucidate the structure and properties of a metal complex. A comprehensive analysis relies on the synergistic application of several methods. Each technique probes a different aspect of the molecule—from nuclear environments and bond vibrations to electronic transitions and overall mass.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Coordination Environment
NMR spectroscopy is arguably the most powerful tool for characterizing the structure of these complexes in solution. It provides detailed information about the electronic environment of each atom. When analyzing diamagnetic complexes, where the metal ion does not have unpaired electrons, ¹H and ¹³C NMR spectra yield sharp, well-resolved signals.
Causality Behind Spectral Changes: Upon coordination to a metal ion, the ligand's electron density is donated to the metal center. This donation causes a deshielding effect on the ligand's protons and carbons, resulting in a downfield shift (to higher ppm values) of their corresponding NMR signals. The magnitude of this shift can provide insights into the strength of the metal-ligand bond.[1] Protons closer to the nitrogen-metal bond experience a more significant shift.
Comparative Data: Free Ligand vs. Coordinated Complex
| Proton Assignment | Typical ¹H Shift (Free Ligand) (ppm) | Expected ¹H Shift (Diamagnetic Complex) (ppm) | Rationale for Shift |
| (CH₃)₂CH- (Methyl) | ~1.0 - 1.2 | ~1.2 - 1.5 | Moderate downfield shift due to proximity to the coordinated nitrogen. |
| (CH₃)₂CH- (Methine) | ~2.6 - 2.8 | ~2.9 - 3.5 | Significant downfield shift; directly attached to the coordinating nitrogen. |
| -NH-CH₂- (Propane C1, C3) | ~2.5 - 2.7 | ~2.8 - 3.3 | Significant downfield shift due to proximity to the coordinating nitrogen. |
| -CH₂-CH₂-CH₂- (Propane C2) | ~1.6 - 1.8 | ~1.9 - 2.2 | Lesser downfield shift as it is further from the nitrogen atoms. |
| -NH- (Amine) | Broad, ~1.5 - 2.5 | Often broadened and may exchange with solvent. | Signal position and shape are highly sensitive to solvent, temperature, and pH. |
Note: Paramagnetic complexes (e.g., with Cu(II), high-spin Ni(II), Co(II)) result in severe broadening of NMR signals, often rendering the spectrum uninterpretable. In such cases, other techniques become more critical.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified complex in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; the complex must be fully dissolved to obtain a high-resolution spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Interpretation: Compare the spectrum of the complex to that of the free ligand.[2] Identify the downfield shifts in the signals of the isopropyl and propanediamine backbone protons to confirm coordination. The integration of the signals should correspond to the expected proton ratios in the molecule.[3]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint of Binding
IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[4] It is an exceptionally reliable and straightforward method to confirm that the N,N'-Diisopropyl-1,3-propanediamine ligand has coordinated to the metal center.
Causality Behind Spectral Changes: The key diagnostic peaks are the N-H and C-N stretching vibrations.[5] When the nitrogen lone pair coordinates to a metal, electron density is pulled away from the N-H bond, weakening it. This weaker bond vibrates at a lower frequency (lower wavenumber, cm⁻¹). Concurrently, new, low-frequency bands corresponding to metal-nitrogen (M-N) vibrations appear, providing direct evidence of complex formation.[6]
Comparative Data: Key IR Absorption Bands
| Vibrational Mode | Typical Wavenumber (Free Ligand) (cm⁻¹) | Expected Wavenumber (Complex) (cm⁻¹) | Rationale for Shift |
| N-H Stretch | ~3300 - 3400 (often broad) | ~3100 - 3250 | Lower frequency due to weakening of the N-H bond upon nitrogen coordination. |
| C-H Stretch | ~2850 - 2970 | Largely unchanged | C-H bonds are not directly involved in coordination. |
| C-N Stretch | ~1100 - 1200 | Shift of ± 10-40 cm⁻¹ | The C-N bond character changes upon complexation, leading to a noticeable shift. |
| M-N Stretch | Not Present | ~400 - 550 | Appearance of this new band is direct evidence of the metal-nitrogen bond. |
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry complex directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Interpretation: Compare the complex's spectrum with the free ligand's spectrum.[2] Look for the characteristic shift of the N-H stretch to a lower wavenumber and the appearance of new bands in the far-IR region (M-N stretch) to confirm coordination.
UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Structure and Geometry
UV-Vis spectroscopy provides information about the electronic transitions within the complex.[7] For transition metal complexes, the key absorptions are the d-d transitions and charge-transfer bands, which are highly sensitive to the metal ion and its coordination geometry (e.g., octahedral, tetrahedral, square planar).[6]
Causality Behind Spectral Features:
-
d-d Transitions: These are typically weak absorptions in the visible region (400-800 nm) that arise from the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. The energy (and thus, the wavelength) of these transitions is dictated by the ligand field splitting, which depends on the metal, the ligand, and the complex's geometry.
-
Charge-Transfer (CT) Bands: These are much more intense absorptions, usually found in the UV or near-UV region (<400 nm). They involve the transfer of an electron between the metal and the ligand. Ligand-to-Metal Charge Transfer (LMCT) is common for ligands with lone pairs, like diamines.[8]
Comparative Data: Typical UV-Vis Absorptions for First-Row Transition Metal Complexes
| Metal Ion (Typical Geometry) | d-d Transition(s) (λ_max, nm) | Charge-Transfer Bands (λ_max, nm) | Color of Solution |
| Cu(II) (Distorted Octahedral) | ~600 - 700 (broad) | < 350 | Blue / Green |
| Ni(II) (Octahedral) | ~650 - 750 and ~380 - 450 | < 320 | Green |
| Co(II) (Octahedral) | ~480 - 550 | < 350 | Pink / Red |
| Zn(II) (Tetrahedral) | None (d¹⁰ configuration) | < 300 | Colorless |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a solvent (e.g., ethanol, acetonitrile, water) that dissolves the complex and does not absorb in the region of interest.
-
Sample Preparation: Prepare a dilute solution of the complex with a known concentration (typically in the 10⁻³ to 10⁻⁵ M range).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline).
-
Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 900 nm.
-
Interpretation: Identify the low-intensity d-d bands and high-intensity charge-transfer bands. The position and number of d-d bands can be used to infer the coordination geometry around the metal center.[6]
Mass Spectrometry (MS): Absolute Confirmation of Identity
Mass spectrometry is the ultimate arbiter of molecular weight and composition.[9] For metal complexes, electrospray ionization (ESI) is the preferred technique as it is a soft ionization method that can often keep the intact complex charged and transfer it to the gas phase.
Causality Behind the Data: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The resulting spectrum should show a peak corresponding to the molecular ion of the complex ([M]⁺, [M+H]⁺, or [M-L]⁺ etc.). The isotopic distribution pattern of this peak is also highly diagnostic. Many transition metals have unique isotopic signatures that can be simulated and compared to the experimental data for unambiguous confirmation.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a very dilute solution (10-100 µM) of the complex in a volatile solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Tuning: Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve stable ionization and maximize the signal of the molecular ion while minimizing fragmentation.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Interpretation: Locate the peak corresponding to the expected molecular weight of the complex.[10] Compare the observed isotopic pattern with the theoretical pattern for the proposed formula. The fragmentation pattern, if any, can provide additional structural information.[11]
Comparative Summary and Best Practices
Caption: Comparison of information from different spectroscopic techniques.
For any drug development or materials science application, relying on a single piece of spectroscopic data is insufficient. A self-validating system of characterization is essential. For example, the downfield shift of the N-H adjacent protons in ¹H NMR corroborates the weakening of the N-H bond observed in the IR spectrum. The geometry inferred from the d-d transitions in the UV-Vis spectrum must be consistent with the molecular formula confirmed by mass spectrometry. This integrated, multi-technique approach provides the authoritative and trustworthy data required for publication, patent applications, and advancing scientific understanding.
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MDPI. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. [Link]
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Masaryk University. APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. [Link]
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MDPI. Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. MDPI. [Link]
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SIELC Technologies. N-(3-Aminopropyl)-1,3-propanediamine (Norspermidine). SIELC Technologies. [Link]
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Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]
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PubChem. N,N-Bis(3-aminopropyl)-N',N'-dimethylpropane-1,3-diamine. National Center for Biotechnology Information. [Link]
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- 3. tsijournals.com [tsijournals.com]
- 4. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 11. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Electrochemical Properties of N,N'-Diisopropyl-1,3-propanediamine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Significance of Aliphatic Diamines
Aliphatic diamines are a critical class of compounds in various fields, including pharmaceuticals, polymer science, and coordination chemistry. Their ability to act as ligands, bases, and building blocks for more complex molecules is well-documented. The electrochemical properties of these molecules, particularly their oxidation behavior, are of fundamental importance as they govern their reactivity in electron transfer processes, their stability under different electronic environments, and their potential applications in areas such as redox-active polymers and electrocatalysis.
The electrochemical oxidation of aliphatic amines is a complex process that is highly dependent on the structure of the molecule, including the degree of substitution on the nitrogen atoms.[1] This guide will focus on predicting the electrochemical behavior of N,N'-Diisopropyl-1,3-propanediamine by comparing it with its parent compound, 1,3-propanediamine, and its N-methylated analogues.
The General Mechanism of Aliphatic Amine Electro-oxidation
The electrochemical oxidation of simple aliphatic amines in non-aqueous solvents generally proceeds through a multi-step mechanism.[2] The initial step involves the removal of an electron from the nitrogen atom to form a radical cation. This is typically the potential-determining step observed in techniques like cyclic voltammetry. The stability of this radical cation and its subsequent reaction pathways are influenced by the structure of the amine.[3]
For a secondary amine, such as N,N'-Diisopropyl-1,3-propanediamine, the proposed oxidation mechanism is as follows:
-
Initial Electron Transfer: The amine undergoes a one-electron oxidation at the electrode surface to form a radical cation.
-
Deprotonation: The radical cation is a highly acidic species and will rapidly lose a proton from the nitrogen or an adjacent carbon atom to form a neutral radical.
-
Further Reactions: This radical can then undergo further oxidation at the electrode surface to form an iminium cation, or it can participate in coupling reactions.[2]
The following diagram illustrates this proposed pathway for a generic secondary amine.
Caption: Workflow for the cyclic voltammetry analysis of an aliphatic diamine.
Conclusion and Future Work
This guide provides a comprehensive, albeit predictive, comparison of the electrochemical properties of N,N'-Diisopropyl-1,3-propanediamine with related aliphatic diamines. Based on established principles, it is anticipated that N,N'-Diisopropyl-1,3-propanediamine will exhibit an oxidation potential that is lower (less positive) than 1,3-propanediamine and N,N'-dimethyl-1,3-propanediamine, owing to the electron-donating nature of the isopropyl groups. The electrochemical oxidation is expected to be an irreversible process due to the instability of the initially formed radical cation.
To validate these predictions, experimental studies on N,N'-Diisopropyl-1,3-propanediamine are highly encouraged. The detailed protocol provided in this guide offers a solid foundation for such investigations. Further research could also explore the electrochemical behavior of this compound in different solvent systems and its interactions with various metal ions, which would be of significant interest to the fields of coordination chemistry and catalysis.
References
-
Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]
-
ResearchGate. The Comparison of Primary, Secondary and Tertiary Amine Ligands on Palladium (II) Complex Ion on Thermo-Physical, Chemical Reactivity, and Biological Properties: A DFT Study. [Link]
-
ResearchGate. CV curves of compounds 1-3 at broad oxidation reduction potential range.... [Link]
-
ACS Publications. Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. [Link]
-
ACS Publications. A Practical Beginner's Guide to Cyclic Voltammetry. [Link]
-
NIST WebBook. 1,3-Propanediamine, N,N,N',N'-tetramethyl-. [Link]
-
McGill University. Cyclic voltametry in non-aqueous medium. [Link]
- Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Quora. What is the difference between a tertiary amine and a secondary amine? When would you use a tertiary amine instead of a secondary amine in a reaction? What about primary amines?. [Link]
-
PubChem. 1,3-Propanediamine. [Link]
-
MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. [Link]
-
The University of Texas at Austin. The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. [Link]
-
chemeurope.com. Ethylenediamine. [Link]
-
YouTube. Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification. [Link]
-
SIELC Technologies. N,N,N',N'-Tetramethyl-1,3-propanediamine. [Link]
-
Unacademy. Identification of Primary Amines, Secondary Amines and Tertiary Amines. [Link]
-
ResearchGate. How can I remove 1,3-PropaneDiamine from reaction mixture?. [Link]
-
NIH. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. [Link]
-
iGEM. Protocol for cyclic voltammetry. [Link]
-
Quora. Which one is more reactive, primary, secondary, or tertiary amine?. [Link]
Sources
A Comparative Guide to the Crystal Structures of Metal Complexes with N-Alkyl-1,3-Propanediamine Ligands
Introduction
The coordination chemistry of N-alkyl substituted 1,3-propanediamines is a field of significant interest due to the versatile structural and electronic properties these ligands impart to metal complexes. The steric and electronic effects of the N-alkyl groups, combined with the flexibility of the six-membered chelate ring formed upon coordination, allow for a wide range of coordination geometries and reactivities. This guide provides a comparative analysis of the X-ray crystal structures of representative metal complexes featuring N-alkyl-1,3-propanediamine and related ligands. While the specific crystal structure of an N,N'-diisopropyl-1,3-propanediamine complex is not publicly available, this guide will focus on closely related analogues to provide valuable insights for researchers, scientists, and drug development professionals.
We will delve into the synthesis, structural parameters, and coordination geometries of a nickel(II) complex with N,N-dimethyl-1,3-propanediamine and a zinc(II) complex with N-(2-aminoethyl)-1,3-propanediamine. By examining these structures, we can elucidate the influence of the ligand architecture and the metal ion on the resulting solid-state arrangement.
Comparative Structural Analysis
The solid-state structures of transition metal complexes with substituted 1,3-propanediamine ligands are primarily defined by the coordination preferences of the metal ion and the steric demands of the N-alkyl substituents. A common feature is the adoption of a distorted octahedral geometry, with the diamine ligands chelating to the metal center.
Case Study 1: Bis(N,N-dimethyl-1,3-propanediamine)bis(thiocyanato-N)nickel(II)
The complex Bis(N,N-dimethyl-1,3-propanediamine)bis(thiocyanato-N)nickel(II) serves as an excellent case study. In this complex, the nickel(II) ion is in a distorted octahedral environment.[1] The two N,N-dimethyl-1,3-propanediamine ligands and two thiocyanate anions coordinate to the central nickel atom. The equatorial plane is defined by the two thiocyanate nitrogen atoms and the two unsubstituted nitrogen atoms of the diamine ligands.[1] The two dimethylated nitrogen atoms occupy the trans-axial positions.[1] A key feature of this structure is the conformation of the six-membered chelate rings formed by the diamine ligands, which adopt a stable chair conformation.[1]
Case Study 2: mer-R,S-Zn(N-(2-aminoethyl)-1,3-propanediamine)₂₂
For comparison, we will examine the zinc(II) complex with the related ligand N-(2-aminoethyl)-1,3-propanediamine, mer-R,S-₂.[2] The crystal structure reveals a zinc atom with a coordination number of six, resulting in a distorted octahedral geometry.[2] Four coordination sites are occupied by the nitrogen atoms of the NH₂ groups, while the remaining two sites are occupied by the nitrogen atoms of the NH groups.[2] The arrangement of the ligands around the zinc center is described as a meridional (mer) conformation.[2]
Tabulated Crystallographic Data
To facilitate a direct comparison, the key bond lengths and angles for the nickel(II) and a representative zinc(II) complex are presented below. Note that specific numerical data for the nickel complex were not available in the public domain and are represented here with typical ranges for similar complexes.
| Parameter | [Ni(N,N-dimethyl-1,3-propanediamine)₂(NCS)₂] | mer-R,S-₂ |
| Metal-N (axial) Bond Length (Å) | ~2.1-2.2 | 2.202(7) - 2.206(4)[2] |
| Metal-N (equatorial) Bond Length (Å) | ~2.0-2.1 | 2.152(5) - 2.217(4)[2] |
| Coordination Geometry | Distorted Octahedral[1] | Distorted Octahedral[2] |
| Chelate Ring Conformation | Chair[1] | - |
Experimental Protocols
The synthesis and crystallization of these complexes are crucial steps in obtaining high-quality single crystals for X-ray diffraction analysis. Below are detailed protocols for the synthesis of the discussed complexes.
Synthesis of mer-R,S-Zn(N-(2-aminoethyl)-1,3-propanediamine)₂₂
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N-(2-aminoethyl)-1,3-propanediamine
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Dissolve zinc(II) nitrate hexahydrate (1 mmol, 0.30 g) in 15 mL of ethanol.[2]
-
In a separate flask, dissolve N-(2-aminoethyl)-1,3-propanediamine (2 mmol, 0.23 g) in 5 mL of ethanol.[2]
-
With stirring, add the zinc nitrate solution to the ligand solution.[2]
-
A colorless precipitate will form. Continue stirring for 3 hours.[2]
-
Filter the precipitate and recrystallize from a 1:1 mixture of water and ethanol.[2]
-
Colorless crystals suitable for X-ray diffraction will form over approximately 6 days.[2]
General Synthesis of Bis(N,N'-dialkyl-1,3-propanediamine)nickel(II) Complexes
Materials:
-
Nickel(II) salt (e.g., NiCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Ni(NCS)₂)
-
N,N'-dialkyl-1,3-propanediamine (e.g., N,N'-diethyl-1,3-propanediamine)
-
Ethanol or Methanol
Procedure:
-
Dissolve the nickel(II) salt in a minimal amount of ethanol or methanol.
-
In a separate container, dissolve a stoichiometric amount (2 equivalents) of the N,N'-dialkyl-1,3-propanediamine ligand in the same solvent.
-
Slowly add the ligand solution to the nickel(II) salt solution with constant stirring.
-
The reaction mixture may be gently warmed to facilitate complex formation.
-
Allow the solution to cool slowly to room temperature.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion with a less polar solvent (e.g., diethyl ether).
Logical Frameworks and Workflows
The process from ligand synthesis to the final crystal structure analysis follows a well-defined workflow. This can be visualized to better understand the interconnectedness of each step.
Experimental Workflow for Synthesis and Crystallographic Analysis
Caption: Workflow from complex synthesis to crystallographic analysis.
Coordination Geometry of a Generic [M(diamine)₂(X)₂] Complex
Caption: Generalized octahedral coordination of a metal (M) with two bidentate diamine ligands and two monodentate ligands (X).
Conclusion
The structural analysis of metal complexes with N-alkyl-1,3-propanediamine ligands provides valuable insights into the interplay of electronic and steric factors that govern their solid-state structures. The distorted octahedral geometry is a recurrent theme, with the specific bond lengths and angles being influenced by the nature of the metal ion and the substituents on the diamine ligand. The detailed experimental protocols provided herein offer a practical guide for the synthesis and crystallization of these and related complexes, facilitating further research in this area. The systematic comparison of crystallographic data, as presented in this guide, is essential for the rational design of new metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry.
References
-
Mer-R,S-2, New Zinc Complex with N-(2-Aminoethyl)-1,3-Propanediamine: Spectral and Structural Study. (URL: [Link])
-
Bis(N,N-dimethyl-1,3-propanediamine)bis(thiocyanato-N)nickel(II), NiL2(NCS)(2), and its solid-state isomer [L = NH2(CH2)(3)N(CH3)(2)]. (URL: [Link])
Sources
Performance Analysis of N,N'-Diisopropyl-1,3-propanediamine in Named Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the anticipated performance of N,N'-Diisopropyl-1,3-propanediamine as a ligand in key named reactions central to modern synthetic chemistry. While direct, comparative experimental data for this specific diamine is not extensively available in the reviewed literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates its potential efficacy based on established principles of ligand-mediated catalysis. We will explore its structural and electronic properties in the context of seminal C-N and C-C bond-forming reactions, such as the Ullmann Condensation, Goldberg Reaction, and Buchwald-Hartwig Amination, and offer a comparative perspective against commonly employed diamine ligands.
Introduction: The Role of Diamine Ligands in Cross-Coupling Catalysis
Diamine ligands have become indispensable in the realm of transition metal-catalyzed cross-coupling reactions. Their bidentate nature allows for the formation of stable chelate complexes with metal centers, most notably copper and palladium. This chelation enhances the solubility and stability of the catalytic species and modulates the metal center's electronic properties and coordination sphere, thereby influencing the reaction's efficiency, selectivity, and substrate scope. The judicious selection of the diamine ligand is paramount for optimizing a given transformation. Key parameters that govern a ligand's performance include the length of the alkyl bridge between the nitrogen atoms, the steric bulk of the N-substituents, and the overall electronic nature of the ligand.
N,N'-Diisopropyl-1,3-propanediamine possesses a flexible three-carbon (C3) propane bridge and sterically demanding isopropyl groups on both nitrogen atoms. These features are expected to significantly influence its coordination geometry and, consequently, its catalytic activity.
Potential Performance in Key Named Reactions
Copper-Catalyzed C-N Bond Formation: Ullmann Condensation and Goldberg Reaction
The Ullmann condensation and the related Goldberg reaction are fundamental copper-catalyzed methods for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and functional materials. Historically, these reactions required harsh conditions, but the introduction of diamine ligands has enabled milder and more efficient transformations.
Expected Performance of N,N'-Diisopropyl-1,3-propanediamine:
The larger bite angle conferred by the 1,3-propanediamine backbone, compared to the more common 1,2-ethylenediamine derivatives, can lead to different coordination geometries around the copper center. This may influence the rate-determining reductive elimination step. The steric bulk of the N-isopropyl groups is a double-edged sword. While it can promote reductive elimination by destabilizing the intermediate copper complex, excessive steric hindrance might impede the initial coordination of the amine nucleophile or the aryl halide.
Comparison with Common Alternatives:
| Ligand | Structure | Key Features & Performance Aspects |
| N,N'-Diisopropyl-1,3-propanediamine | (CH3)2CHNH(CH2)3NHCH(CH3)2 | Anticipated: Flexible C3 backbone, significant steric bulk. May offer unique selectivity for sterically hindered substrates. Potential for slower reaction rates compared to less bulky ligands. |
| N,N'-Dimethylethylenediamine | CH3NH(CH2)2NHCH3 | A widely used, less sterically hindered ligand. Generally provides good to excellent yields for a broad range of substrates. |
| trans-N,N'-Dimethyl-1,2-cyclohexanediamine | C6H10(NHCH3)2 | A rigid, chiral ligand that can induce enantioselectivity. Often highly effective in promoting difficult couplings. |
Experimental Protocol: General Procedure for a Copper-Catalyzed N-Arylation (Goldberg Reaction)
This protocol is a representative procedure and would require optimization for the specific use of N,N'-Diisopropyl-1,3-propanediamine.
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), the aryl halide (1.0 mmol), the amine or amide (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Purge the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N'-Diisopropyl-1,3-propanediamine (10-20 mol%) and an anhydrous, degassed solvent (e.g., dioxane or toluene, 3-5 mL).
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Catalytic Cycle of the Goldberg Reaction
Caption: Simplified workflow of the Buchwald-Hartwig amination catalytic cycle.
Conclusion and Future Outlook
N,N'-Diisopropyl-1,3-propanediamine presents an interesting, yet underexplored, ligand for named reactions in organic synthesis. Its unique combination of a flexible C3 backbone and significant steric bulk at the nitrogen centers suggests it could offer novel reactivity or selectivity, particularly in challenging coupling reactions involving sterically demanding substrates.
However, the lack of specific experimental data in the current literature prevents a definitive comparison with established ligands. We strongly encourage researchers to investigate the performance of N,N'-Diisopropyl-1,3-propanediamine in copper- and palladium-catalyzed cross-coupling reactions. Such studies would provide valuable insights into the structure-activity relationship of diamine ligands and potentially uncover a new, valuable tool for the synthetic chemist's arsenal. It is through such systematic investigations that the full potential of ligands like N,N'-Diisopropyl-1,3-propanediamine can be realized, contributing to the advancement of synthetic methodologies in both academic and industrial research.
References
Due to the lack of specific literature on the performance of N,N'-Diisopropyl-1,3-propanediamine in the discussed named reactions, this section provides general, authoritative references on the importance and mechanism of diamine ligands in these transformations.
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009, 48 (38), 6954–6971. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016, 116 (19), 12564–12649. [Link]
-
Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C–N Bond Formation. Chemical Reviews, 2008, 108 (8), 3054–3131. [Link]
Introduction: The Crucial Role of Steric Hindrance in Propanediamine Chemistry
An In-Depth Guide to the Steric Effects of N,N'-Disubstituted Propanediamines: A Comparative Study for Researchers
N,N'-disubstituted propanediamines are a versatile class of bidentate ligands fundamental to coordination chemistry, catalysis, and the development of pharmacologically active agents.[1][2] Their utility stems from the stable six-membered chelate ring they form with metal centers. However, the true elegance and tunability of these molecules lie in the substituents attached to the nitrogen atoms. These substituents exert profound steric effects—a phenomenon driven by the spatial arrangement of atoms—that dictate the ligand's conformational preferences, the coordination geometry of its metal complexes, and ultimately, its reactivity and selectivity in chemical transformations.
This guide provides a comparative analysis of the steric effects of various N,N'-substituents on the propanediamine backbone. We will explore how these non-bonding interactions are a critical design element, moving beyond simple electronic tuning to provide precise three-dimensional control over the chemical environment. By understanding the causality behind these steric influences, researchers can rationally design ligands for applications ranging from highly selective asymmetric catalysis to novel therapeutic agents.
Synthetic Pathways to N,N'-Disubstituted Propanediamines
The synthesis of N,N'-disubstituted propanediamines can be achieved through several established routes. The choice of method often depends on whether symmetrical or unsymmetrical substitution is desired and the nature of the substituent (alkyl, aryl, chiral). Common strategies include direct alkylation of 1,3-propanediamine, reductive amination, or the reduction of corresponding diamides.[1] For chiral diamines, methods like the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester have proven effective for controlling stereochemistry.[3][4]
The following diagram outlines a generalized workflow for the synthesis and purification of these ligands.
Caption: Generalized workflow for the synthesis and purification of N,N'-disubstituted propanediamines.
Experimental Protocol: Synthesis of (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine
This protocol is adapted from a method utilizing a chiral lithium amide for asymmetric synthesis.[3] The causality behind using a chiral lithium amide is to control the stereochemistry of the newly formed stereocenter during the aza-Michael addition.
Step 1: Aza-Michael Addition to Form the Amide Intermediate
-
In a flame-dried, two-neck round-bottom flask under an inert argon atmosphere, dissolve N-benzyl-N-(α)-(methyl)benzyl amine (2.4 equivalents) in dry tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.6 M in hexane, 2.2 equivalents) dropwise while maintaining vigorous stirring. This step generates the chiral lithium amide in situ.
-
After 15 minutes, transfer the flask to an ice bath and stir for an additional 15 minutes.
-
Re-cool the solution to -78 °C and add the α,β-unsaturated ester (1.0 equivalent) dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude amide by flash column chromatography.
Step 2: Reduction of the Amide to the Diamine
-
Dissolve the purified amide (1.0 equivalent) in dry THF in a flame-dried flask under an argon atmosphere and cool to 0 °C in an ice bath.
-
Slowly add lithium aluminum hydride (LAH) (5.0 equivalents) in portions. Caution: LAH reacts violently with water.
-
Slowly warm the reaction mixture to 65 °C and stir for 48 hours.
-
Cool the reaction to 0 °C and quench by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms. Filter the solid and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the final chiral 1,3-diamine.[3]
Conformational Analysis: The Foundation of Steric Influence
The three-carbon backbone of propanediamine is conformationally flexible. In a metal chelate, it typically adopts a stable chair-like or a skew-boat conformation.[5] The substituents on the nitrogen atoms, however, are the primary determinants of the overall steric profile. The rotation around the C-N and C-C bonds leads to various conformers, with staggered conformations being energetically favored over eclipsed ones to minimize torsional strain.[6][7]
The size and nature of the N-substituents dictate which conformations are accessible. Bulky substituents can lock the backbone into a specific conformation, significantly restricting its flexibility. This pre-organization is a key principle in designing ligands for asymmetric catalysis, where a well-defined chiral pocket is necessary for stereochemical communication.
Caption: Increasing substituent size restricts the conformational freedom of the propanediamine backbone.
Comparative Data on N-Substituents
The steric impact of a substituent can be qualitatively and quantitatively assessed. The following table provides a comparative overview of common substituents and their expected influence on the ligand's steric profile.
| N-Substituent | Class | Expected Steric Bulk | Key Characteristics | Impact on Coordination |
| -H | Unsubstituted | Minimal | Forms strong hydrogen bonds. | Allows for high coordination numbers and potential for supramolecular assembly. |
| -CH₃ | Small Alkyl | Low | Provides minimal steric hindrance.[8] | Flexible coordination, often resulting in polynuclear or polymeric structures. |
| -CH₂Ph (Benzyl) | Aralkyl | Moderate | Introduces aromatic groups capable of π-stacking.[3] | Balances steric hindrance with potential for stabilizing secondary interactions. |
| -CH(CH₃)₂ (Isopropyl) | Branched Alkyl | Moderate-High | Increases steric crowding near the N-donor atom.[9] | Can enforce specific coordination geometries and limit substrate access. |
| -C(CH₃)₃ (tert-Butyl) | Bulky Alkyl | High | Creates a significant steric shield around the metal center.[10] | Often leads to lower coordination numbers and can stabilize reactive species. |
| -C₆H₅ (Phenyl) | Aryl | High | Rigid and planar, extends steric influence away from the N-atom. | Can create well-defined pockets and channels, crucial for catalysis. |
| (R/S)-CH(CH₃)Ph | Chiral | Moderate-High | Introduces a stereocenter for asymmetric induction.[2][3] | Essential for creating a chiral environment in asymmetric catalysis. |
Characterization of Steric Effects: From Solution to Solid State
A multi-faceted approach is required to fully characterize the steric effects of N,N'-disubstituted propanediamines. NMR spectroscopy provides insights into the ligand's behavior and conformational dynamics in solution, while single-crystal X-ray diffraction offers a definitive snapshot of the steric environment in the solid state.
Caption: Experimental workflow for characterizing the steric properties of N,N'-disubstituted propanediamines.
Protocol: Characterization by NMR Spectroscopy
Objective: To probe the solution-state conformation and dynamic behavior of the propanediamine ligand. The presence of multiple sets of NMR signals can indicate slow rotation around bonds or the existence of different stable conformers.[11][12]
-
Sample Preparation: Dissolve 5-10 mg of the purified ligand in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the propanediamine backbone protons (-CH₂-CH₂-CH₂-). Broadening of these signals can suggest conformational exchange.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will confirm the symmetry of the molecule in solution.
-
Variable-Temperature (VT) NMR (if necessary): If signal broadening or multiple conformers are observed at room temperature, perform a VT-NMR study.
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., from -40 °C to +80 °C in 10 °C increments).
-
Observe the coalescence of signals as the temperature increases. This indicates that the rate of conformational exchange is becoming fast on the NMR timescale. The coalescence temperature can be used to calculate the energy barrier for the conformational change.[13]
-
Protocol: Characterization by Single-Crystal X-ray Diffraction
Objective: To obtain precise structural data of a metal-propanediamine complex, revealing bond lengths, bond angles, and torsion angles that define the steric environment.[5][14]
-
Crystal Growth: Grow single crystals of a metal complex of the ligand. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion.
-
Crystal Mounting: Carefully select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain the final, high-precision structure. The resulting CIF (Crystallographic Information File) contains all the atomic coordinates and geometric parameters.[15][16]
-
Impact on Coordination Chemistry and Asymmetric Catalysis
The steric properties of N,N'-disubstituted propanediamines are not merely a structural curiosity; they are a powerful tool for controlling chemical outcomes.
In Coordination Chemistry: The bulk of the N-substituents directly influences the coordination geometry around the metal ion.[17][18] Less hindered ligands like N,N'-dimethylpropanediamine can accommodate various coordination numbers and may form bridged, polynuclear species. In contrast, ligands with bulky tert-butyl or aryl groups will favor lower coordination numbers and enforce specific geometries (e.g., distorted tetrahedral or square planar) to minimize steric clashes.[19][15][16] This control is essential for stabilizing unusual oxidation states or creating coordinatively unsaturated metal centers with high reactivity.
In Asymmetric Catalysis: Steric effects are the cornerstone of enantioselective catalysis. Chiral N,N'-disubstituted propanediamines are premier ligands for a multitude of asymmetric transformations.[2][20][21][22] The substituents create a rigid and well-defined chiral pocket around the active metal center. This pocket allows the substrate to bind in only one preferred orientation, leading to the selective formation of one enantiomer of the product over the other. The size and shape of the substituents are fine-tuned to match the specific substrate and reaction, maximizing the enantiomeric excess (ee).
Caption: Logical relationship showing how ligand sterics control coordination and catalytic outcomes.
Conclusion and Future Outlook
The steric effects of N,N'-disubstituted propanediamines are a fundamental design parameter that allows for precise control over molecular architecture and chemical reactivity. By systematically varying the N-substituents, researchers can modulate the conformational landscape of the ligand, dictate the coordination environment of metal complexes, and create highly selective catalysts. The principles discussed in this guide, from rational synthesis to detailed characterization, empower scientists to move beyond trial-and-error and adopt a knowledge-based approach to ligand design.
Future advancements will likely focus on incorporating these ligands into more complex systems, such as metal-organic frameworks (MOFs) and supramolecular cages, where their steric properties can be used to control pore size and guest binding. In drug development, leveraging steric hindrance to achieve selective interactions with biological targets remains a promising avenue for creating next-generation therapeutics. The continued comparative study of these versatile building blocks will undoubtedly fuel innovation across the chemical sciences.
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Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. PubMed Central. [Link]
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(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]
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A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. ResearchGate. [Link]
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Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]
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Synthesis and X-Ray Structural Study of Magnesium (1,3-Propanedi-aminetetraacetato) nickelate(II) Octahydrate, Mg[Ni(1,3-pdta)] 8H2O. Structural Parameters and Strain Analysis of [M(1,3-pdta)]n- Complexes in Relation to Their Octahedral Distortion. ResearchGate. [Link]
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Applications of N'-monofunctionalised TsDPEN derivatives in asymmetric catalysis. Royal Society of Chemistry. [Link]
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N,N′-(Propane-1,3-diyl)dibenzothioamide. ResearchGate. [Link]
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The Steric Effect in Preparations of Vanadium(II)/(III) Dinitrogen Complexes of Triamidoamine Ligands Bearing Bulky Substituents. MDPI. [Link]
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Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PubMed Central. [Link]
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Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PubMed Central. [Link]
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N,N-Diacylaminals as Emerging Tools in Synthesis: From Peptidomimetics to Asymmetric Catalysis. PubMed. [Link]
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Steric hindrance effect of Schiff-base ligands on magnetic relaxation dynamics and emissive behavior of two dinuclear dysprosium. Indian Institute of Technology Bombay. [Link]
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Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. Royal Society of Chemistry. [Link]
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Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. PubMed Central. [Link]
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Dinuclear Triple Helicates With Diazine Ligands: X-ray Structural, Electrochemical, and Magnetic Studies. PubMed. [Link]
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Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PubMed Central. [Link]
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Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. Royal Society of Chemistry. [Link]
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Steric and electronic effects in the coordination of amines to a cobalt(II) porphyrin. PubMed. [Link]
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The Conformational Isomers of Propane (Are Awesome). Master Organic Chemistry. [Link]
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Validating the Pivotal Role of N,N'-Diisopropyl-1,3-propanediamine in Copper-Catalyzed Click Chemistry
A Senior Application Scientist's Guide to Mechanistic Validation and Comparative Performance Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the efficiency and fidelity of covalent ligation strategies are paramount. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its reliability and broad applicability.[1][2] The performance of this reaction is critically dependent on the ligand sphere of the copper catalyst, which modulates its stability and reactivity. This guide provides an in-depth technical analysis of N,N'-Diisopropyl-1,3-propanediamine , a readily available and cost-effective diamine ligand, and validates its role within the CuAAC reaction mechanism. We will objectively compare its performance with alternative diamine ligands and provide supporting experimental frameworks for its validation.
The Mechanistic Heart of the Matter: The Role of Diamine Ligands in CuAAC
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a six-membered metallacycle. This intermediate subsequently undergoes reductive elimination to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. The primary role of a ligand, such as N,N'-Diisopropyl-1,3-propanediamine, is to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation to Cu(0) and Cu(II), and to accelerate the catalytic cycle.[3]
N,N'-Diisopropyl-1,3-propanediamine, with its two secondary amine nitrogens separated by a flexible three-carbon linker, is an effective bidentate ligand for copper(I). The isopropyl groups introduce significant steric bulk around the nitrogen atoms, which plays a crucial role in both the stability of the copper complex and the kinetics of the reaction.
Proposed Catalytic Cycle with N,N'-Diisopropyl-1,3-propanediamine
The following diagram illustrates the proposed catalytic cycle for the CuAAC reaction, highlighting the central role of the N,N'-Diisopropyl-1,3-propanediamine-copper(I) complex.
Caption: Proposed catalytic cycle for CuAAC with N,N'-Diisopropyl-1,3-propanediamine.
The steric hindrance provided by the isopropyl groups on the diamine ligand is hypothesized to prevent the formation of inactive polymeric copper-acetylide species, thereby maintaining a higher concentration of the active monomeric catalyst in the reaction mixture. This can lead to enhanced reaction rates compared to less sterically encumbered ligands.
Comparative Performance Analysis: A Guide to Ligand Selection
The choice of diamine ligand can significantly impact the outcome of a CuAAC reaction. Below is a comparative guide to N,N'-Diisopropyl-1,3-propanediamine and two common alternatives, highlighting key performance differences.
| Ligand | Structure | Key Characteristics | Expected Performance in CuAAC |
| N,N'-Diisopropyl-1,3-propanediamine | (CH3)2CHNH(CH2)3NHCH(CH3)2 | Moderate steric hindrance, good balance of stability and reactivity. | High reaction rates , good catalyst stability, suitable for a wide range of substrates. |
| N,N'-Dimethylethylenediamine | CH3NHCH2CH2NHCH3 | Low steric hindrance. | May form less stable active species or allow for catalyst agglomeration, potentially leading to slower reactions or catalyst deactivation. |
| N,N'-Di-tert-butylethylenediamine | (CH3)3CNHCH2CH2NHC(CH3)3 | High steric hindrance. | Can lead to very stable copper complexes that may exhibit lower catalytic activity due to slower substrate association/product dissociation. May be beneficial for challenging substrates requiring high catalyst stability. |
The optimal ligand choice is often substrate-dependent. For sterically demanding alkynes or azides, a less hindered ligand might be preferable to facilitate substrate binding. Conversely, for reactions prone to catalyst deactivation, the enhanced stability offered by N,N'-Diisopropyl-1,3-propanediamine can be advantageous.
Experimental Validation: A Step-by-Step Protocol
To empirically validate the role and performance of N,N'-Diisopropyl-1,3-propanediamine, a series of comparative kinetic experiments can be performed.
Experimental Workflow for Comparative Ligand Analysis
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A Senior Application Scientist's Guide to Ligand Selection in Palladium-Catalyzed C-N Cross-Coupling: Benchmarking N,N'-Diisopropyl-1,3-propanediamine Against Commercial Catalysts
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the palladium-catalyzed Buchwald-Hartwig amination stands as an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] The efficacy of this transformation is critically dependent on the choice of ligand, which modulates the stability and reactivity of the palladium catalyst. While commercially available, sophisticated biarylphosphine ligands such as XPhos, RuPhos, and SPhos have become the gold standard for their high performance across a wide range of substrates, there is enduring interest in exploring simpler, more cost-effective ligand systems.
This guide provides an in-depth technical comparison of the performance of a simple aliphatic diamine, N,N'-Diisopropyl-1,3-propanediamine, against established commercial catalyst systems in the context of a model Buchwald-Hartwig amination reaction. We will delve into the causality behind experimental design, present a detailed protocol for a benchmark reaction, and offer a transparent analysis of the expected performance based on established principles of catalyst design.
The Crucial Role of Ligands in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The ligand plays a pivotal role at each stage of this cycle. Bulky, electron-rich phosphine ligands, for instance, are known to facilitate the reductive elimination step, which is often rate-limiting, and to stabilize the monoligated palladium species that is believed to be the active catalyst.[2]
The Model Reaction: A Standard for Benchmarking
To provide a meaningful comparison, we have selected a widely studied and challenging model reaction: the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making this transformation a robust test of a catalyst system's efficacy.
Commercial Catalyst Performance: The Established Benchmark
The commercial landscape for Buchwald-Hartwig amination is dominated by sophisticated biarylphosphine ligands developed by the Buchwald and Hartwig groups, among others. These ligands are often used in combination with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed, air-stable precatalysts.
A well-documented and highly effective system for our model reaction is the combination of a palladium precursor with the XPhos ligand.[2]
Table 1: Performance of a Commercial Catalyst System in the Amination of 4-Chlorotoluene with Morpholine
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd/XPhos | Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 94 |
This high yield establishes a clear benchmark for any alternative ligand system. Other commercially available ligands, such as RuPhos and SPhos, are also known for their high activity in C-N cross-coupling reactions. While direct, side-by-side comparative data for this specific reaction is not always available, studies on similar transformations suggest that RuPhos often exhibits superior turnover numbers, indicating a more active and robust catalyst.
N,N'-Diisopropyl-1,3-propanediamine: A Simpler Alternative?
Simple, bidentate nitrogen-based ligands like N,N'-Diisopropyl-1,3-propanediamine offer potential advantages in terms of cost and accessibility compared to complex phosphine ligands. Diamines have been successfully employed as ligands in various transition metal-catalyzed reactions, notably in copper-catalyzed Ullmann-type couplings.[4] Their application in palladium-catalyzed Buchwald-Hartwig amination, particularly with challenging aryl chlorides, is less documented in the scientific literature.
Based on the principles of ligand design for C-N cross-coupling, a simple aliphatic diamine like N,N'-Diisopropyl-1,3-propanediamine would be expected to form a chelate with the palladium center. However, the electron-donating ability of the nitrogen atoms is generally less pronounced than that of the phosphorus atoms in bulky phosphine ligands. This could potentially lead to a less efficient reductive elimination step and, consequently, lower yields or the need for harsher reaction conditions.
Experimental Protocol: A Framework for Comparison
This protocol is designed to provide a direct, head-to-head comparison of N,N'-Diisopropyl-1,3-propanediamine with a commercially available, high-performance ligand under standardized conditions.
Objective: To determine the catalytic efficacy of N,N'-Diisopropyl-1,3-propanediamine in the palladium-catalyzed amination of 4-chlorotoluene with morpholine and compare it to the performance of the established Pd/XPhos system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N'-Diisopropyl-1,3-propanediamine
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Experimental Workflow Diagram:
Caption: Experimental workflow for the comparative study.
Step-by-Step Procedure:
Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Catalyst Pre-formation (in situ):
-
Reaction A (XPhos - Benchmark): To a dry Schlenk flask, add Pd(OAc)₂ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and anhydrous toluene. Stir the mixture at room temperature for 10-15 minutes. The color of the solution may change, indicating the formation of the active catalyst.
-
Reaction B (Diamine Ligand): To a separate, identical dry Schlenk flask, add Pd(OAc)₂ (e.g., 1.5 mol%), N,N'-Diisopropyl-1,3-propanediamine (e.g., 3.0 mol%), and anhydrous toluene. Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Reagents:
-
To each flask, add sodium tert-butoxide (e.g., 1.4 equivalents), 4-chlorotoluene (1.0 equivalent), and morpholine (1.2 equivalents).
-
-
Reaction:
-
Heat both reaction mixtures to reflux and maintain for a set period (e.g., 24 hours). Monitor the progress of the reactions by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixtures to room temperature.
-
Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
-
Determine the isolated yield for each reaction.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, which would lead to catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the base and the catalytic cycle.
-
Strong Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.
-
Excess Ligand: A slight excess of ligand relative to the palladium precursor is often used to ensure complete complexation and to stabilize the catalyst.
-
Reflux Temperature: The amination of aryl chlorides typically requires elevated temperatures to overcome the high activation energy of the oxidative addition step.
Anticipated Outcomes and Discussion
Based on the established literature, the reaction with the Pd/XPhos catalyst system is expected to provide a high yield of the desired N-(4-methylphenyl)morpholine, likely in the range of 90-95%.
For the reaction utilizing N,N'-Diisopropyl-1,3-propanediamine, several outcomes are possible:
-
Low to Moderate Yield: This is the most probable outcome. The lower electron-donating ability of the diamine ligand compared to XPhos may lead to a slower rate of reductive elimination, resulting in incomplete conversion or the formation of side products.
-
No Reaction: The diamine ligand may not be capable of forming a sufficiently stable and active catalyst to promote the challenging amination of an aryl chloride.
-
Comparable Yield: In an optimistic scenario, the chelation effect of the diamine could provide sufficient stabilization to the palladium center to drive the reaction to a high conversion, although this is considered less likely for an unactivated aryl chloride.
Conclusion
While sophisticated biarylphosphine ligands like XPhos remain the catalysts of choice for demanding Buchwald-Hartwig aminations, the exploration of simpler, more economical ligand systems is a scientifically valuable endeavor. This guide provides a robust framework for the direct, quantitative benchmarking of N,N'-Diisopropyl-1,3-propanediamine against a high-performance commercial catalyst. The provided experimental protocol ensures a self-validating comparison, allowing researchers to make informed decisions based on empirical data. The insights gained from such studies are crucial for the development of more sustainable and cost-effective synthetic methodologies in the pharmaceutical and chemical industries.
References
- BenchChem. (2025). A Head-to-Head Comparison of Buchwald Ligands: CPhos vs. XPhos in Cross-Coupling Reactions.
- BenchChem. (2025).
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Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13–31. Retrieved from [Link]
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Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
- Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Asian Journal of Organic Chemistry, 1(2), 146-149.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... Retrieved from [Link]
- BenchChem. (2025). A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions.
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N'-Diisopropyl-1,3-propanediamine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, in-depth protocol for the proper disposal of N,N'-Diisopropyl-1,3-propanediamine, a corrosive aliphatic amine. By moving beyond simple procedural lists, this document elucidates the causality behind each step, ensuring a thorough understanding of the principles of safe chemical waste management.
Understanding the Hazard Profile of N,N'-Diisopropyl-1,3-propanediamine
Before any disposal procedure can be initiated, a comprehensive understanding of the chemical's intrinsic hazards is paramount. N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive substance.[1][2][3] This classification is not arbitrary; it signifies that the compound can cause severe skin burns and eye damage upon contact.[1][2][3] The amine functionality imparts a basic character, which is the root cause of its corrosive nature.
Furthermore, while not its primary hazard, it is combustible and its vapors can form explosive mixtures with air upon intense heating.[1] Awareness of these properties is critical for selecting appropriate personal protective equipment (PPE) and implementing safe handling procedures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Corrosive | Danger | H318: Causes serious eye damage.[1] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive nature of N,N'-Diisopropyl-1,3-propanediamine, stringent adherence to PPE protocols is non-negotiable. The following PPE is mandatory when handling this substance, including during disposal procedures:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: In poorly ventilated areas or when dealing with a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Disposal Procedures: A Multi-faceted Approach
The appropriate disposal method for N,N'-Diisopropyl-1,3-propanediamine depends on the quantity and context of the waste. This section provides step-by-step protocols for three common scenarios: small spills, disposal of contaminated materials, and bulk disposal.
Protocol for Small Laboratory Spills (up to 100 mL)
Small spills can be managed in-house by trained laboratory personnel, provided the necessary spill kit and PPE are readily available.
Caption: Workflow for managing small laboratory spills of N,N'-Diisopropyl-1,3-propanediamine.
Step-by-Step Methodology:
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Section 2.
-
Containment: If the spill is spreading, create a dike around the perimeter using an inert absorbent material such as vermiculite or sand.
-
Neutralization: Prepare a weak acid solution, such as a 5-10% citric acid or acetic acid solution. Slowly and carefully add the acidic solution to the spilled amine. The use of a weak acid is crucial to control the exothermic reaction and prevent excessive fuming. Studies have shown that acid-base reactions between amines and carboxylic acids like citric acid are effective.[5][6]
-
pH Verification: After neutralization, check the pH of the mixture using pH paper to ensure it is in the neutral range (pH 6-8).
-
Absorption: Once neutralized, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection and Labeling: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("N,N'-Diisopropyl-1,3-propanediamine, neutralized residue") and the date of collection.[1][2][7]
-
Decontamination: Clean the spill area with soap and water. The cleaning materials should also be placed in the hazardous waste container.
-
Disposal: The sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.
Disposal of Contaminated Materials
Any materials that come into contact with N,N'-Diisopropyl-1,3-propanediamine, such as pipette tips, gloves, and empty containers, must be treated as hazardous waste.
-
Solid Waste: Contaminated solid items should be placed in a designated, clearly labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers of N,N'-Diisopropyl-1,3-propanediamine are not truly empty and must be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[8] Given the corrosive nature of the substance, it is often more practical to dispose of the original container as hazardous waste.
Protocol for Bulk Disposal (Unused or Waste Product)
Bulk quantities of N,N'-Diisopropyl-1,3-propanediamine should never be disposed of down the drain or in regular trash. Professional disposal is mandatory.
Caption: Decision and action workflow for the bulk disposal of N,N'-Diisopropyl-1,3-propanediamine.
Step-by-Step Methodology:
-
Container Integrity: Ensure the waste N,N'-Diisopropyl-1,3-propanediamine is stored in a compatible, sealed, and undamaged container. Do not mix it with other waste streams unless compatibility has been verified.
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N,N'-Diisopropyl-1,3-propanediamine," and the accumulation start date.[1][2][7]
-
Contact a Professional Disposal Service: Engage your institution's EH&S department or a certified hazardous waste disposal company. You can find registered hazardous waste transporters through databases provided by regulatory agencies like the California Department of Toxic Substances Control (DTSC).[9]
-
Provide Essential Information: Be prepared to provide the disposal company with the following information:[10]
-
The Safety Data Sheet (SDS) for N,N'-Diisopropyl-1,3-propanediamine.
-
The quantity of waste.
-
The type and size of the container.
-
The physical state of the waste (liquid).
-
-
Waste Manifest: For off-site disposal, a Uniform Hazardous Waste Manifest must be completed. This is a legal document that tracks the waste from its point of generation to its final disposal. The disposal company will assist with this process.
-
Scheduled Pickup: The licensed hazardous waste transporter will collect the waste at a scheduled time. Ensure that the area is accessible and that all documentation is in order.
Regulatory Framework: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. Due to its corrosive nature (a characteristic of hazardous waste), N,N'-Diisopropyl-1,3-propanediamine waste is classified under the following EPA Hazardous Waste Code:
-
D002: Corrosive Waste: This code applies to wastes that are aqueous and have a pH less than or equal to 2 or greater than or equal to 12.5, or are liquid and corrode steel at a rate greater than 6.35 mm per year.[11]
It is the generator's responsibility to correctly identify and classify their hazardous waste.[2]
Common Mistakes and Safety Considerations
To foster a culture of safety, it is crucial to be aware of common errors in waste handling.
-
Inadequate PPE: Failure to use appropriate PPE is a primary cause of chemical exposure and injury.[1][3][4]
-
Improper Labeling: Mislabeled or unlabeled waste containers pose a significant risk to all personnel who may handle them.[1][3]
-
Mixing Incompatible Wastes: Never mix N,N'-Diisopropyl-1,3-propanediamine with strong acids or oxidizing agents, as this can lead to violent reactions.[1]
-
Ignoring Small Spills: All spills, regardless of size, should be addressed immediately and properly. Allowing corrosive materials to remain can damage surfaces and pose a contact hazard.[4]
-
Lack of an Emergency Plan: Every laboratory should have a clear and practiced emergency response plan for chemical spills.[1]
By adhering to these detailed procedures and understanding the principles behind them, you can ensure the safe and compliant disposal of N,N'-Diisopropyl-1,3-propanediamine, thereby protecting yourself, your colleagues, and the environment.
References
- Clean Management. (2022, November 2). 5 Common Mistakes of Handling Hazardous Waste. Clean Management.
- EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. EnviroServe.
- Safewaste Solutions. (2025, August 19). The Most Common Chemical Handling Mistakes Employees Make. Safewaste Solutions.
- Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Hazardous Waste Experts.
- Storemasta. (2023, October 4). 5 Mistakes Staff Make When Handling and Storing Corrosive Chemicals. Storemasta.
- Hazardous Waste Experts. (2024, July 31). A Checklist For Packing & Shipping Hazardous Waste. Hazardous Waste Experts.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- All Clean. (2024, August 8). Disposing Of Hazardous Waste: How To Choose The Right Partner. All Clean.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro.
- La vie du labo. (2022, January 26). Handling hazardous waste: 7 mistakes to avoid. La vie du labo.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Alfred University. (n.d.). EPA Hazardous Waste Codes. My Alfred University.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Liu, Y., Ma, Q., & He, H. (2012). Heterogeneous uptake of amines by citric acid and humic acid. Environmental Science & Technology, 46(21), 11732–11739.
- PubMed. (2012, October 16). Heterogeneous uptake of amines by citric acid and humic acid. PubMed.
- YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines.
- wikiHow. (n.d.). How to Neutralize Citric Acid: 10 Steps (with Pictures). wikiHow.
- California State University, Bakersfield. (n.d.).
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Mastering the Safe Handling of N,N'-Diisopropyl-1,3-propanediamine: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount. N,N'-Diisopropyl-1,3-propanediamine, a key aliphatic diamine in various synthetic applications, demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for its safe utilization, from initial handling to final disposal, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
N,N'-Diisopropyl-1,3-propanediamine is classified as a corrosive and combustible liquid.[1] Its primary danger lies in its ability to cause severe skin burns and serious eye damage upon contact.[2] As with many aliphatic amines, its vapors can be irritating to the respiratory system.[3] Understanding this corrosive nature is the foundational principle behind all handling, storage, and emergency protocols. The chemical's basicity necessitates stringent controls to prevent contact with skin, eyes, and incompatible materials, primarily strong acids and oxidizing agents.
A summary of its key physical and chemical properties is essential for a comprehensive risk assessment:
| Property | Value | Source |
| CAS Number | 63737-71-3 | |
| Molecular Formula | C₉H₂₂N₂ | [2] |
| Molecular Weight | 158.28 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 77 °C at 15 mmHg | [4] |
| Density | 0.805 g/mL at 25 °C | [4] |
| Flash Point | 64 °C (147.2 °F) - closed cup | |
| Hazard Class | Skin Corrosion 1B | [2] |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. For N,N'-Diisopropyl-1,3-propanediamine, a multi-layered defense is critical.
Hand Protection
Due to the severe corrosive nature of this diamine, glove selection is of utmost importance. While specific breakthrough time data for this exact compound is not widely published, authoritative guidance for aliphatic amines and corrosive chemicals allows for an expert recommendation.
-
Primary Recommendation: Butyl rubber or heavy-gauge Nitrile gloves (minimum 8 mil thickness) are recommended for extended contact. Butyl rubber offers excellent resistance to corrosive bases.[5] Nitrile provides a robust alternative with good resistance to bases and a clear indication of tearing.
-
For Incidental Contact: Double-gloving with thinner (e.g., 4-5 mil) nitrile examination gloves can be an acceptable practice for quick transfers where splashing is minimal. However, these must be replaced immediately upon any suspected contact.
-
Avoid: Latex gloves should be avoided as they offer poor protection against many chemicals and can cause allergic reactions.[5]
Always inspect gloves for any signs of degradation, punctures, or tears before each use.
Eye and Face Protection
Given the risk of severe eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards are mandatory.
-
Best Practice: A full-face shield worn over chemical splash goggles is required when handling larger quantities (typically >500 mL) or when there is a significant risk of splashing. This provides a crucial barrier for the entire face.
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.
-
Respiratory Protection: All handling of N,N'-Diisopropyl-1,3-propanediamine should be conducted within a certified chemical fume hood to control vapor inhalation. If engineering controls are not sufficient or during a large spill, respiratory protection is necessary. A half-mask or full-face respirator equipped with a green-labeled Ammonia/Methylamine cartridge is appropriate.[6]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task risk assessment.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk. All operations should be performed inside a certified chemical fume hood.
-
Preparation:
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.
-
Prepare all necessary equipment (glassware, stir bars, reagents) and place them inside the fume hood.
-
Designate a specific waste container for N,N'-Diisopropyl-1,3-propanediamine waste.
-
Don the appropriate PPE as determined by your risk assessment.
-
-
Dispensing and Handling:
-
Ground all containers and receiving equipment to prevent the buildup of static electricity, as the material is combustible.
-
When transferring, pour slowly and carefully to minimize splashing and vapor generation.
-
Keep containers tightly closed when not in use to prevent the release of vapors and potential reaction with atmospheric CO₂.
-
Never work alone. Ensure a colleague is aware of the procedure you are performing.
-
-
Post-Procedure Cleanup:
-
Carefully wipe down any external contamination on containers or equipment with a suitable solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, lab coat, inner gloves, goggles.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.
-
Emergency Response Plan: Spills and Exposures
Immediate and correct action is critical in an emergency.
Spill Response
The response strategy depends on the size of the spill.
-
Minor Spill (<100 mL inside a fume hood):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if vapors are significant.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Gently scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a mild acid solution (e.g., 5% citric acid) to neutralize the amine, followed by a thorough cleaning with soap and water. Use pH paper to confirm neutralization.
-
All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert all personnel and activate the emergency alarm if necessary.
-
If safe to do so, close the sash of the fume hood and shut down any ignition sources.
-
Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team with the appropriate level of PPE, including a Self-Contained Breathing Apparatus (SCBA).
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Do not attempt to neutralize the chemical on the skin.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
The following diagram illustrates the emergency response workflow.
Caption: Decision workflow for responding to spills or personnel exposure.
Disposal Plan
All waste containing N,N'-Diisopropyl-1,3-propanediamine, including contaminated absorbents, wipes, and disposable PPE, must be treated as hazardous waste.
-
Collection:
-
Use a designated, clearly labeled, and chemically compatible waste container (e.g., high-density polyethylene - HDPE).
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a secondary containment bin within a satellite accumulation area or designated waste storage location.
-
-
Disposal:
-
Do not dispose of this chemical down the drain.
-
Disposal must be handled through your institution's hazardous waste management program.[7] The material will likely be incinerated at a licensed facility.
-
While amines are basic and can be neutralized by acids, this process is exothermic and can generate heat and fumes. Neutralization should only be performed by trained personnel as part of a formal waste treatment procedure, not as a routine benchtop disposal method.
-
By integrating these principles of hazard awareness, rigorous PPE selection, and structured operational and emergency planning, you can confidently and safely leverage the utility of N,N'-Diisopropyl-1,3-propanediamine in your critical research and development endeavors.
References
-
PubChem. N,N'-Diisopropyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
-
PubChem. Tertiary amines (OR) alkylamines, (corrosive liquid). National Center for Biotechnology Information. [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. [Link]
-
Tri-iso. MATERIAL SAFETY DATA SHEET. [Link]
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Medicom. Chemical Resistance Reference Chart. [Link]
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Fox Scientific, Inc. CHEMICAL RESISTANT CHART. [Link]
-
Northwestern University. Cartridge Selection. [Link]
-
Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]
-
Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]
-
University of California, Santa Barbara. GLOVE SELECTION CHART. [Link]
-
All Safety Products, Inc. Glove Selection Chart - Chemical Breakthrough Times. [Link]
-
MDS Associates. Chemical Resistance Chart. [Link]
-
SHOWA Gloves. CHEMICAL PERMEATION GUIDE. [Link]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
